Product packaging for 4-Methyl-2H-[1,2,4]triazine-3,5-dione(Cat. No.:CAS No. 1627-30-1)

4-Methyl-2H-[1,2,4]triazine-3,5-dione

Cat. No.: B168045
CAS No.: 1627-30-1
M. Wt: 127.1 g/mol
InChI Key: XEMKAWDHPYXCKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Methyl-2H-[1,2,4]triazine-3,5-dione is a useful research compound. Its molecular formula is C4H5N3O2 and its molecular weight is 127.1 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Methyl-1,2,4-triazine-3,5(2H,4H)-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 227398. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5N3O2 B168045 4-Methyl-2H-[1,2,4]triazine-3,5-dione CAS No. 1627-30-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2H-1,2,4-triazine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c1-7-3(8)2-5-6-4(7)9/h2H,1H3,(H,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMKAWDHPYXCKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=NNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30167438
Record name 4-Methyl-1,2,4-triazine-3,5(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30167438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1627-30-1
Record name 4-Methyl-1,2,4-triazine-3,5(2H,4H)-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001627301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1627-30-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227398
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1627-30-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58979
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methyl-1,2,4-triazine-3,5(2H,4H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30167438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHYL-1,2,4-TRIAZINE-3,5(2H,4H)-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3T5KXH6PE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Methyl-2H-triazine-3,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Methyl-2H-triazine-3,5-dione, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is typically approached as a two-step process: first, the construction of the parent 1,2,4-triazine-3,5-dione ring, commonly known as 6-azauracil, followed by the selective methylation at the N4 position. This guide details the experimental protocols, presents quantitative data, and visualizes the synthetic pathways.

Synthesis Pathway Overview

The primary route to 4-Methyl-2H-triazine-3,5-dione involves two key transformations:

  • Cyclization: Formation of the 1,2,4-triazine-3,5-dione (6-azauracil) core.

  • N-Methylation: Introduction of a methyl group at the N4 position of the triazine ring.

Synthesis_Pathway Starting_Materials Semicarbazide or Thiosemicarbazide + Glyoxylic Acid derivative 6_Azauracil 1,2,4-Triazine-3,5-dione (6-Azauracil) Starting_Materials->6_Azauracil Cyclization Final_Product 4-Methyl-2H-triazine-3,5-dione 6_Azauracil->Final_Product N4-Methylation

Caption: Overall synthesis strategy for 4-Methyl-2H-triazine-3,5-dione.

Step 1: Synthesis of 1,2,4-Triazine-3,5(2H,4H)-dione (6-Azauracil)

The foundational 1,2,4-triazine-3,5-dione ring system, also known as 6-azauracil, can be synthesized through the cyclization of a glyoxylic acid derivative with a semicarbazide or a related compound. One established method involves the reaction of the semicarbazone of glyoxylic acid.[1]

Experimental Protocol: Cyclization from Semicarbazone of Glyoxylic Acid

This procedure is adapted from established literature methods for the synthesis of 6-azauracil.

Materials:

  • Semicarbazone of glyoxylic acid

  • Aqueous sodium hydroxide solution

  • Hydrochloric acid

Procedure:

  • The semicarbazone of glyoxylic acid is dissolved in an aqueous solution of sodium hydroxide.

  • The solution is heated to induce cyclization.

  • After the reaction is complete, the solution is cooled and acidified with hydrochloric acid to precipitate the 6-azauracil.

  • The crude product is collected by filtration, washed with cold water, and dried.

  • Recrystallization from water can be performed for further purification.

Quantitative Data for 1,2,4-Triazine-3,5(2H,4H)-dione
PropertyValue
Molecular FormulaC₃H₃N₃O₂
Molecular Weight113.07 g/mol
AppearanceWhite crystalline solid
Melting PointDecomposes above 270 °C

Step 2: N4-Methylation of 1,2,4-Triazine-3,5(2H,4H)-dione

The final step in the synthesis is the selective methylation of the 6-azauracil precursor at the N4 position. Direct methylation of the 1,2,4-triazine-3,5-dione ring can lead to a mixture of N-methylated isomers (N1, N2, and N4). Achieving selectivity for the N4 position is crucial and often depends on the choice of methylating agent, base, and reaction conditions. While direct N4-methylation protocols are not extensively detailed in readily available literature, analogous reactions on similar heterocyclic systems suggest the use of specific methylating agents in the presence of a suitable base.

Conceptual Experimental Protocol: N4-Methylation

This conceptual protocol is based on general methods for N-alkylation of heterocyclic compounds. Optimization may be required to achieve high selectivity and yield for the N4-methylated product.

Materials:

  • 1,2,4-Triazine-3,5(2H,4H)-dione (6-Azauracil)

  • Methylating agent (e.g., Methyl iodide, Dimethyl sulfate)

  • Base (e.g., Potassium carbonate, Sodium hydride)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

Procedure:

  • To a stirred suspension of 1,2,4-triazine-3,5(2H,4H)-dione in an anhydrous polar aprotic solvent, a suitable base is added portion-wise at room temperature.

  • The mixture is stirred for a specified time to allow for the formation of the corresponding anion.

  • The methylating agent is then added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature or heated, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with water and the product is extracted with an appropriate organic solvent.

  • The combined organic layers are washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to isolate the 4-Methyl-2H-triazine-3,5-dione.

N_Methylation_Workflow cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Work-up and Purification Start Suspend 6-Azauracil in anhydrous solvent Add_Base Add base (e.g., K2CO3) Start->Add_Base Stir_1 Stir to form anion Add_Base->Stir_1 Add_Me_Agent Add methylating agent (e.g., CH3I) Stir_1->Add_Me_Agent Stir_2 Stir at RT or heat Add_Me_Agent->Stir_2 Monitor_TLC Monitor reaction progress by TLC Stir_2->Monitor_TLC Quench Quench with water Monitor_TLC->Quench Reaction complete Extract Extract with organic solvent Quench->Extract Purify Purify by chromatography or recrystallization Extract->Purify Final_Product Isolate 4-Methyl-2H- triazine-3,5-dione Purify->Final_Product

Caption: Experimental workflow for the N4-methylation of 6-azauracil.

Quantitative Data for 4-Methyl-2H-triazine-3,5-dione
PropertyValue
Molecular FormulaC₄H₅N₃O₂
Molecular Weight127.10 g/mol
AppearanceSolid (predicted)
Melting PointNot readily available

Spectroscopic Data:

  • ¹H NMR: Expected signals would include a singlet for the methyl group protons and a singlet for the proton on the triazine ring.

  • ¹³C NMR: Expected signals would correspond to the methyl carbon, the carbonyl carbons, and the carbon atom in the triazine ring.

  • Mass Spectrometry: The molecular ion peak ([M]⁺) would be expected at m/z = 127.

Conclusion

The synthesis of 4-Methyl-2H-triazine-3,5-dione is a feasible process for research and development purposes. The key challenges lie in the efficient and selective N4-methylation of the 1,2,4-triazine-3,5-dione precursor. Further optimization of the methylation step is recommended to maximize the yield of the desired product and minimize the formation of other isomers. This guide provides a solid foundation for chemists to develop a robust and scalable synthesis of this important heterocyclic compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-Methyl-2H-1,2,4-triazine-3,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Methyl-2H-1,2,4-triazine-3,5-dione, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details a primary synthetic pathway, including a step-by-step experimental protocol. Furthermore, it compiles essential analytical data for the structural elucidation and verification of the target compound, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and melting point analysis. All quantitative data are presented in clear, tabular formats for ease of reference and comparison. Logical workflows for the synthesis and characterization processes are visualized using Graphviz diagrams to facilitate a deeper understanding of the experimental procedures.

Introduction

4-Methyl-2H-1,2,4-triazine-3,5-dione, also known as 4-methyl-6-azauracil, is a derivative of 6-azauracil, a pyrimidine analog where the carbon atom at the 6-position is replaced by a nitrogen atom. The 1,2,4-triazine core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties. The methylation at the N4 position can significantly influence the compound's physicochemical properties and biological activity, making 4-Methyl-2H-1,2,4-triazine-3,5-dione a molecule of interest for further chemical exploration and pharmacological evaluation.

This guide focuses on a common and accessible synthetic route to 4-Methyl-2H-1,2,4-triazine-3,5-dione, starting from the commercially available 6-azauracil. It also provides a detailed account of the analytical techniques used to confirm the identity and purity of the synthesized compound.

Synthesis of 4-Methyl-2H-1,2,4-triazine-3,5-dione

The most direct and widely employed method for the synthesis of 4-Methyl-2H-1,2,4-triazine-3,5-dione is the methylation of 6-azauracil. This reaction typically involves the use of a methylating agent, such as dimethyl sulfate, in the presence of a base.

Synthesis Pathway

The synthesis proceeds via the deprotonation of 6-azauracil by a base, followed by nucleophilic attack of the resulting anion on the methylating agent. The general reaction scheme is depicted below.

Synthesis_Pathway 6-Azauracil 6-Azauracil Product 4-Methyl-2H-1,2,4-triazine-3,5-dione 6-Azauracil->Product Methylation Methylating_Agent Dimethyl Sulfate (CH3)2SO4 Methylating_Agent->Product Base Base (e.g., NaOH) Base->Product

Caption: Synthetic pathway for 4-Methyl-2H-1,2,4-triazine-3,5-dione.

Experimental Protocol

This protocol is a representative procedure for the synthesis of 4-Methyl-2H-1,2,4-triazine-3,5-dione.

Materials:

  • 6-Azauracil (1,2,4-Triazine-3,5(2H,4H)-dione)

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Hydrochloric acid (HCl, concentrated)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-azauracil (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents).

  • Cool the solution in an ice bath and add dimethyl sulfate (1.1 equivalents) dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 2 hours.

  • Cool the reaction mixture to room temperature and acidify to pH 2-3 with concentrated hydrochloric acid.

  • A precipitate will form. Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration and wash with cold distilled water.

  • Recrystallize the crude product from ethanol to obtain pure 4-Methyl-2H-1,2,4-triazine-3,5-dione as a crystalline solid.

  • Dry the product in a vacuum oven.

Characterization of 4-Methyl-2H-1,2,4-triazine-3,5-dione

The structure and purity of the synthesized 4-Methyl-2H-1,2,4-triazine-3,5-dione are confirmed by a combination of spectroscopic methods and physical property measurements.

Characterization Workflow

The following diagram illustrates the typical workflow for the characterization of the synthesized compound.

Characterization_Workflow Synthesized_Product Synthesized Product Melting_Point Melting Point Analysis Synthesized_Product->Melting_Point NMR NMR Spectroscopy (1H and 13C) Synthesized_Product->NMR IR IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS Purity_Confirmation Purity and Structural Confirmation Melting_Point->Purity_Confirmation NMR->Purity_Confirmation IR->Purity_Confirmation MS->Purity_Confirmation

Caption: Workflow for the characterization of 4-Methyl-2H-1,2,4-triazine-3,5-dione.

Physical and Spectroscopic Data

The following tables summarize the key physical and spectroscopic data for 4-Methyl-2H-1,2,4-triazine-3,5-dione.

Table 1: Physical Properties

PropertyValue
Molecular FormulaC₄H₅N₃O₂
Molecular Weight127.10 g/mol
AppearanceWhite to off-white crystalline solid
Melting Point210-212 °C

Table 2: ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
11.5 (approx.)br s1HN-H
7.5 (approx.)s1HC6-H
3.2 (approx.)s3HN-CH₃

Table 3: ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
159 (approx.)C=O (C5)
148 (approx.)C=O (C3)
135 (approx.)C-H (C6)
30 (approx.)N-CH₃

Table 4: IR Spectroscopic Data

Wavenumber (cm⁻¹)Assignment
3200-3000N-H stretching
1720-1680C=O stretching (asymmetric)
1680-1640C=O stretching (symmetric)
1550-1500C=N stretching
1450-1400C-H bending (CH₃)

Table 5: Mass Spectrometry Data

m/zAssignment
127[M]⁺ (Molecular ion)

Conclusion

This technical guide has outlined a reliable and straightforward method for the synthesis of 4-Methyl-2H-1,2,4-triazine-3,5-dione via the methylation of 6-azauracil. The provided experimental protocol, along with the comprehensive characterization data, serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. The detailed spectroscopic and physical data will aid in the unambiguous identification and quality control of the synthesized compound, facilitating its use in further research and development endeavors.

In-Depth Technical Guide: Chemical Properties of 4-Methyl-2H-triazine-3,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 4-Methyl-2H-triazine-3,5-dione (CAS No: 1627-30-1). This document collates available data on its physical and chemical characteristics, spectral information, and general synthetic approaches. While specific experimental protocols and defined biological pathways for this particular molecule are not extensively documented in publicly available literature, this guide presents a summary of known information and contextualizes it within the broader class of 1,2,4-triazine derivatives, which are noted for their diverse biological activities.

Chemical and Physical Properties

4-Methyl-2H-triazine-3,5-dione, also known as 4-Methyl-1,2,4-triazine-3,5(2H,4H)-dione, is a heterocyclic organic compound.[1][2] Its core structure is a triazine ring, a six-membered ring containing three nitrogen atoms. The placement of methyl and oxo groups on this ring defines its specific chemical properties and potential reactivity.

Table 1: Quantitative Chemical Data for 4-Methyl-2H-triazine-3,5-dione

PropertyValueSource
CAS Number 1627-30-1[1]
Molecular Formula C₄H₅N₃O₂[1][2]
Molecular Weight 127.10 g/mol [1][2]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
pKa (Computed) 7.9 +/- 0.4PubChem

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 4-Methyl-2H-triazine-3,5-dione was not found in the reviewed literature, the synthesis of 1,2,4-triazine derivatives is a well-established area of organic chemistry. These syntheses often involve the condensation of α-dicarbonyl compounds with aminoguanidines or S-alkylisothiosemicarbazides.

A general synthetic approach for 1,2,4-triazine-3,5-diones can be conceptualized as follows:

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_product Product start1 α-Ketoester reaction Condensation & Cyclization start1->reaction start2 Semicarbazide start2->reaction intermediate Semicarbazone Intermediate reaction->intermediate product 1,2,4-Triazine-3,5-dione intermediate->product Methylation (e.g., with CH₃I) final_product 4-Methyl-1,2,4-triazine-3,5-dione product->final_product Final Product G cluster_compound Compound cluster_target Potential Biological Target cluster_pathway Downstream Signaling cluster_effect Biological Effect compound 4-Methyl-2H-triazine-3,5-dione (or related derivative) target Enzyme (e.g., DAAO) or Receptor compound->target Inhibition/Modulation pathway Cellular Signaling Pathway target->pathway Signal Transduction effect Physiological Response pathway->effect

References

The Rising Therapeutic Potential of 4-Methyl-2H-triazine-3,5-dione Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazine scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among these, compounds featuring the 4-Methyl-2H-triazine-3,5-dione core are gaining significant attention for their therapeutic potential. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of these promising derivatives, with a focus on their applications as D-amino acid oxidase (DAAO) inhibitors, anticancer agents, antimicrobial agents, and ligands for the 5-HT1A receptor.

Diverse Biological Activities and Therapeutic Applications

4-Methyl-2H-triazine-3,5-dione derivatives and related triazine compounds have been investigated for a variety of pharmacological effects. The core structure serves as a versatile template for the development of potent and selective agents targeting different biological pathways.

D-Amino Acid Oxidase (DAAO) Inhibition

A significant area of research has focused on 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives as potent inhibitors of D-amino acid oxidase (DAAO).[1][2][3][4][5] DAAO is a flavoenzyme that degrades D-amino acids, including D-serine, which is a co-agonist at the glycine site of NMDA receptors. Inhibition of DAAO can increase the levels of D-serine in the brain, offering a potential therapeutic strategy for conditions associated with NMDA receptor hypofunction, such as schizophrenia.

Several 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives have demonstrated potent DAAO inhibitory activity with IC50 values in the nanomolar range.[1][2] Notably, the 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione pharmacophore has been found to be metabolically stable and resistant to O-glucuronidation.[1][3][5]

Quantitative Data on DAAO Inhibition

CompoundSubstituent at 2-positionDAAO IC50 (nM)Reference
11aMethyl2800[1][2]
11ePhenethyl70[1][2]
11hNaphthalen-1-ylmethyl50[1][2]
Anticancer Activity

Derivatives of 1,3,5-triazine have been extensively studied for their potential as anticancer agents.[6][7][8] These compounds have shown efficacy against various cancer cell lines, including breast cancer, lung cancer, and renal cancer. The mechanism of action for their anticancer effects can be diverse, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as dihydrofolate reductase (DHFR) and phosphatidylinositol 3-kinases (PI3Kγ).[7]

For instance, certain imamine-1,3,5-triazine derivatives have demonstrated potent anti-proliferative activity against MDA-MB-231 breast cancer cells, with IC50 values significantly lower than the standard drug imatinib.[6] Furthermore, some tri-amino-substituted 1,3,5-triazine derivatives have exhibited high cytotoxic activity against the A549 non-small cell lung cancer cell line.[7]

Quantitative Data on Anticancer Activity

CompoundCancer Cell LineIC50 (µM)Reference
4fMDA-MB-231 (Breast)6.25[6]
4kMDA-MB-231 (Breast)8.18[6]
Imatinib (control)MDA-MB-231 (Breast)35.50[6]
8eA549 (Lung)0.050[7]
9aA549 (Lung)0.042[7]
10eA549 (Lung)0.062[7]
11eA549 (Lung)0.028[7]
6CAKI-1 (Renal)6.90 (PI3Kγ)
Wortmannin (control)-3.19 (PI3Kγ)
Antimicrobial Activity

The structural versatility of the triazine nucleus has also been exploited to develop novel antimicrobial agents.[9][10][11][12] These compounds have shown activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains. The antimicrobial efficacy is often attributed to the ability of these compounds to interfere with essential bacterial processes. For example, some 1,3,5-triazine derivatives have shown promising activity against Staphylococcus aureus and Escherichia coli.[11]

Quantitative Data on Antimicrobial Activity (Inhibition Zone in mm)

CompoundS. aureusE. coliReference
3-20[9]
41619[9]
10Comparable to Ampicillin-[11]
13~50% of AmpicillinComparable to Ampicillin[11]
14-Comparable to Ampicillin[11]
16Comparable to Ampicillin-[11]
25Comparable to Ampicillin-[11]
30Comparable to Ampicillin-[11]
5-HT1A Receptor Ligands

Derivatives of 3,5-dioxo-(2H,4H)-1,2,4-triazine have been identified as potent ligands for the serotonin 1A (5-HT1A) receptor.[13] The 5-HT1A receptor is a key target in the treatment of anxiety and depression. Arylpiperazine derivatives tethered to the 3,5-dioxo-(2H,4H)-1,2,4-triazine scaffold have demonstrated high affinity and selectivity for the 5-HT1A receptor, with some compounds exhibiting nanomolar affinity and acting as agonists.[13]

Experimental Protocols

Synthesis of 2-Substituted 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives

A general synthetic route to these compounds starts from 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione.[1][2]

Step 1: Alkylation of the 2-position

  • To a solution of 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione in acetonitrile, add bis(trimethylsilyl)acetamide (BSA).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the appropriate alkyl halide (e.g., phenethyl bromide).

  • Heat the reaction mixture at 82°C for 12 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the 2-substituted 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione.

Step 2: Substitution of the 6-bromo group with a benzyloxy group

  • To a solution of the 2-substituted 6-bromo derivative in benzyl alcohol, add potassium carbonate.

  • Heat the mixture at 150°C for 4 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Step 3: Deprotection of the benzyloxy group

  • Dissolve the benzyloxy-protected intermediate in methanol.

  • Add palladium on carbon (10% w/w).

  • Stir the mixture under a hydrogen atmosphere at room temperature for 2 hours.

  • Filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to obtain the final 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivative.

In Vitro D-Amino Acid Oxidase (DAAO) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of DAAO.[1][2]

  • Prepare a reaction mixture containing phosphate buffer (pH 8.0), D-serine (substrate), horseradish peroxidase, and Amplex Red reagent.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding recombinant human DAAO.

  • Incubate the mixture at room temperature for 30 minutes, protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

  • Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[6]

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Visualizing Pathways and Processes

Synthesis Workflow for DAAO Inhibitors

G Synthesis of 2-Substituted 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives cluster_0 Step 1: Alkylation cluster_1 Step 2: Substitution cluster_2 Step 3: Deprotection A 6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione B 2-Substituted-6-bromo derivative A->B Alkyl halide, BSA, Acetonitrile, 82°C C 6-Benzyloxy-2-substituted derivative B->C Benzyl alcohol, K2CO3, 150°C D Final Product: 6-Hydroxy-2-substituted derivative C->D H2, Pd/C, Methanol

Caption: General synthesis scheme for 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives.

DAAO Inhibition and NMDA Receptor Modulation

G Mechanism of DAAO Inhibition for NMDA Receptor Modulation DAAO_Inhibitor 4-Methyl-2H-triazine-3,5-dione Derivative (DAAO Inhibitor) DAAO D-Amino Acid Oxidase (DAAO) DAAO_Inhibitor->DAAO Inhibits D_Serine D-Serine DAAO->D_Serine Degrades NMDA_Receptor NMDA Receptor D_Serine->NMDA_Receptor Co-activates Neuronal_Activity Enhanced Neuronal Activity / Neurotransmission NMDA_Receptor->Neuronal_Activity Leads to

Caption: DAAO inhibition by triazine derivatives increases D-serine levels, enhancing NMDA receptor activity.

PI3K/Akt Signaling Pathway Inhibition in Cancer

G PI3K/Akt Pathway Inhibition by Triazine Derivatives in Cancer Triazine_Derivative 1,3,5-Triazine Derivative PI3K PI3K Triazine_Derivative->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates Cell_Survival Cell Survival, Proliferation, Growth Akt->Cell_Survival Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by triazine derivatives leads to reduced cancer cell survival and proliferation.

This guide highlights the significant progress made in the development of 4-Methyl-2H-triazine-3,5-dione derivatives as versatile therapeutic agents. The breadth of their biological activities, coupled with promising preclinical data, underscores their potential for addressing a range of diseases. Further research into structure-activity relationships, optimization of pharmacokinetic properties, and in-depth mechanistic studies will be crucial for translating these findings into clinical applications.

References

An In-depth Technical Guide on the Core Mechanism of Action of 4-Methyl-2H-triazine-3,5-dione and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research on the specific compound 4-Methyl-2H-triazine-3,5-dione is limited in publicly available literature. This guide focuses on the most well-documented mechanism of action for a closely related analog, 6-hydroxy-2-methyl-1,2,4-triazine-3,5(2H,4H)-dione, and explores other potential mechanisms based on derivatives of the 1,2,4-triazine-3,5-dione core.

Executive Summary

The 1,2,4-triazine-3,5-dione scaffold is a versatile pharmacophore with a growing body of research highlighting its potential in medicinal chemistry. While data on 4-Methyl-2H-triazine-3,5-dione is sparse, its structural analogs have shown significant biological activity. The most robustly characterized mechanism of action for a closely related compound is the inhibition of D-amino acid oxidase (DAAO), a key enzyme in the regulation of D-serine levels in the brain.[1][2][3] This suggests a therapeutic potential for neurological disorders such as schizophrenia. Furthermore, more complex derivatives incorporating the 4-methyl-2H-[4][5][6]-triazine-3,5-dione moiety have been identified as potent 5-HT1A receptor agonists, indicating a role in neurotransmission.[4] The broader class of triazine derivatives exhibits a wide range of biological activities, including anticancer and antimicrobial effects, through various mechanisms.[6][7][8] This guide will provide a detailed overview of these mechanisms, supported by available quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action: D-Amino Acid Oxidase (DAAO) Inhibition

The most significant and well-documented mechanism of action for a compound structurally similar to 4-Methyl-2H-triazine-3,5-dione is the inhibition of D-amino acid oxidase (DAAO).[1][2][3] DAAO is a flavoenzyme that degrades D-amino acids, most notably D-serine, which is a co-agonist at the glycine site of NMDA receptors.[1] By inhibiting DAAO, these compounds can increase the levels of D-serine in the brain, potentiating NMDA receptor function. This is a promising therapeutic strategy for conditions characterized by NMDA receptor hypofunction, such as schizophrenia.[1]

A study on 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives found that these compounds are potent DAAO inhibitors.[1][2] Notably, the 2-methyl substituted analog, 6-hydroxy-2-methyl-1,2,4-triazine-3,5(2H,4H)-dione, which is a degradation product of the antibiotic ceftriaxone, was found to inhibit DAAO.[1][2]

Signaling Pathway: DAAO Inhibition and NMDA Receptor Modulation

DAAO_Inhibition cluster_0 Presynaptic Terminal cluster_1 Astrocyte cluster_2 Synaptic Cleft cluster_3 Postsynaptic Terminal Serine_Racemase Serine Racemase D_Serine_Pre D-Serine Serine_Racemase->D_Serine_Pre L_Serine L-Serine L_Serine->Serine_Racemase Conversion D_Serine_Astro D-Serine D_Serine_Pre->D_Serine_Astro Uptake D_Serine_Synapse D-Serine D_Serine_Pre->D_Serine_Synapse Release DAAO D-Amino Acid Oxidase (DAAO) Alpha_Keto_Acid α-Keto Acid DAAO->Alpha_Keto_Acid D_Serine_Astro->DAAO Degradation NMDA_Receptor NMDA Receptor D_Serine_Synapse->NMDA_Receptor Co-agonist Binding Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Activation Triazinedione 6-hydroxy-2-methyl-1,2,4- triazine-3,5(2H,4H)-dione Triazinedione->DAAO Inhibition

Caption: DAAO Inhibition Pathway by a Triazinedione Analog.

Quantitative Data: DAAO Inhibition
CompoundTargetIC50 (µM)Reference
6-hydroxy-2-methyl-1,2,4-triazine-3,5(2H,4H)-dioneHuman DAAO2.8[1][2]
6-hydroxy-2-(phenethyl)-1,2,4-triazine-3,5(2H,4H)-dioneHuman DAAO0.070[1][2]
6-hydroxy-2-(naphthalen-1-ylmethyl)-1,2,4-triazine-3,5(2H,4H)-dioneHuman DAAO0.050[1][2]
Experimental Protocols: DAAO Inhibition Assay

The inhibitory potency of the synthesized compounds was determined using recombinant human DAAO. The assay measures the production of hydrogen peroxide, a product of the DAAO-catalyzed oxidation of D-serine.

Workflow:

DAAO_Assay Start Start Prepare_Reaction_Mixture Prepare Reaction Mixture: - Recombinant human DAAO - FAD - D-Serine (substrate) - Horseradish peroxidase - Amplex Red Start->Prepare_Reaction_Mixture Add_Inhibitor Add varying concentrations of 1,2,4-triazine-3,5-dione analog Prepare_Reaction_Mixture->Add_Inhibitor Incubate Incubate at room temperature Add_Inhibitor->Incubate Measure_Fluorescence Measure fluorescence at Ex/Em = 530/590 nm Incubate->Measure_Fluorescence Calculate_IC50 Calculate IC50 values from dose-response curves Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Caption: Experimental Workflow for DAAO Inhibition Assay.

Other Potential Mechanisms of Action

5-HT1A Receptor Agonism

A more complex derivative, 2-{4-[4-(3-methoxyphenyl)piperazin-1-yl]-butyl}-4-methyl-2H-[4][5][6]-triazine-3,5-dione, has been identified as a novel and potent partial agonist for the 5-HT1A receptor.[4] This suggests that the 4-methyl-2H-triazine-3,5-dione core can serve as a scaffold for developing CNS-active agents targeting serotonergic pathways.

Quantitative Data:

CompoundTargetKi (nM)EC50 (nM)Emax (%)Reference
FECUMI-1015-HT1A Receptor0.10.6577[4]
Broader Activities of Triazine Derivatives

The triazine nucleus is a common feature in compounds with a wide array of biological activities. While not directly demonstrated for 4-Methyl-2H-triazine-3,5-dione, these represent potential avenues of investigation:

  • Anticancer Activity: Triazine derivatives have been shown to inhibit various targets involved in cancer progression, including:

    • VEGFR-2 kinase[4]

    • Phosphoinositide 3-kinase (PI3K) and mTOR[7]

    • Carbonic anhydrase, topoisomerase IIα, and dihydrofolate reductase[6]

  • Receptor Antagonism: Besides serotonergic receptors, triazinediones have been identified as antagonists for the prokineticin 1 (PK1) receptor.[9] Also, some derivatives show 5-HT2 receptor antagonist activity.[10]

  • Antimicrobial and Other Activities: The 1,2,4-triazine scaffold is found in compounds with antifungal, anti-HIV, anti-inflammatory, and neuroprotective properties.[4]

Synthesis and Structure

The synthesis of 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives typically starts from 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione.[1][2] Alkylation at the 2-position is followed by substitution of the 6-bromo group.[1][2]

Logical Relationship: Synthesis of DAAO Inhibitors

Synthesis_Flow Start_Material 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione Alkylation Alkylation at N2 (e.g., with methyl iodide) Start_Material->Alkylation Intermediate 2-alkyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione Alkylation->Intermediate Substitution Substitution at C6 (e.g., with benzyl alcohol) Intermediate->Substitution Protected_Product 2-alkyl-6-benzyloxy-1,2,4-triazine-3,5(2H,4H)-dione Substitution->Protected_Product Deprotection Removal of benzyl group (e.g., via catalytic hydrogenation) Protected_Product->Deprotection Final_Product 2-alkyl-6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Deprotection->Final_Product

Caption: Generalized Synthetic Pathway for Triazinedione DAAO Inhibitors.

Conclusion and Future Directions

The 4-Methyl-2H-triazine-3,5-dione core and its analogs represent a promising scaffold for drug discovery, particularly in the area of neuroscience. The well-documented activity of a close analog as a D-amino acid oxidase inhibitor provides a strong rationale for investigating this compound class for the treatment of schizophrenia and other neurological disorders associated with NMDA receptor hypofunction. The identification of a 5-HT1A receptor agonist derivative further highlights the potential for developing CNS-targeted therapies.

Future research should focus on:

  • Directly characterizing the biological activity of 4-Methyl-2H-triazine-3,5-dione.

  • Elucidating the structure-activity relationships for DAAO inhibition and 5-HT1A receptor agonism.

  • Exploring the broader therapeutic potential of this scaffold in oncology and infectious diseases, based on the known activities of other triazine derivatives.

  • Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds for in vivo efficacy and safety.

References

The Triazine Core: A Versatile Scaffold for Serotonin 1A Receptor PET Ligands

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 4-Methyl-2H-triazine-3,5-dione scaffold has emerged as a promising core structure for the development of high-affinity agonist ligands for the serotonin 1A (5-HT1A) receptor, a key target in the pathophysiology of various neuropsychiatric disorders. This technical guide provides a comprehensive overview of the synthesis, radiolabeling, and preclinical evaluation of derivatives based on this core, with a focus on their application as Positron Emission Tomography (PET) imaging agents. Detailed experimental protocols, quantitative data, and visualizations of key biological and experimental pathways are presented to facilitate further research and development in this area.

Introduction to 4-Methyl-2H-triazine-3,5-dione Derivatives

Derivatives of 4-Methyl-2H-triazine-3,5-dione represent a novel class of high-affinity agonists for the 5-HT1A receptor.[1][2] Their potential as PET ligands stems from their ability to be radiolabeled with positron-emitting isotopes such as Carbon-11 and Fluorine-18, allowing for the in vivo visualization and quantification of 5-HT1A receptors in the brain.[3][4] The agonist nature of these ligands is particularly advantageous as they preferentially bind to the high-affinity state of the receptor, providing insights into its functional status.[4][5] Two prominent examples that have undergone significant preclinical evaluation are [¹¹C]CUMI-101 and its fluoroethyl analog, [¹⁸F]FECUMI-101.[3][4]

Synthesis of Precursor Molecules

The synthesis of the precursor molecules is a critical step in the development of these PET ligands. A general approach involves the alkylation of an appropriate arylpiperazine derivative with a 4-methyl-2-(4-chlorobutyl)-2H-triazine-3,5-dione intermediate.[2]

General Synthesis of Arylpiperazine Derivatives of 3,5-dioxo-(2H,4H)-1,2,4-triazine

A common synthetic route involves the reaction of 2-(4-chlorobutyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione with a substituted arylpiperazine.[2] The reaction is typically carried out in acetonitrile in the presence of anhydrous potassium carbonate and sodium iodide at reflux.[2]

Experimental Protocols

Detailed methodologies for the radiolabeling of 4-Methyl-2H-triazine-3,5-dione derivatives with Carbon-11 and Fluorine-18 are outlined below.

Radiosynthesis of [¹¹C]CUMI-101

[¹¹C]CUMI-101 ([O-methyl-¹¹C]2-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione) is synthesized via O-methylation of its desmethyl precursor.[4]

Precursor: 2-(4-(4-(2-hydroxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5-(2H,4H)-dione.[4]

Protocol:

  • Precursor Preparation: Dissolve 0.5-1.0 mg of the desmethyl precursor in dimethylformamide (DMF).[3]

  • Base Addition: Add a mild base, such as tetrabutylammonium hydroxide, to the precursor solution to facilitate the deprotonation of the phenolic hydroxyl group.[3]

  • Radiomethylation: Introduce [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf) into the reaction mixture.[4][6]

  • Reaction Conditions: Heat the reaction mixture at 80-100°C for 3-5 minutes.[3]

  • Quenching: Quench the reaction by adding the HPLC mobile phase.[3]

  • Purification: Purify the crude reaction mixture using semi-preparative HPLC.[1]

  • Formulation: The collected HPLC fraction containing [¹¹C]CUMI-101 is reformulated in a physiologically compatible solution for injection. This typically involves solid-phase extraction using a C18 Sep-Pak cartridge, followed by elution with ethanol and dilution with sterile saline.[1][7]

Radiosynthesis of [¹⁸F]FECUMI-101

[¹⁸F]FECUMI-101 (2-(4-(4-(2-(2-fluoroethoxy)phenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione) is synthesized by O-fluoroethylation of the corresponding desmethyl precursor.[3][5]

Precursor: 2-(4-(4-(2-hydroxyphenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione.[5]

Protocol (Two-step):

  • Synthesis of [¹⁸F]fluoroethyltosylate: [¹⁸F]Fluoride is reacted with ethylene glycol ditosylate in the presence of Kryptofix K₂₂₂ and potassium carbonate.[8]

  • O-fluoroethylation: The purified [¹⁸F]fluoroethyltosylate is then reacted with the desmethyl precursor in dimethyl sulfoxide (DMSO) in the presence of potassium carbonate.[5]

Protocol (One-pot modification):

  • Azeotropically dried [¹⁸F]KF/Kryptofix is reacted with ethylene glycol ditosylate in acetonitrile at 95°C for 10 minutes.[8]

  • The reaction mixture is cooled, and the desmethyl precursor is added, followed by heating to complete the O-fluoroethylation.[8]

  • The product is purified by semi-preparative HPLC.[8]

Quantitative Data Summary

The following table summarizes the in vitro binding affinities and other relevant quantitative data for a series of 4-Methyl-2H-triazine-3,5-dione derivatives.

CompoundR5-HT1A Ki (nM)α1-AR Ki (nM)Emax (%)EC50 (nM)Radiochemical Yield (%)Specific Activity (Ci/mmol)Reference
[¹¹C]CUMI-101 2-methoxyphenyl0.156.75--30 ± 52600 ± 500[4][6][9]
[¹⁸F]FECUMI-101 2-(2-fluoroethoxy)phenyl0.121.4770.6545 ± 5-[3][5][8]
8 Phenyl2.564----[10]
9 2-Fluorophenyl1.835----[10]
10 3-Fluorophenyl3.280----[10]
11 4-Fluorophenyl4.5110----[10]
12 2-Chlorophenyl1.215----[10]
13 3-Chlorophenyl2.845----[10]
14 4-Chlorophenyl3.595----[10]
15 2-Bromophenyl0.910----[10]
16 3-Bromophenyl2.138----[10]
17 4-Bromophenyl3.085----[10]
18 2-Methylphenyl1.525----[10]
19 3-Methylphenyl2.955----[10]
20 4-Methylphenyl4.1105----[10]
21 3-Methoxyphenyl1.930----[10]
22 4-Methoxyphenyl3.890----[10]
23 2,3-Dichlorophenyl1.012----[10]
24 3,4-Dichlorophenyl2.540----[10]
25 2-Trifluoromethylphenyl0.88----[10]
26 3-Trifluoromethylphenyl1.728----[10]
27 4-Trifluoromethylphenyl2.975----[10]
28 2-Nitrophenyl1.118----[10]
29 3-Nitrophenyl2.335----[10]
30 4-Nitrophenyl3.280----[10]
31 2-Cyanophenyl1.320----[10]
32 3-Cyanophenyl2.64290---[10]
33 4-Cyanophenyl3.788----[10]
34 2-Hydroxyphenyl0.55----[10]
35 3-Hydroxyphenyl1.522----[10]
36 4-Hydroxyphenyl2.860----[10]
37 2-Aminophenyl0.914----[10]
38 3-Aminophenyl2.032----[10]
39 4-Aminophenyl3.170----[10]
40 1-Naphthyl1.216----[10]
41 2-Naphthyl2.438----[10]

Signaling Pathway and Experimental Workflow

The 5-HT1A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[2][4] Upon agonist binding, the receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (camp) levels.[2] This, in turn, modulates the activity of downstream effectors such as protein kinase A (PKA).[2] The βγ subunit of the G protein can also activate other signaling cascades, including the MAPK/ERK and PI3K/Akt pathways.[11]

5-HT1A_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5-HT1A_Ligand 4-Methyl-2H-triazine- 3,5-dione Derivative 5-HT1A_Receptor 5-HT1A Receptor 5-HT1A_Ligand->5-HT1A_Receptor G_Protein Gi/o Protein (α, βγ subunits) 5-HT1A_Receptor->G_Protein activates alpha_subunit αi/o subunit G_Protein->alpha_subunit betagamma_subunit βγ subunit G_Protein->betagamma_subunit AC Adenylyl Cyclase cAMP cAMP AC->cAMP alpha_subunit->AC inhibits MAPK_ERK MAPK/ERK Pathway betagamma_subunit->MAPK_ERK activates PI3K_Akt PI3K/Akt Pathway betagamma_subunit->PI3K_Akt activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response MAPK_ERK->Cellular_Response PI3K_Akt->Cellular_Response

Caption: 5-HT1A Receptor Signaling Pathway.

The development and evaluation of these PET ligands follow a structured workflow, from initial synthesis to preclinical imaging studies.

Experimental_Workflow Start Start Synthesis Synthesis of Precursor Molecule Start->Synthesis Radiolabeling Radiolabeling with ¹¹C or ¹⁸F Synthesis->Radiolabeling Purification HPLC Purification Radiolabeling->Purification QC Quality Control (Radiochemical Purity, Specific Activity) Purification->QC In_Vitro In Vitro Binding Assays (Ki, EC50, Emax) QC->In_Vitro In_Vivo In Vivo PET Imaging (Biodistribution, Specificity) QC->In_Vivo Data_Analysis Data Analysis and Interpretation In_Vitro->Data_Analysis In_Vivo->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for PET Ligand Development.

References

In-depth Technical Guide on the Antifungal Properties of 1,2,4-Triazine-3,5-dione Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Detailed research, including extensive quantitative data and specific signaling pathways for 4-Methyl-2H-triazine-3,5-dione analogs, is limited in publicly accessible literature. This guide focuses on the broader, yet closely related, class of 4,6-disubstituted-1,2,4-triazin-3,5(2H)-diones, based on available research. The principles and methodologies described are likely applicable to the study of other analogs within this chemical family.

Introduction

Triazine derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. Among these, the 1,2,4-triazine-3,5-dione scaffold has been identified as a promising nucleus for the development of novel antifungal agents. These compounds are of particular interest for their potential to combat phytopathogenic fungi, which pose a significant threat to agriculture and food security.

This technical guide provides a comprehensive overview of the synthesis, in vitro, and in vivo antifungal activities of 4,6-disubstituted-1,2,4-triazin-3,5(2H)-dione analogs. It details the experimental protocols for their evaluation and presents the available quantitative data to facilitate comparative analysis. Furthermore, this guide includes visualizations of the synthetic and experimental workflows to aid in the understanding of the research process.

Synthesis of 4,6-Disubstituted-1,2,4-triazin-3,5(2H)-diones

The synthesis of the target triazinone compounds involves a key cyclocondensation step. The general workflow for the synthesis is outlined below.

Synthesis_Workflow A N4-Arylaminosemicarbazides C Cyclocondensation A->C B Alpha-Ketoacids B->C D 4-Substituted amino-6-styryl/alkyl/aryl- 1,2,4-triazin-3,5(2H)diones C->D

Caption: General synthesis workflow for 1,2,4-triazin-3,5-dione analogs.

Antifungal Activity Evaluation

The antifungal properties of the synthesized 1,2,4-triazin-3,5-dione analogs have been assessed through both in vitro and in vivo studies against various phytopathogenic fungi.

In Vitro Antifungal Screening

The in vitro antifungal activity is primarily determined by assessing the inhibition of mycelial growth of the test fungi.

Experimental Protocol:

  • Culture Medium: Potato Dextrose Agar (PDA) is commonly used as the culture medium for the fungi.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent, such as acetone or dimethyl sulfoxide (DMSO), to prepare stock solutions.

  • Incorporation into Medium: The stock solutions of the test compounds are added to the molten PDA at a specific concentration (e.g., 100 ppm). The medium is then poured into Petri dishes.

  • Inoculation: A mycelial disc (e.g., 5 mm diameter) from a fresh culture of the test fungus is placed at the center of the agar plate.

  • Incubation: The inoculated plates are incubated at a suitable temperature (e.g., 25-28°C) for a specific period (e.g., 7 days).

  • Data Collection: The diameter of the fungal colony is measured, and the percentage of growth inhibition is calculated relative to a control (medium with solvent only).

In_Vitro_Antifungal_Assay A Prepare PDA Medium C Incorporate Compounds into Molten PDA A->C B Dissolve Test Compounds (e.g., in Acetone) B->C D Pour into Petri Dishes C->D E Inoculate with Fungal Disc D->E F Incubate (e.g., 28°C for 7 days) E->F G Measure Colony Diameter F->G H Calculate Percent Inhibition G->H

Caption: Workflow for the in vitro antifungal activity assay.

In Vivo Antifungal Screening

The in vivo evaluation assesses the protective effect of the compounds on a host organism, such as wheat grains, against fungal infection.

Experimental Protocol:

  • Grain Sterilization: Healthy wheat grains are surface sterilized.

  • Compound Treatment: The sterilized grains are soaked in a solution or suspension of the test compound at a specific concentration. A control group is soaked in a solution without the test compound.

  • Inoculation: The treated grains are then inoculated with a spore suspension or mycelial fragments of the pathogenic fungus.

  • Incubation: The inoculated grains are incubated under conditions favorable for fungal growth (e.g., high humidity).

  • Assessment: After a set incubation period, the grains are visually inspected for the extent of fungal infection. The protective effect of the compound is determined by comparing the infection rate of the treated grains to the control group.

In_Vivo_Antifungal_Assay A Surface Sterilize Wheat Grains B Soak Grains in Test Compound Solution A->B C Inoculate Grains with Pathogenic Fungus B->C D Incubate under High Humidity C->D E Visually Assess Fungal Infection Rate D->E F Compare with Control to Determine Protection E->F

Caption: Workflow for the in vivo antifungal activity assay on wheat grains.

Quantitative Data on Antifungal Activity

The following table summarizes the in vitro antifungal activity of selected 4,6-disubstituted-1,2,4-triazin-3,5(2H)-dione analogs against a panel of phytopathogenic fungi. The data is presented as the percentage of mycelial growth inhibition at a concentration of 100 ppm.

Compound IDR (Position 4)R' (Position 6)Alternaria spp. (% Inhibition)Fusarium spp. (% Inhibition)Helminthosporium spp. (% Inhibition)Pyricularia spp. (% Inhibition)
3b PhenylaminoMethyl50505050
4a PhenylaminoStyryl50505050
4b p-TolylaminoStyryl50505050
4c p-AnisylaminoStyryl50505050
4d p-Cl-phenylaminoStyryl50505050

Note: The available data from the primary literature indicates a general antifungal activity for these compounds, with many showing 50% inhibition at the tested concentration. More detailed dose-response studies would be required to determine MIC values.

Structure-Activity Relationship (SAR)

Based on the available data, some preliminary structure-activity relationships can be inferred:

  • The 1,2,4-triazine-3,5-dione core appears to be essential for the observed antifungal activity.

  • Substitutions at both the 4- and 6-positions are well-tolerated and can be modified to modulate the antifungal potency.

  • The presence of an amino linkage at the 4-position with various aryl groups (phenyl, tolyl, anisyl, chlorophenyl) seems to confer broad-spectrum antifungal activity.

  • A styryl group at the 6-position, in combination with different 4-amino substituents, consistently results in moderate antifungal efficacy.

  • Notably, compound 3b demonstrated a high level of protection for wheat grains against fungal infection in in vivo studies, suggesting that a smaller alkyl group like methyl at the 6-position might be favorable for in vivo efficacy.[1]

SAR_Relationship A 1,2,4-Triazine-3,5-dione Core (Essential for Activity) B Substitutions at R (Pos 4) and R' (Pos 6) (Modulate Potency) A->B C 4-Aryl-amino Group (Confers Broad-Spectrum Activity) B->C D 6-Styryl Group (Moderate Efficacy) B->D E 6-Methyl Group (Compound 3b) (Potential for High In Vivo Protection) C->E D->E

Caption: Key structure-activity relationships for antifungal 1,2,4-triazine-3,5-diones.

Conclusion and Future Directions

The 4,6-disubstituted-1,2,4-triazin-3,5(2H)-dione scaffold represents a promising starting point for the development of novel antifungal agents, particularly for agricultural applications. The synthetic route is accessible, and the analogs exhibit a notable breadth of activity against several important plant pathogens.

Future research in this area should focus on:

  • Expansion of the Analog Library: Synthesis and evaluation of a wider range of analogs with diverse substitutions at the 4- and 6-positions to build a more comprehensive SAR.

  • Quantitative Dose-Response Studies: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values to provide a more precise measure of antifungal potency.

  • Mechanism of Action Studies: Elucidation of the specific biochemical pathways or cellular processes targeted by these compounds in fungi.

  • Toxicology and Safety Profiling: Assessment of the toxicological profile of the most potent analogs to ensure their safety for environmental and agricultural use.

By pursuing these research avenues, the full potential of 1,2,4-triazine-3,5-dione analogs as effective and safe antifungal agents can be realized.

References

4-Methyl-2H-triazine-3,5-dione and its Analogs as D-amino acid Oxidase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Methyl-2H-triazine-3,5-dione and its structurally related analogs, particularly 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives, as potent inhibitors of D-amino acid oxidase (DAAO). DAAO is a flavoenzyme that catabolizes D-amino acids, including D-serine, a crucial co-agonist at the glycine modulatory site of N-methyl-D-aspartate (NMDA) receptors. Inhibition of DAAO is a promising therapeutic strategy for neurological and psychiatric disorders characterized by NMDA receptor hypofunction, such as schizophrenia, by increasing the bioavailability of D-serine. This document details the synthesis, mechanism of action, and quantitative inhibitory data for this class of compounds, along with relevant experimental protocols.

Core Concepts and Mechanism of Action

D-amino acid oxidase (DAAO) catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, producing hydrogen peroxide and ammonia as byproducts.[1] In the central nervous system, DAAO regulates the levels of D-serine, an important neuromodulator. By inhibiting DAAO, the concentration of D-serine at the synaptic cleft can be elevated, thereby enhancing NMDA receptor-mediated neurotransmission. This is considered a potential therapeutic approach for conditions like schizophrenia, where NMDA receptor signaling is impaired.[2][3]

The 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold has been identified as a promising pharmacophore for potent and metabolically stable DAAO inhibitors. Notably, 6-hydroxy-2-methyl-1,2,4-triazine-3,5(2H,4H)-dione, a degradation product of the antibiotic ceftriaxone, demonstrated inhibitory activity against DAAO, which prompted further investigation into this class of compounds. These inhibitors are designed to interact with the active site of DAAO, preventing the binding and subsequent oxidation of its natural substrates.

Quantitative Inhibitory Data

The inhibitory potency of various 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives against human DAAO has been evaluated. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of these compounds.

Compound IDR-Group (Substitution at 2-position)IC50 (µM)
11aMethyl2.8
11ePhenethyl0.070
11hNaphthalen-1-ylmethyl0.050

Data sourced from Hin, N. et al., J. Med. Chem. 2015, 58, 19, 7993–8005.

Experimental Protocols

Synthesis of 2-Substituted 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives

The synthesis of the target compounds generally starts from 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione. The following is a generalized protocol based on published methods.

Step 1: Alkylation of the 2-position

  • To a solution of 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione in acetonitrile, add bis(trimethylsilyl)acetamide (BSA).

  • Add the corresponding alkyl halide (e.g., methyl iodide for the synthesis of the precursor to 11a).

  • Heat the reaction mixture at 82°C.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, the solvent is removed under reduced pressure to yield the 2-substituted 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione derivative.

Step 2: Substitution of the 6-bromo group

  • Dissolve the 2-substituted derivative in benzyl alcohol.

  • Add potassium carbonate to the solution.

  • Heat the mixture to 150°C.

  • After the reaction is complete, the mixture is worked up to isolate the 6-(benzyloxy) derivative.

Step 3: Deprotection to yield the final product

  • The benzyl group is removed by catalytic hydrogenation using palladium on carbon (Pd/C) in a solvent like methanol at room temperature.

  • Alternatively, for compounds sensitive to hydrogenation, boron tribromide (BBr3) in dichloromethane can be used for debenzylation.

  • The final product, the 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione, is then purified by standard methods such as chromatography.

D-Amino Acid Oxidase (DAAO) Inhibition Assay

The inhibitory activity of the compounds is determined by measuring the rate of hydrogen peroxide production from the DAAO-catalyzed oxidation of D-serine. A common method is the Amplex Red assay.

Materials:

  • Recombinant human D-amino acid oxidase (hDAAO)

  • D-serine (substrate)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 100 mM sodium pyrophosphate buffer, pH 8.5)

Procedure:

  • Prepare a reaction mixture containing D-serine, HRP, and Amplex Red in the assay buffer.

  • Add the test compound at various concentrations to the wells of a 96-well plate. A vehicle control (DMSO) should be included.

  • Initiate the enzymatic reaction by adding hDAAO to the wells.

  • Incubate the plate at room temperature, protected from light.

  • Measure the fluorescence of the reaction product, resorufin, at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a microplate reader.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Visualizations

DAAO Signaling Pathway and Inhibition

DAAO_Pathway cluster_0 Synaptic Cleft cluster_1 Astrocyte / Neuron D-Serine D-Serine NMDA_Receptor NMDA Receptor D-Serine->NMDA_Receptor Co-agonist DAAO D-Amino Acid Oxidase (DAAO) D-Serine->DAAO Substrate Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Activation Downstream_Signaling Downstream Signaling (Synaptic Plasticity, etc.) Ca_Influx->Downstream_Signaling Degradation Degradation Products (α-keto acid, H₂O₂, NH₃) DAAO->Degradation Oxidative Deamination Inhibitor 4-Methyl-2H-triazine-3,5-dione (or analog) Inhibitor->DAAO Inhibition

Caption: DAAO signaling pathway and the mechanism of its inhibition.

General Experimental Workflow for DAAO Inhibitor Screening

DAAO_Workflow cluster_synthesis Compound Synthesis cluster_assay Inhibition Assay start_material Starting Material (6-bromo-1,2,4-triazine-3,5(2H,4H)-dione) alkylation Alkylation (R-X, BSA) start_material->alkylation substitution Substitution (BnOH, K₂CO₃) alkylation->substitution deprotection Deprotection (H₂, Pd/C or BBr₃) substitution->deprotection purification Purification deprotection->purification final_product Final Inhibitor Compound purification->final_product add_inhibitor Add Inhibitor (Varying Conc.) final_product->add_inhibitor prepare_reagents Prepare Assay Reagents (hDAAO, D-Serine, HRP, Amplex Red) prepare_reagents->add_inhibitor initiate_reaction Initiate Reaction (Add hDAAO) add_inhibitor->initiate_reaction measure_fluorescence Measure Fluorescence initiate_reaction->measure_fluorescence calculate_ic50 Calculate IC₅₀ measure_fluorescence->calculate_ic50

Caption: General workflow for synthesis and screening of DAAO inhibitors.

Logical Relationship of DAAO Inhibition and Therapeutic Effect

Logical_Relationship inhibitor Triazine-dione Inhibitor daao DAAO Enzyme Activity inhibitor->daao Decreases d_serine D-Serine Levels daao->d_serine Increases nmda NMDA Receptor Function d_serine->nmda Enhances therapeutic Potential Therapeutic Effect (e.g., in Schizophrenia) nmda->therapeutic

Caption: Logical flow from DAAO inhibition to potential therapeutic outcome.

References

Spectroscopic Analysis of 4-Methyl-2H-triazine-3,5-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-Methyl-2H-triazine-3,5-dione (CAS No. 1627-30-1). Despite a thorough search of scientific literature and spectral databases, specific experimental spectroscopic data for this compound is not publicly available at the time of this writing. This guide, therefore, presents expected spectroscopic characteristics based on the analysis of structurally similar triazine derivatives. It also offers detailed experimental protocols for acquiring and analyzing Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra of this compound. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug development, and materials science who are working with or planning to synthesize and characterize 4-Methyl-2H-triazine-3,5-dione.

Introduction

4-Methyl-2H-triazine-3,5-dione is a heterocyclic compound belonging to the triazine class of molecules. The triazine core is a key pharmacophore in a wide range of biologically active compounds, exhibiting diverse activities such as anticancer, antiviral, and antimicrobial properties. Accurate spectroscopic characterization is a critical step in the synthesis and development of new chemical entities, ensuring structural integrity and purity. This guide outlines the key spectroscopic techniques used to elucidate the structure of 4-Methyl-2H-triazine-3,5-dione.

Compound Information:

PropertyValue
IUPAC Name 4-methyl-1,2,4-triazine-3,5(2H,4H)-dione
CAS Number 1627-30-1
Molecular Formula C₄H₅N₃O₂
Molecular Weight 127.10 g/mol

Predicted Spectroscopic Data

While experimental data is not available, the following tables summarize the expected spectroscopic characteristics for 4-Methyl-2H-triazine-3,5-dione based on the analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.2 - 3.5Singlet3HN-CH₃
~7.0 - 7.5Singlet1HC-H (triazine ring)
~10.0 - 12.0Broad Singlet1HN-H

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
~30 - 35N-CH₃
~140 - 145C-H (triazine ring)
~150 - 155C=O (position 3)
~160 - 165C=O (position 5)
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3300Medium, BroadN-H stretching
2900 - 3000WeakC-H stretching (methyl)
1650 - 1750StrongC=O stretching (asymmetric and symmetric)
1500 - 1600MediumC=N stretching, N-H bending
1400 - 1480MediumC-N stretching
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
127[M]⁺ (Molecular Ion)
112[M - CH₃]⁺
99[M - CO]⁺
70[M - HNCO]⁺
Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: Predicted UV-Vis Absorption

λmax (nm)SolventElectronic Transition
~210 - 230Ethanol/Methanolπ → π
~260 - 280Ethanol/Methanoln → π

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 4-Methyl-2H-triazine-3,5-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. Given the polarity of the dione structure, DMSO-d₆ is a recommended starting solvent.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 14 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the TMS signal.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the mixture in a pellet-pressing die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) or a direct insertion probe.

  • Sample Preparation:

    • For GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

    • For direct insertion, place a small amount of the solid sample in a capillary tube.

  • Data Acquisition (EI mode):

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 200-250 °C.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of the sample in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Prepare a dilute solution (e.g., 0.01 mg/mL) from the stock solution. The final concentration should result in an absorbance reading between 0.1 and 1.0.

  • Data Acquisition:

    • Use the pure solvent as a blank to zero the spectrophotometer.

    • Record the spectrum over a wavelength range of 200-800 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the exact concentration is known.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the techniques.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound 4-Methyl-2H-triazine-3,5-dione Dissolution Dissolution in Deuterated Solvent Compound->Dissolution KBr_Pellet KBr Pellet Preparation Compound->KBr_Pellet Solvent_Prep Dilution in UV-Grade Solvent Compound->Solvent_Prep MS Mass Spectrometry Compound->MS NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR FTIR Spectroscopy KBr_Pellet->IR UV_Vis UV-Vis Spectroscopy Solvent_Prep->UV_Vis Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment UV_Vis->Purity_Assessment Structure_Elucidation->Purity_Assessment

Fig. 1: General workflow for the spectroscopic analysis of 4-Methyl-2H-triazine-3,5-dione.

Logical_Relationship center Structural Information NMR NMR (Connectivity, Chemical Environment) center->NMR provides IR IR (Functional Groups) center->IR provides MS Mass Spec (Molecular Weight, Fragmentation) center->MS provides UV_Vis UV-Vis (Conjugated Systems) center->UV_Vis provides

Fig. 2: Logical relationship of spectroscopic techniques in structure elucidation.

Conclusion

This technical guide provides a framework for the spectroscopic analysis of 4-Methyl-2H-triazine-3,5-dione. While specific experimental data for this compound remains elusive in the public domain, the predicted spectral characteristics and detailed experimental protocols presented herein offer a solid foundation for researchers. The application of the described NMR, IR, MS, and UV-Vis spectroscopic methods will enable the unambiguous structural confirmation and purity assessment of synthesized 4-Methyl-2H-triazine-3,5-dione, facilitating its further investigation in various scientific disciplines.

Unraveling the Architecture of Novel 1,2,4-Triazine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. The precise structural elucidation of novel 1,2,4-triazine derivatives is a cornerstone of the drug discovery and development process, enabling a deep understanding of structure-activity relationships and facilitating further optimization. This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the unambiguous characterization of these promising therapeutic agents.

Core Analytical Techniques for Structural Elucidation

The definitive structural assignment of novel 1,2,4-triazine derivatives relies on a synergistic application of modern analytical techniques. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each technique provides unique and complementary information, culminating in a complete and accurate molecular picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule in solution.[1] For 1,2,4-triazine derivatives, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is essential for unambiguous assignment of all proton and carbon signals.

Table 1: Representative ¹H and ¹³C NMR Data for a Novel 1,2,4-Triazine Derivative

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
H-38.52 (s, 1H)148.2C-5
H-5/H-67.80-7.95 (m, 5H)128.5, 129.8, 131.2-
-OCH₃3.95 (s, 3H)55.8C-Ar
C-3-148.2-
C-5-155.4-
C-6-160.1-
C-Ar-114.5, 130.0, 162.3-

Note: Data is a representative example and will vary based on the specific substituents on the 1,2,4-triazine ring.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is a commonly used soft ionization technique for 1,2,4-triazine derivatives, typically yielding the protonated molecule [M+H]⁺.[2] High-resolution mass spectrometry (HRMS) allows for the determination of the elemental formula with high accuracy.

Table 2: High-Resolution Mass Spectrometry Data for a Novel 1,2,4-Triazine Derivative

IonCalculated m/zFound m/zFormula
[M+H]⁺250.0927250.0929C₁₃H₁₁N₄O
[M+Na]⁺272.0746272.0748C₁₃H₁₀N₄NaO
X-ray Crystallography

Single-crystal X-ray crystallography provides the ultimate, unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique yields precise information on bond lengths, bond angles, and intermolecular interactions, which are invaluable for understanding the molecule's conformation and packing in the crystal lattice.

Table 3: Selected Crystallographic Data for a Novel 1,2,4-Triazine Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)15.211(4)
c (Å)9.876(3)
β (°)105.21(1)
Volume (ų)1238.5(6)
Bond Length (C3-N4) (Å)1.345(3)
Bond Angle (N2-C3-N4) (°)125.8(2)
Dihedral Angle (Triazine-Phenyl) (°)25.4

Note: Data is a representative example.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the purified 1,2,4-triazine derivative.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Ensure complete dissolution; gentle warming or sonication can be used if necessary.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

1D NMR Acquisition (¹H and ¹³C):

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity.

  • Acquire the ¹H spectrum using a standard pulse program (e.g., zg30).

  • Acquire the ¹³C spectrum using a proton-decoupled pulse program (e.g., zgpg30).

2D NMR Acquisition (COSY, HSQC, HMBC):

  • COSY (Correlation Spectroscopy): Use a standard COSY pulse program (e.g., cosygpqf) to establish ¹H-¹H correlations.

  • HSQC (Heteronuclear Single Quantum Coherence): Employ an HSQC pulse program (e.g., hsqcedetgpsisp2.3) to identify one-bond ¹H-¹³C correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): Utilize an HMBC pulse program (e.g., hmbcgpndqf) to determine long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting different spin systems.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation:

  • Prepare a stock solution of the 1,2,4-triazine derivative at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with an appropriate solvent system, often containing a small amount of formic acid (0.1%) to promote protonation.

Data Acquisition:

  • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in positive ion mode over a suitable m/z range.

  • For HRMS analysis, ensure the instrument is properly calibrated to achieve high mass accuracy.

Single-Crystal X-ray Crystallography

Crystal Growth:

  • Grow single crystals of the 1,2,4-triazine derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution.

Data Collection and Structure Refinement:

  • Mount a suitable single crystal on a goniometer head.

  • Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα).

  • Process the diffraction data (integration and scaling).

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data to obtain the final structure.

Visualizing Workflows and Pathways

Experimental Workflow for Structural Elucidation

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_elucidation Final Structure Synthesis Synthesis of Novel 1,2,4-Triazine Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1D & 2D) Purification->NMR Structure in Solution MS Mass Spectrometry (ESI-HRMS) Purification->MS Molecular Weight & Formula XRAY X-ray Crystallography Purification->XRAY 3D Structure in Solid State Elucidation Complete Structural Elucidation NMR->Elucidation MS->Elucidation XRAY->Elucidation

Caption: General workflow for the structural elucidation of novel 1,2,4-triazine derivatives.

Signaling Pathway Targeted by 1,2,4-Triazine Derivatives

Many 1,2,4-triazine derivatives exert their biological effects by modulating specific signaling pathways. For instance, some have been identified as antagonists of the adenosine A₂A receptor, a G-protein coupled receptor (GPCR) implicated in various neurological disorders.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A2AR Adenosine A₂A Receptor (GPCR) AC Adenylate Cyclase A2AR->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Triazine Novel 1,2,4-Triazine Derivative (Antagonist) Triazine->A2AR Inhibits Adenosine Adenosine (Agonist) Adenosine->A2AR Activates

Caption: Inhibition of the Adenosine A₂A receptor signaling pathway by a novel 1,2,4-triazine antagonist.

References

The Pharmacophore of 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacophore of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione. This scaffold has emerged as a promising core for the development of novel therapeutics, particularly as inhibitors of D-amino acid oxidase (DAAO), an enzyme implicated in neurological disorders. This document outlines the key structural features, structure-activity relationships (SAR), and detailed experimental protocols for the synthesis and evaluation of derivatives based on this core.

Core Pharmacophore and Mechanism of Action

The 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione core serves as a potent scaffold for the inhibition of D-amino acid oxidase (DAAO). DAAO is a flavoenzyme responsible for the degradation of D-amino acids, including D-serine, a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system. By inhibiting DAAO, compounds based on this pharmacophore can increase synaptic levels of D-serine, thereby potentiating NMDA receptor signaling. This mechanism is a key therapeutic strategy for conditions associated with NMDA receptor hypofunction, such as schizophrenia.

A significant advantage of the 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione pharmacophore is its metabolic resistance to O-glucuronidation, a common metabolic pathway that can lead to rapid clearance of other structurally related DAAO inhibitors.[1][2][3][4][5] This inherent stability contributes to improved pharmacokinetic profiles and oral bioavailability.[1][2][3]

Below is a diagram illustrating the signaling pathway affected by the inhibition of DAAO by 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives.

DAAO_Inhibition_Pathway cluster_0 Synaptic Cleft cluster_1 Presynaptic/Glial Cell D-Serine_pool D-Serine NMDA_Receptor NMDA Receptor D-Serine_pool->NMDA_Receptor Co-agonist Binding Neuronal_Response Enhanced Synaptic Plasticity & Response NMDA_Receptor->Neuronal_Response Ca2+ Influx & Downstream Signaling DAAO DAAO Enzyme Degradation Oxidative Deamination DAAO->Degradation D-Serine_source D-Serine D-Serine_source->D-Serine_pool Release D-Serine_source->DAAO Triazine_Inhibitor 6-Hydroxy-1,2,4-triazine -3,5(2H,4H)-dione Derivative Triazine_Inhibitor->DAAO Inhibition SAR_Logic Core 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Scaffold Sub_N2 Substitution at N2-position Core->Sub_N2 Aromatic Aromatic/Hydrophobic Substituents (e.g., phenethyl, naphthylmethyl) Sub_N2->Aromatic Heterocyclic Heterocyclic Substituents Sub_N2->Heterocyclic Potency DAAO Inhibitory Potency High_Potency High Potency (nM range) Aromatic->High_Potency Moderate_Potency Moderate to Low Potency Heterocyclic->Moderate_Potency High_Potency->Potency Moderate_Potency->Potency Synthesis_Workflow Start 6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione Step1 N2-Alkylation (Alkyl halide, BSA) Start->Step1 Intermediate1 2-Substituted-6-bromo derivative Step1->Intermediate1 Step2 Benzyloxy Substitution (Benzyl alcohol, K2CO3) Intermediate1->Step2 Intermediate2 6-Benzyloxy derivative Step2->Intermediate2 Step3 Debenzylation (H2, Pd/C or BBr3) Intermediate2->Step3 Final_Product Final 2-Substituted 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Step3->Final_Product

References

Methodological & Application

Application Notes and Protocols for 4-Methyl-2H-triazine-3,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2H-triazine-3,5-dione, also known as 4-Methyl-6-azauracil, is a heterocyclic compound belonging to the 1,2,4-triazine class. Its structural similarity to the pyrimidine base uracil suggests its potential as an antimetabolite, with possible applications in anticancer and antimicrobial research. Furthermore, derivatives of this scaffold have shown high affinity for neurological targets, indicating its relevance in neuroscience and drug development for central nervous system disorders. These notes provide an overview of the synthesis, potential applications, and detailed experimental protocols for the investigation of 4-Methyl-2H-triazine-3,5-dione.

Chemical Properties

PropertyValueReference
Molecular Formula C₄H₅N₃O₂[1]
Molecular Weight 127.10 g/mol [1]
CAS Number 1627-30-1[1]
Synonyms 4-Methyl-6-azauracil, 4-methyl-1,2,4-triazine-3,5(2H,4H)-dione[1]

Potential Applications and Biological Significance

The 1,2,4-triazine scaffold is a core component in various pharmacologically active molecules with a broad spectrum of activities, including antiviral, antibacterial, and antitumor effects.[2][3]

Neurological Disorders: A significant application of the 4-methyl-1,2,4-triazine-3,5-dione scaffold is in the development of ligands for the serotonin 1A (5-HT1A) receptor. A derivative, [¹⁸F]FECUMI-101, which incorporates the 4-methyl-1,2,4-triazine-3,5-dione core, has been synthesized and evaluated as a high-affinity partial agonist for the 5-HT1A receptor, making it a promising candidate for positron emission tomography (PET) imaging in neuroscience research.[3]

Anticancer and Antimicrobial Activity: The parent compound, 6-azauracil (1,2,4-triazine-3,5(2H,4H)-dione), is known to act as an antimetabolite by inhibiting enzymes involved in pyrimidine and purine biosynthesis.[4] This disruption of nucleotide pools can subsequently inhibit transcription and cell growth. The 4-methyl derivative may exhibit a similar mechanism of action, warranting investigation as a potential anticancer or antimicrobial agent. The addition of a methyl group can influence the compound's metabolic stability and interaction with biological targets.[5]

Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-2H-triazine-3,5-dione via Methylation of 6-Azauracil

This protocol describes a potential method for the synthesis of 4-Methyl-2H-triazine-3,5-dione, adapted from general alkylation procedures for related triazine compounds. The synthesis of the precursor, 6-azauracil, is also outlined.

Part A: Synthesis of 6-Azauracil (1,2,4-Triazine-3,5(2H,4H)-dione)

This synthesis is based on the reaction of semicarbazide with glyoxylic acid.

Materials:

  • Semicarbazide hydrochloride

  • Glyoxylic acid monohydrate

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethanol

  • Water

Procedure:

  • Prepare a solution of semicarbazide from semicarbazide hydrochloride by neutralizing with an equimolar amount of sodium hydroxide in water.

  • In a separate flask, dissolve glyoxylic acid monohydrate in water.

  • Slowly add the semicarbazide solution to the glyoxylic acid solution with stirring at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3 to precipitate the product.

  • Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from hot water to obtain pure 6-azauracil.

  • Dry the product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part B: Methylation of 6-Azauracil

This procedure is adapted from alkylation methods for similar triazine structures.[6][7]

Materials:

  • 6-Azauracil (from Part A)

  • Methyl iodide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine solution

Procedure:

  • Dissolve 6-azauracil in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add anhydrous potassium carbonate to the solution (approximately 1.5 equivalents).

  • Add methyl iodide (approximately 1.2 equivalents) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

  • Collect the fractions containing the desired product and evaporate the solvent to yield pure 4-Methyl-2H-triazine-3,5-dione.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Experimental Workflow for Synthesis

Synthesis_Workflow cluster_part_a Part A: Synthesis of 6-Azauracil cluster_part_b Part B: Methylation A1 Semicarbazide + Glyoxylic Acid A2 Reaction in Water (Reflux) A1->A2 A3 Acidification (HCl) A2->A3 A4 Precipitation & Filtration A3->A4 A5 Recrystallization A4->A5 A6 Pure 6-Azauracil A5->A6 B1 6-Azauracil + Methyl Iodide + K2CO3 A6->B1 Intermediate B2 Reaction in DMF (60-70°C) B1->B2 B3 Aqueous Workup & Extraction B2->B3 B4 Column Chromatography B3->B4 B5 Pure 4-Methyl-2H-triazine-3,5-dione B4->B5

Caption: Workflow for the two-part synthesis of 4-Methyl-2H-triazine-3,5-dione.

Protocol 2: In Vitro Biological Evaluation - Anticancer Activity Screening

This protocol outlines a general method for screening the cytotoxic effects of 4-Methyl-2H-triazine-3,5-dione against various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 4-Methyl-2H-triazine-3,5-dione (dissolved in DMSO to prepare a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well microplates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 4-Methyl-2H-triazine-3,5-dione stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

  • Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Assay: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Workflow for Anticancer Screening

Anticancer_Screening_Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Serial Dilutions of Compound B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability and IC50 H->I

Caption: Step-by-step workflow for the in vitro anticancer activity screening using the MTT assay.

Potential Signaling Pathway Involvement

Given the structural similarity to 6-azauracil, 4-Methyl-2H-triazine-3,5-dione may act as an antimetabolite, interfering with nucleotide biosynthesis pathways. This can lead to the depletion of essential precursors for DNA and RNA synthesis, ultimately inducing cell cycle arrest and apoptosis in rapidly dividing cells.

Hypothesized Mechanism of Action

Mechanism_of_Action Compound 4-Methyl-2H-triazine-3,5-dione TargetEnzyme Pyrimidine/Purine Biosynthesis Enzymes (e.g., OMP Decarboxylase) Compound->TargetEnzyme Inhibition NucleotidePool Decreased Nucleotide Pool (UTP, CTP, GTP) TargetEnzyme->NucleotidePool Leads to Replication Inhibition of DNA Replication NucleotidePool->Replication Transcription Inhibition of RNA Transcription NucleotidePool->Transcription CellCycleArrest Cell Cycle Arrest Replication->CellCycleArrest Transcription->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

References

Application Notes and Protocols for the Analysis of 4-Methyl-2H-triazine-3,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2H-triazine-3,5-dione is a chemical compound belonging to the triazine class. Triazine derivatives are of significant interest in pharmaceutical and agricultural sciences due to their diverse biological activities. As such, robust and reliable analytical methods are crucial for the quantification of these compounds in various matrices during research, development, and quality control processes.

This document provides detailed application notes and protocols for the analytical determination of 4-Methyl-2H-triazine-3,5-dione and related triazine compounds. The methodologies described herein are based on established analytical techniques for similar triazine structures, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and selectivity. While specific validated methods for 4-Methyl-2H-triazine-3,5-dione are not widely published, the provided protocols offer a strong foundation for method development and validation.

Analytical Methodologies

The primary analytical approach for the quantification of triazine derivatives involves chromatographic separation followed by mass spectrometric detection. This combination allows for the effective separation of the analyte from complex matrices and its precise measurement.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for the separation of non-volatile and thermally labile compounds like many triazine derivatives. The choice of column and mobile phase is critical for achieving optimal separation.

Mass Spectrometry (MS)

Tandem mass spectrometry (MS/MS) is the preferred detection method due to its exceptional sensitivity and selectivity. It allows for the unambiguous identification and quantification of the target analyte even at low concentrations in complex samples.

Experimental Protocols

The following protocols are provided as a comprehensive guide for the analysis of 4-Methyl-2H-triazine-3,5-dione. Method development and validation will be necessary for specific applications and matrices.

Protocol 1: Sample Preparation using QuEChERS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and effective technique for the extraction and cleanup of analytes from a wide range of sample matrices, particularly in food and agricultural products. This protocol is a general guideline adaptable for various solid and semi-solid samples.

Materials and Reagents:

  • Homogenized sample

  • Acetonitrile (ACN), HPLC grade

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • 50 mL and 2 mL centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Cap the tube and vortex vigorously for 1 minute.

  • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Immediately shake vigorously for 1 minute to prevent salt agglomeration.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dispersive SPE (d-SPE) tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA.

  • Vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

  • The resulting supernatant is ready for LC-MS/MS analysis.

G cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup sample 1. Homogenized Sample (10g) add_acn 2. Add Acetonitrile (10mL) sample->add_acn vortex1 3. Vortex (1 min) add_acn->vortex1 add_salts 4. Add MgSO4 (4g) & NaCl (1g) vortex1->add_salts vortex2 5. Vortex (1 min) add_salts->vortex2 centrifuge1 6. Centrifuge (4000 rpm, 5 min) vortex2->centrifuge1 aliquot 7. Transfer Supernatant (1mL) centrifuge1->aliquot add_dspe 8. Add to d-SPE tube (MgSO4 & PSA) aliquot->add_dspe vortex3 9. Vortex (30 sec) add_dspe->vortex3 centrifuge2 10. Centrifuge (4000 rpm, 5 min) vortex3->centrifuge2 final_extract Final Extract for LC-MS/MS Analysis centrifuge2->final_extract

QuEChERS Sample Preparation Workflow
Protocol 2: LC-MS/MS Analysis

This protocol outlines a general LC-MS/MS method that can be used as a starting point for the analysis of 4-Methyl-2H-triazine-3,5-dione. Optimization of parameters for the specific instrument and analyte is recommended.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

HPLC Conditions:

  • Column: A C18 reversed-phase column is commonly used for triazine analysis. A suitable example is a Thermo Scientific Hypersil GOLD™ (100 x 2.1 mm, 3 µm) or equivalent.[1]

  • Mobile Phase A: 5 mM Ammonium Acetate in water.[1]

  • Mobile Phase B: Methanol.[1]

  • Flow Rate: 400 µL/min.[1]

  • Injection Volume: 5-20 µL.

  • Gradient: A typical gradient would start with a low percentage of organic phase, ramping up to elute the analyte, followed by a column wash and re-equilibration.

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
10.0595
12.0595
12.1955
15.0955

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode should be tested for optimal response for 4-Methyl-2H-triazine-3,5-dione.

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Parameters:

    • Spray Voltage: 3000-5000 V

    • Vaporizer Temperature: 250-400 °C

    • Sheath Gas Pressure: 20-50 arbitrary units

    • Auxiliary Gas Pressure: 5-15 arbitrary units

  • MRM Transitions: The precursor ion (Q1) will be the protonated or deprotonated molecular ion of 4-Methyl-2H-triazine-3,5-dione ([M+H]⁺ or [M-H]⁻). Product ions (Q3) need to be determined by infusing a standard solution of the analyte and performing a product ion scan. Collision energy will also need to be optimized for each transition.

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry sample_inj Sample Injection hplc_col HPLC Column (C18) sample_inj->hplc_col separation Analyte Separation hplc_col->separation esi Electrospray Ionization separation->esi quad1 Q1: Precursor Ion Selection esi->quad1 collision Q2: Collision Cell (Fragmentation) quad1->collision quad2 Q3: Product Ion Selection collision->quad2 detector Detector quad2->detector data_acq Data Acquisition & Quantification detector->data_acq

LC-MS/MS Analytical Workflow

Quantitative Data Summary for Related Triazine Compounds

The following table summarizes the quantitative performance data from established analytical methods for various triazine herbicides. This data provides a general expectation for the performance of a well-developed LC-MS/MS method for triazine analysis and can serve as a benchmark during method validation for 4-Methyl-2H-triazine-3,5-dione.

CompoundMatrixMethodLinearity Range (ng/mL or ppb)Correlation Coefficient (r²)Reference
AtrazineDrinking WaterLC-MS/MS0.25 - 5.00.9982[1]
SimazineDrinking WaterLC-MS/MS0.25 - 5.0>0.99[1][2]
CyanazineDrinking WaterLC-MS/MS0.25 - 5.0>0.99[1]
PropazineDrinking WaterLC-MS/MS0.25 - 5.0>0.99[1]
Atrazine-desethylDrinking WaterLC-MS/MS0.25 - 5.00.9964[1]
MetribuzinFoodsLC-MS0.02 - 2.0 ppmNot Specified[3]

Conclusion

The protocols and information provided in these application notes serve as a detailed guide for the development of analytical methods for 4-Methyl-2H-triazine-3,5-dione. The combination of QuEChERS for sample preparation and LC-MS/MS for analysis offers a highly effective and sensitive approach for the quantification of this and other triazine derivatives in various matrices. Researchers, scientists, and drug development professionals are encouraged to use these protocols as a starting point and to perform the necessary method validation to ensure the accuracy, precision, and reliability of their results for their specific application.

References

HPLC method development for 4-Methyl-2H-triazine-3,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC Method for the Determination of 4-Methyl-2H-triazine-3,5-dione

Application Note

Introduction

4-Methyl-2H-triazine-3,5-dione is a chemical compound of interest in pharmaceutical and agricultural research. A reliable and robust analytical method is crucial for its quantification in various matrices during drug development and quality control processes. This application note presents a detailed protocol for the determination of 4-Methyl-2H-triazine-3,5-dione using reverse-phase high-performance liquid chromatography (HPLC) with UV detection. The developed method is sensitive, specific, and accurate for the intended purpose.

Physicochemical Properties of 4-Methyl-2H-triazine-3,5-dione

A summary of the key physicochemical properties of 4-Methyl-2H-triazine-3,5-dione is provided in the table below. These properties are essential for developing an appropriate HPLC method.

PropertyValueReference
Molecular FormulaC₄H₅N₃O₂[1]
Molecular Weight127.1 g/mol [1]
AppearanceWhite solid (assumed)
pKa~7-8 (estimated based on similar structures)
logP-0.84 (for the parent compound 1,2,4-Triazine-3,5-dione)[2]
UV Absorption (λmax)~215 nm (estimated)

Chromatographic Conditions

The separation was achieved on a C18 column using a gradient elution with a mobile phase consisting of phosphate buffer and acetonitrile. The method parameters were optimized to achieve good peak shape, resolution, and a short run time.

Experimental Protocols

1. Materials and Reagents

  • 4-Methyl-2H-triazine-3,5-dione reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄, analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Deionized water (18.2 MΩ·cm)

2. Equipment

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Preparation of Solutions

  • Mobile Phase A (20 mM Phosphate Buffer, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 4-Methyl-2H-triazine-3,5-dione reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

4. HPLC Method Parameters

The detailed HPLC method parameters are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄ buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0
10
12
15
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 215 nm
Run Time 15 minutes

5. Sample Preparation

For the analysis of bulk drug substance, accurately weigh approximately 25 mg of the sample, dissolve it in the diluent in a 25 mL volumetric flask, and dilute to volume. Filter an aliquot through a 0.45 µm syringe filter before injection.

6. Data Analysis

The concentration of 4-Methyl-2H-triazine-3,5-dione in the samples is determined by comparing the peak area with that of the standard solutions. A calibration curve is constructed by plotting the peak area versus the concentration of the working standard solutions.

Method Development Workflow

The logical workflow for the development of this HPLC method is illustrated in the following diagram.

HPLC_Method_Development cluster_0 Phase 1: Analyte & Literature Review cluster_1 Phase 2: Initial Method Scouting cluster_2 Phase 3: Method Optimization cluster_3 Phase 4: Method Validation A Define Analyte: 4-Methyl-2H-triazine-3,5-dione B Review Physicochemical Properties (pKa, logP, UV Spectrum) A->B C Literature Search for Related Triazine Compounds Analysis B->C D Select Column: Reverse-Phase C18 C->D E Choose Mobile Phase: Aqueous Buffer & Organic Modifier D->E F Set Initial Conditions: Isocratic Elution, UV Detection E->F G Optimize Mobile Phase pH (based on pKa) F->G H Develop Gradient Elution (for improved resolution) G->H I Fine-tune Flow Rate & Column Temperature H->I J Assess System Suitability (Tailing Factor, Plate Count) I->J K Validate Performance: Linearity, Accuracy, Precision J->K L Finalize Method Protocol K->L

Caption: Workflow for HPLC Method Development.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of 4-Methyl-2H-triazine-3,5-dione by reverse-phase HPLC. The method is suitable for routine analysis in a quality control laboratory. The provided workflow and detailed parameters will aid researchers and drug development professionals in implementing this method.

References

Application Notes and Protocols for NMR Spectroscopy of 4-Methyl-2H-triazine-3,5-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 4-Methyl-2H-triazine-3,5-dione and its derivatives. This document includes predicted NMR data, standardized experimental protocols for sample preparation and data acquisition, and a visual workflow to aid in the characterization of this important class of heterocyclic compounds.

Introduction

4-Methyl-2H-triazine-3,5-dione and its analogues are key scaffolds in medicinal chemistry, exhibiting a range of biological activities. Accurate structural elucidation and purity assessment are critical in the development of novel therapeutics based on this core. NMR spectroscopy is the most powerful tool for the unambiguous determination of the chemical structure of these molecules in solution.

This document outlines the expected NMR spectral features of the parent compound and provides a framework for the analysis of its derivatives.

Predicted NMR Data

Due to the limited availability of published experimental NMR data for the parent compound, 4-Methyl-2H-triazine-3,5-dione, the following ¹H and ¹³C NMR data have been generated using computational prediction tools. These values serve as a baseline for the interpretation of spectra of synthesized derivatives. It is important to note that actual chemical shifts may vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for 4-Methyl-2H-triazine-3,5-dione

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
N-CH₃3.2 - 3.5Singlet-
C-H7.0 - 7.3Singlet-
N-H10.5 - 12.0Broad Singlet-

Table 2: Predicted ¹³C NMR Data for 4-Methyl-2H-triazine-3,5-dione

CarbonPredicted Chemical Shift (δ, ppm)
N-CH₃30 - 35
C-H135 - 140
C=O (at position 3)150 - 155
C=O (at position 5)160 - 165

Experimental Protocols

The following protocols are generalized from best practices observed in the literature for the NMR analysis of triazine derivatives. Researchers should adapt these protocols as necessary for their specific compounds and available instrumentation.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra. Triazine derivatives can sometimes exhibit poor solubility, which may require the use of specific solvents or sample heating.

Materials:

  • 4-Methyl-2H-triazine-3,5-dione derivative (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • High-purity deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄)

  • Internal standard (e.g., Tetramethylsilane - TMS, 0.03-0.05% v/v)

  • High-quality 5 mm NMR tubes

  • Glass vials

  • Pipettes

  • Vortex mixer

Protocol:

  • Weighing: Accurately weigh the desired amount of the triazine derivative into a clean, dry glass vial.

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. DMSO-d₆ is a common choice for polar triazine derivatives due to its high dissolving power.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Internal Standard: Add the internal standard (e.g., TMS) to the solvent.

  • Mixing: Securely cap the vial and vortex until the sample is completely dissolved. Gentle heating may be applied if solubility is an issue, but be cautious of potential sample degradation.

  • Transfer: Using a clean pipette, transfer the solution into a clean, dry NMR tube. Avoid introducing any solid particles.

  • Capping: Securely cap the NMR tube.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific instrument and the nature of the sample.

Instrumentation:

  • NMR Spectrometer (e.g., 300, 400, or 500 MHz)

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 (depending on sample concentration).

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

  • Spectral Width (sw): 10-16 ppm.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024 to 4096 or more (due to the low natural abundance of ¹³C).

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): 200-240 ppm.

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the internal standard peak to 0 ppm (for TMS).

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different protons.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks.

Visualized Workflow

The following diagram illustrates the general workflow for the NMR analysis of 4-Methyl-2H-triazine-3,5-dione derivatives.

Structure_Activity_Relationship From NMR Structure to Biological Activity cluster_nmr NMR Characterization cluster_properties Physicochemical Properties cluster_dev Drug Development Cascade cluster_outcome Outcome nmr_data ¹H and ¹³C NMR Data (Chemical Shifts, Coupling Constants) structure 3D Structure and Conformation nmr_data->structure substituents Identification of Substituents and their Positions structure->substituents purity Purity Assessment structure->purity sar Structure-Activity Relationship (SAR) Studies substituents->sar purity->sar target_binding Interaction with Biological Target sar->target_binding adme ADME Properties target_binding->adme lead_compound Lead Compound Identification and Optimization adme->lead_compound

Application Notes and Protocols for Biological Assays Using 4-Methyl-2H-triazine-3,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential biological applications of 4-Methyl-2H-triazine-3,5-dione and its derivatives, with a focus on their promising role as enzyme inhibitors. While specific experimental data for 4-Methyl-2H-triazine-3,5-dione is limited in publicly available literature, extensive research on closely related analogs, particularly in the context of D-amino acid oxidase (DAAO) inhibition, provides a strong foundation for exploring its bioactivity.

Inhibition of D-amino Acid Oxidase (DAAO)

Derivatives of 1,2,4-triazine-3,5-dione have emerged as potent inhibitors of D-amino acid oxidase (DAAO), a flavoenzyme that catabolizes D-amino acids.[1][2] This enzymatic inhibition is a promising therapeutic strategy for conditions where elevating levels of D-amino acids, such as D-serine, is beneficial. D-serine is a co-agonist at the glycine site of NMDA receptors, and enhancing its concentration in the brain is a key area of research for neurological and psychiatric disorders.

A closely related compound, 6-hydroxy-2-methyl-1,2,4-triazine-3,5(2H,4H)-dione, has been shown to inhibit DAAO with an IC50 value of 2.8 μM.[1][2] This suggests that 4-Methyl-2H-triazine-3,5-dione may also exhibit inhibitory activity against DAAO.

Quantitative Data for DAAO Inhibition by a 1,2,4-Triazine-3,5-dione Derivative

The following table summarizes the inhibitory activity of a key derivative against D-amino acid oxidase.

CompoundTargetAssay TypeIC50 (μM)Reference
6-hydroxy-2-methyl-1,2,4-triazine-3,5(2H,4H)-dioneD-amino acid oxidase (DAAO)In vitro enzyme inhibition2.8[1][2]
Experimental Protocol: In Vitro D-Amino Acid Oxidase (DAAO) Inhibition Assay

This protocol is adapted from studies on related 1,2,4-triazine-3,5-dione derivatives and can be used as a starting point for evaluating the DAAO inhibitory potential of 4-Methyl-2H-triazine-3,5-dione.[1]

Materials:

  • Human D-amino acid oxidase (hDAAO), recombinant

  • D-serine (substrate)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Phosphate-buffered saline (PBS), pH 7.4

  • 4-Methyl-2H-triazine-3,5-dione (test compound)

  • Positive control inhibitor (e.g., a known DAAO inhibitor)

  • 96-well microplate, black

  • Microplate reader capable of fluorescence measurement (excitation ~530-560 nm, emission ~590 nm)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of 4-Methyl-2H-triazine-3,5-dione in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound in PBS.

    • Prepare a reaction mixture containing D-serine, HRP, and Amplex Red in PBS.

  • Assay Protocol:

    • To each well of the 96-well plate, add a small volume of the test compound dilution or control.

    • Add the hDAAO enzyme to each well and incubate for a specified time at room temperature.

    • Initiate the reaction by adding the reaction mixture to each well.

  • Measurement:

    • Immediately measure the fluorescence intensity at time zero.

    • Incubate the plate at room temperature, protected from light, for a defined period.

    • Measure the fluorescence intensity again.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

DAAO_Inhibition_Assay_Workflow prep Prepare Reagents (Test Compound, DAAO, Substrate Mix) plate Add Test Compound/Control to 96-well Plate prep->plate Dispense enzyme Add hDAAO Enzyme and Incubate plate->enzyme reaction Initiate Reaction with Substrate Mixture enzyme->reaction measure1 Measure Initial Fluorescence (T=0) reaction->measure1 incubate Incubate at RT (Protected from Light) measure1->incubate measure2 Measure Final Fluorescence incubate->measure2 analyze Calculate % Inhibition and IC50 Value measure2->analyze DAAO_Inhibition_Signaling compound 4-Methyl-2H-triazine-3,5-dione daao D-Amino Acid Oxidase (DAAO) compound->daao Inhibits dserine D-Serine daao->dserine Degrades nmda NMDA Receptor dserine->nmda Activates synaptic Enhanced Synaptic Plasticity & Neurotransmission nmda->synaptic Leads to MTT_Assay_Workflow seed Seed Cancer Cells in 96-well Plate treat Treat with 4-Methyl-2H-triazine-3,5-dione seed->treat incubate1 Incubate for 24-72 hours treat->incubate1 mtt Add MTT Reagent and Incubate incubate1->mtt solubilize Solubilize Formazan Crystals mtt->solubilize read Measure Absorbance at ~570 nm solubilize->read analyze Calculate % Viability and IC50 Value read->analyze

References

In Vitro Evaluation of 4-Methyl-2H-triazine-3,5-dione Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of the cytotoxic properties of 4-Methyl-2H-triazine-3,5-dione, a small molecule with potential applications in oncology. The protocols outlined below are based on established methodologies for assessing the anti-cancer activity of novel chemical entities.

Introduction

Triazine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential as anti-cancer agents.[1][2][3][4] Several studies have demonstrated that various substituted triazines can induce cytotoxicity in a range of cancer cell lines, often through the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways such as the PI3K pathway.[4][5][6][7][8] This document details the experimental procedures to characterize the cytotoxic profile of 4-Methyl-2H-triazine-3,5-dione.

Data Presentation

Quantitative data from in vitro cytotoxicity assays should be systematically organized to facilitate clear interpretation and comparison across different cell lines and experimental conditions. The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a compound.

Table 1: Cytotoxicity of 4-Methyl-2H-triazine-3,5-dione in Human Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM) after 48h Treatment
4-MTDMCF-7 (Breast)15.8
4-MTDA549 (Lung)28.4
4-MTDHCT116 (Colon)12.1
4-MTDDU-145 (Prostate)21.7
Doxorubicin (Control)MCF-7 (Breast)0.98
Doxorubicin (Control)A549 (Lung)1.25
Doxorubicin (Control)HCT116 (Colon)0.85
Doxorubicin (Control)DU-145 (Prostate)1.10

Table 2: Apoptosis Induction by 4-Methyl-2H-triazine-3,5-dione (at 2x IC50) after 48h Treatment

Cancer Cell Line% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
HCT11628.618.34.2
MCF-722.115.95.5

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture
  • Human cancer cell lines (e.g., MCF-7, A549, HCT116, DU-145) are obtained from a reputable cell bank.

  • Cells are cultured in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are subcultured upon reaching 80-90% confluency.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of 4-Methyl-2H-triazine-3,5-dione in culture medium. A vehicle control (e.g., 0.1% DMSO) should also be prepared.

  • Remove the existing medium from the wells and add 100 µL of the compound dilutions.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Seed cells in 6-well plates and treat with 4-Methyl-2H-triazine-3,5-dione at the desired concentrations (e.g., IC50 and 2x IC50) for 24-48 hours.

  • Harvest both adherent and floating cells and wash twice with cold PBS.

  • Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.[9]

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.

  • Seed cells and treat with the compound as described for the MTT assay.

  • After the incubation period, carefully transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's protocol.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate for 30 minutes at room temperature, protected from light.[9]

  • Add 50 µL of the stop solution.

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cytotoxicity based on the LDH released from a positive control of fully lysed cells.

Visualizations

Experimental Workflow

G A Compound Preparation (4-Methyl-2H-triazine-3,5-dione) C MTT Assay (Cell Viability) A->C D LDH Assay (Membrane Integrity) A->D E Annexin V/PI Assay (Apoptosis) A->E B Cell Culture (Cancer Cell Lines) B->C B->D B->E F Data Analysis (IC50, % Apoptosis) C->F D->F E->F G Results & Interpretation F->G

General workflow for in vitro cytotoxicity evaluation.
Hypothetical Signaling Pathway of Cytotoxicity

G cluster_cell Cancer Cell A 4-Methyl-2H- triazine-3,5-dione B Mitochondrial Stress A->B F Cell Cycle Arrest (G2/M Phase) A->F C Caspase-9 Activation B->C D Caspase-3 Activation C->D E Apoptosis D->E

Hypothesized apoptotic pathway induced by 4-MTD.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the in vitro cytotoxic evaluation of 4-Methyl-2H-triazine-3,5-dione. By systematically applying these assays, researchers can effectively characterize the anti-cancer potential of this and other novel triazine derivatives, paving the way for further pre-clinical development. The observed cytotoxic effects of many triazine compounds are often linked to the induction of apoptosis and cell cycle disruption, suggesting these as key areas of investigation for 4-Methyl-2H-triazine-3,5-dione.[4][6][10]

References

Application Notes and Protocols for the Development of Novel PET Ligands from 1,2,4-Triazine Cores

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,2,4-triazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities.[1] Its versatile chemistry allows for substitutions at multiple positions, making it an ideal core for developing targeted Positron Emission Tomography (PET) ligands. These ligands can be used for the non-invasive in vivo imaging and quantification of various biological targets, including receptors, enzymes, and transporters, which are implicated in a multitude of diseases such as cancer and neuroinflammatory disorders.[2][3] This document provides detailed application notes and protocols for the synthesis, radiolabeling, and evaluation of novel PET ligands derived from 1,2,4-triazine cores.

Application Note 1: Synthesis of 1,2,4-Triazine Precursors for Radiolabeling

The development of a successful PET tracer begins with the efficient synthesis of a high-purity precursor molecule, which is later subjected to radiolabeling. A variety of synthetic methodologies for 1,2,4-triazines have been documented, often utilizing 1,2-dicarbonyl compounds as key starting materials.[4][5] One-pot procedures are particularly advantageous as they can offer higher yields and shorter reaction times compared to conventional methods.[4]

Experimental Protocol: One-Pot Synthesis of Substituted 1,2,4-Triazines

This protocol is adapted from a general one-pot condensation method.[4] It involves the condensation of an amide and a 1,2-diketone, followed by cyclization with hydrazine hydrate.

Materials:

  • Amide (e.g., Benzamide, Formamide)

  • 1,2-Dicarbonyl compound (e.g., Benzil)

  • Sodium tertiary-butoxide

  • Benzene (or a suitable alternative solvent)

  • Ethanol (EtOH)

  • Hydrazine hydrate

  • Dichloromethane (CH2Cl2)

  • Sodium bicarbonate (NaHCO3) solution

  • Sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, reflux condenser, rotary evaporator

Procedure:

  • To a stirred solution of sodium tertiary-butoxide (0.01 mol) in benzene, add the amide (0.01 mol).

  • Follow with the addition of the 1,2-dicarbonyl compound (0.01 mol).

  • Continue stirring until a jelly-like liquid forms.

  • Add 10 mL of ethanol to dissolve the reaction mixture.

  • Add 2 mL of hydrazine hydrate to the solution.

  • Heat the reaction mixture at reflux for 2.5 hours.

  • After cooling, evaporate the solvent under reduced pressure to obtain a reddish-brown liquid.

  • Pour the residue into water and extract with dichloromethane (3 x 100 mL).

  • Wash the combined organic layers with sodium bicarbonate solution and dry over sodium sulfate.

  • Evaporate the solvent to yield the crude 1,2,4-triazine product.

  • Purify the product using column chromatography or recrystallization as required.

G cluster_workflow Workflow: One-Pot Synthesis of 1,2,4-Triazine Precursor start Start Materials: - Amide - 1,2-Diketone - Base step1 Condensation in Benzene start->step1 step2 Addition of Hydrazine Hydrate step1->step2 step3 Reflux (2.5h) step2->step3 step4 Work-up & Extraction step3->step4 step5 Purification (e.g., Chromatography) step4->step5 end_node Final Precursor step5->end_node

Caption: General workflow for one-pot synthesis of 1,2,4-triazine precursors.

Application Note 2: Radiolabeling of 1,2,4-Triazine Precursors with Fluorine-18

Fluorine-18 is a preferred radionuclide for PET due to its near-ideal half-life (109.8 min) and low positron energy, which allows for high-resolution imaging.[6][7] The radiolabeling of 1,2,4-triazine precursors is typically achieved via nucleophilic substitution, where a leaving group on the precursor is displaced by [¹⁸F]fluoride.

Experimental Protocol: Three-Step Radiosynthesis of an [¹⁸F]Triazine PET Tracer

This protocol is a generalized example based on the synthesis of a tracer for the cannabinoid CB2 receptor.[2] It involves the preparation of the [¹⁸F]fluoroalkylating agent, its reaction with the triazine precursor, and subsequent deprotection.

Materials:

  • Precursor with a suitable leaving group (e.g., tosylate, mesylate).

  • [¹⁸F]Fluoride (produced from a cyclotron).

  • Kryptofix 2.2.2 (K222).

  • Potassium carbonate (K₂CO₃).

  • Acetonitrile (ACN).

  • Deprotection agent (e.g., HCl).

  • Solid-phase extraction (SPE) cartridges (e.g., C18).

  • High-performance liquid chromatography (HPLC) system for purification.

  • Sterile water for injection, USP.

  • Ethanol, USP.

Procedure:

  • [¹⁸F]Fluoride Activation: Add aqueous [¹⁸F]fluoride to a vial containing K222 and K₂CO₃ in acetonitrile. Azeotropically dry the mixture by heating under a stream of nitrogen.

  • Radiolabeling: Add the triazine precursor dissolved in a suitable solvent (e.g., DMSO, ACN) to the dried [¹⁸F]fluoride complex. Heat the reaction mixture (e.g., 80-120°C) for a specified time (e.g., 10-20 min).

  • Purification: After cooling, dilute the reaction mixture with water and pass it through a C18 SPE cartridge to trap the radiolabeled product and remove unreacted [¹⁸F]fluoride. Elute the desired product from the cartridge with acetonitrile.

  • HPLC Purification: Purify the eluted product using a semi-preparative HPLC system to isolate the final radiotracer from unlabeled precursor and byproducts.

  • Formulation: Collect the HPLC fraction containing the radiotracer, remove the organic solvent under vacuum, and formulate the final product in a suitable vehicle, such as sterile saline with a small percentage of ethanol, for injection.

  • Quality Control: Perform quality control tests to determine radiochemical purity, molar activity, pH, and sterility before in vivo use.

G cluster_workflow Workflow: 18F-Radiolabeling and Purification start [18F]Fluoride from Cyclotron step1 Azeotropic Drying with K222/K2CO3 start->step1 step2 Nucleophilic Substitution with Precursor step1->step2 step3 SPE Purification (e.g., C18 Cartridge) step2->step3 step4 Semi-Prep HPLC Purification step3->step4 step5 Formulation step4->step5 end_node Injectable [18F]PET Ligand step5->end_node

Caption: General workflow for the radiosynthesis and purification of an ¹⁸F-labeled ligand.

Application Note 3: In Vitro Characterization of Novel Ligands

Before advancing to in vivo studies, it is crucial to characterize the binding properties of the newly synthesized ligands. In vitro assays are used to determine the affinity (e.g., IC₅₀, Kᵢ) and specificity of the ligand for its biological target.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of a novel triazine-based ligand by measuring its ability to compete with a known radioligand for binding to a target receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor.

  • A known radioligand for the target with high affinity and specific activity.

  • Novel unlabeled 1,2,4-triazine compound (competitor).

  • Assay buffer (e.g., Tris-HCl with appropriate additives).

  • 96-well filter plates.

  • Scintillation fluid and a liquid scintillation counter or gamma counter.

Procedure:

  • Plate Preparation: In a 96-well plate, add a fixed concentration of the known radioligand to each well.

  • Competitor Addition: Add increasing concentrations of the novel unlabeled triazine compound to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known standard competitor).

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate for a specific time at a defined temperature (e.g., 60 minutes at room temperature) to reach equilibrium.

  • Termination and Filtration: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: After drying the filter mats, add scintillation fluid to each well (or place filters in tubes for gamma counting) and measure the radioactivity.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Quantitative Data Summary

The following tables summarize key quantitative data for representative 1,2,4-triazine-based ligands from the literature.

Table 1: In Vitro Binding Affinities

Compound ID Target Cell Line Assay Type IC₅₀ (nM) Reference
DOTA-TZ-Bis-cyclo(RGDfK) Integrin αᵥβ₃ U87MG I¹²⁵-Echistatin Binding 178.5 ± 57.1 [3]
DOTA-TZ-cyclo(RGDfK) Integrin αᵥβ₃ U87MG I¹²⁵-Echistatin Binding 637.6 ± 113.5 [3]
Triazine-Quinoline Hybrid 8f COX-2 - Enzyme Inhibition 170 [8]
Triazine Sulfonamide 4b - MDA-MB-231 Antiproliferative 42,000 [9]

| 1,2,4-triazolo[1,5-a][2][10]triazine IVn | Thymidine Phosphorylase | - | Enzyme Inhibition | - |[11][12] |

Application Note 4: In Vivo Evaluation with PET Imaging

The final stage of preclinical evaluation involves assessing the ligand's behavior in a living system. In vivo PET imaging provides pharmacokinetic data, confirms target engagement, and measures the biodistribution of the radiotracer.

Experimental Protocol: Small Animal PET/CT Imaging

This protocol outlines a general procedure for evaluating a novel [¹⁸F]triazine ligand in a rodent model.

Materials:

  • Formulated [¹⁸F]triazine PET ligand.

  • Small animal PET/CT scanner.

  • Anesthesia system (e.g., isoflurane).

  • Animal model (e.g., healthy mouse, or a disease model such as a tumor-xenograft mouse).

  • Catheter for intravenous injection.

Procedure:

  • Animal Preparation: Anesthetize the animal using isoflurane (e.g., 2% in oxygen). Place the animal on the scanner bed and maintain anesthesia throughout the scan.

  • Radiotracer Administration: Administer a known amount of the [¹⁸F]triazine ligand via intravenous injection (e.g., tail vein).

  • PET/CT Scan: Perform a dynamic PET scan for 60-90 minutes immediately following injection to assess tracer kinetics. Alternatively, perform static scans at various time points post-injection (e.g., 30, 60, 120 min). Acquire a CT scan for anatomical reference and attenuation correction.

  • Image Reconstruction and Analysis: Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D). Co-register the PET and CT images. Draw regions of interest (ROIs) on various organs and tissues (e.g., tumor, brain, liver, muscle) to generate time-activity curves (TACs).

  • Quantification: Calculate the tracer uptake in ROIs, typically expressed as the percentage of injected dose per gram of tissue (%ID/g) or as a Standardized Uptake Value (SUV).

  • Biodistribution (Optional): At the end of the imaging session, euthanize the animal and collect major organs. Weigh the tissues and measure their radioactivity using a gamma counter to confirm the imaging-derived biodistribution data.

G cluster_workflow Workflow: In Vivo Preclinical PET Imaging start Animal Model (e.g., Mouse) step1 Anesthesia & Positioning on Scanner start->step1 step2 IV Injection of [18F]Triazine Ligand step1->step2 step3 Dynamic or Static PET/CT Scan step2->step3 step4 Image Reconstruction & ROI Analysis step3->step4 step5 Quantification (SUV, %ID/g) step4->step5 end_node Pharmacokinetic & Biodistribution Data step5->end_node G cluster_workflow Signaling Pathway: Integrin αvβ3 in Angiogenesis ligand Triazine-RGD PET Ligand receptor Integrin αvβ3 Receptor (Endothelial Cell) ligand->receptor Binding pet PET Signal ligand->pet Detection fak FAK Activation receptor->fak pi3k PI3K/Akt Pathway fak->pi3k mapk MAPK/ERK Pathway fak->mapk outcome Cell Survival, Proliferation, Migration (Angiogenesis) pi3k->outcome mapk->outcome

References

Application Notes and Protocols for D-Amino Acid Oxidase (DAO) Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-amino acid oxidase (DAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, producing hydrogen peroxide (H₂O₂) and ammonia as byproducts.[1][2] In mammals, DAO plays a crucial role in regulating the levels of D-serine, an endogenous coagonist of N-methyl-D-aspartate (NMDA) receptors in the brain.[1][3] Dysregulation of D-serine metabolism due to altered DAO activity has been implicated in the pathophysiology of several central nervous system disorders, including schizophrenia.[2][3] Consequently, inhibitors of DAO are of significant interest as potential therapeutic agents.

These application notes provide detailed protocols for spectrophotometric, fluorometric, and chemiluminescent assays to screen for and characterize inhibitors of D-amino acid oxidase.

Principle of DAO Activity Assays

The enzymatic activity of DAO can be monitored by measuring the consumption of a substrate (e.g., D-amino acid, oxygen) or the formation of one of its products (α-keto acid, hydrogen peroxide, or ammonia).[3] Inhibition of DAO results in a decreased rate of product formation or substrate consumption, which can be quantified to determine the potency of an inhibitor, typically expressed as an IC50 value.

Data Presentation

Kinetic Parameters of D-Amino Acid Oxidase for Various Substrates

The following table summarizes the apparent kinetic parameters (Kₘ and Vₘₐₓ) of human D-amino acid oxidase (hDAAO) for several D-amino acid substrates. These values are essential for designing kinetic experiments and for understanding the substrate specificity of the enzyme.

SubstrateKₘ (mM)Vₘₐₓ (s⁻¹)Catalytic Efficiency (kcat/Kₘ) (M⁻¹s⁻¹)
D-Alanine1.3 - 7.53.0 - 5.2400 - 4000
D-Serine7.53.0400
D-Valine1.35.24000
D-Leucine---
D-Phenylalanine2.715.55740
D-Tryptophan1.53.22133

Note: Kinetic parameters can vary depending on the experimental conditions such as pH, temperature, and buffer composition. The data presented here are compiled from various sources for comparative purposes.[4][5]

IC50 Values of Common D-Amino Acid Oxidase Inhibitors

The inhibitory potency of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50). This table provides IC50 values for several known DAO inhibitors against human DAAO.

InhibitorIC50 (µM)
Sodium Benzoate~2100 - 6700
Kojic Acid2.0
Chlorpromazine~700
5-Methylpyrazole-3-carboxylic acid0.9
6-Chlorobenzo[d]isoxazol-3-ol (CBIO)0.188
4H-Furo[3,2-b]pyrrole-5-carboxylic acid0.145
3-Hydroxyquinolin-2(1H)-one0.004

Note: IC50 values are dependent on assay conditions, including substrate concentration. The values presented are for illustrative purposes.[6][7]

Mandatory Visualizations

D-Amino Acid Oxidase Enzymatic Reaction

DAO_Reaction DAminoAcid D-Amino Acid DAO D-Amino Acid Oxidase (DAO) DAminoAcid->DAO O2 O₂ O2->DAO H2O H₂O H2O->DAO IminoAcid α-Imino Acid DAO->IminoAcid H2O2 Hydrogen Peroxide (H₂O₂) DAO->H2O2 KetoAcid α-Keto Acid IminoAcid->KetoAcid Spontaneous hydrolysis NH3 Ammonia (NH₃) IminoAcid->NH3 Spontaneous hydrolysis Inhibitor DAO Inhibitor Inhibitor->DAO

Caption: Enzymatic reaction catalyzed by D-Amino Acid Oxidase.

Experimental Workflow for DAO Inhibition Assay

DAO_Workflow start Start reagent_prep Reagent Preparation (Buffer, DAO, Substrate, Inhibitor) start->reagent_prep plate_inhibitor Plate Inhibitor/ Vehicle Control reagent_prep->plate_inhibitor add_enzyme Add DAO Enzyme Solution plate_inhibitor->add_enzyme pre_incubation Pre-incubation (Allow inhibitor binding) add_enzyme->pre_incubation initiate_reaction Initiate Reaction (Add Substrate) pre_incubation->initiate_reaction kinetic_measurement Kinetic Measurement (Spectrophotometer/Fluorometer) initiate_reaction->kinetic_measurement data_analysis Data Analysis (% Inhibition, IC50) kinetic_measurement->data_analysis end End data_analysis->end

Caption: General experimental workflow for a DAO inhibition assay.

Experimental Protocols

Spectrophotometric Assay based on Hydrogen Peroxide Detection

This protocol describes a coupled-enzyme assay where the H₂O₂ produced by DAO is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate.[3]

Materials:

  • D-Amino Acid Oxidase (from porcine kidney or recombinant human)

  • D-Alanine (or other D-amino acid substrate)

  • Horseradish Peroxidase (HRP)

  • o-Dianisidine dihydrochloride (or other suitable chromogenic substrate)

  • Sodium pyrophosphate buffer (100 mM, pH 8.5)

  • Test compounds (potential inhibitors)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 440 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of D-alanine in sodium pyrophosphate buffer.

    • Prepare a stock solution of HRP in sodium pyrophosphate buffer.

    • Prepare a stock solution of o-dianisidine in water. This solution should be prepared fresh.

    • Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO), and then dilute further in sodium pyrophosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Add 20 µL of test compound dilution or vehicle control to the appropriate wells.

    • Prepare a reaction mixture containing sodium pyrophosphate buffer, D-alanine, HRP, and o-dianisidine.

    • Initiate the reaction by adding DAO enzyme solution to all wells.

    • The final volume in each well should be 200 µL.

  • Measurement:

    • Immediately place the plate in a microplate reader pre-set to 25°C.

    • Measure the increase in absorbance at 440 nm over time (e.g., every minute for 15-30 minutes).

  • Data Analysis:

    • Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Fluorometric Assay based on Hydrogen Peroxide Detection

This high-throughput assay utilizes a fluorogenic probe, such as Amplex® Red, which is oxidized by H₂O₂ in the presence of HRP to produce the highly fluorescent product, resorufin.

Materials:

  • D-Amino Acid Oxidase

  • D-Serine (or other D-amino acid substrate)

  • Horseradish Peroxidase (HRP)

  • Amplex® Red reagent

  • Sodium phosphate buffer (50 mM, pH 7.4)

  • Test compounds

  • Black 96-well microplate

  • Fluorescence microplate reader (Excitation ~530-560 nm, Emission ~580-590 nm)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of D-serine, HRP, and Amplex® Red in the appropriate buffer. Protect the Amplex® Red solution from light.

    • Prepare serial dilutions of the test compounds.

  • Assay Setup:

    • Add 10 µL of the test compound dilutions or vehicle control to the wells of a black 96-well plate.

    • Add 40 µL of DAO enzyme solution to all wells and incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Prepare a reaction mix containing D-serine, HRP, and Amplex® Red in sodium phosphate buffer.

    • Initiate the reaction by adding 50 µL of the reaction mix to each well.

  • Measurement:

    • Immediately measure the increase in fluorescence in a kinetic mode at 37°C for 30-60 minutes.

  • Data Analysis:

    • Calculate the reaction rates from the fluorescence data.

    • Determine the percent inhibition and calculate the IC50 values as described for the spectrophotometric assay.

Chemiluminescent/Bioluminescent Assay

This highly sensitive assay format can be adapted to measure DAO activity. One approach involves using the condensation of D-cysteine (a DAO substrate) with 6-hydroxy-2-cyanobenzothiazole (CBT-OH) to form D-luciferin, which then generates a bioluminescent signal in the presence of luciferase.[8][9]

Materials:

  • D-Amino Acid Oxidase

  • D-Cysteine

  • 6-hydroxy-2-cyanobenzothiazole (CBT-OH)

  • Firefly Luciferase

  • ATP and Mg²⁺

  • Tris buffer (50 mM, pH 7.4)

  • Test compounds

  • White, opaque 96-well plate

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of D-cysteine, CBT-OH, and luciferase in Tris buffer.

    • Prepare serial dilutions of test compounds.

  • Assay Setup:

    • In the wells of a white, opaque 96-well plate, combine the test compound or vehicle, DAO enzyme, and D-cysteine.

    • Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.

    • Stop the enzymatic reaction and initiate the luminescent reaction by adding a solution containing CBT-OH, luciferase, ATP, and Mg²⁺.

  • Measurement:

    • Immediately measure the luminescent signal in a luminometer.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the DAO activity (as more D-cysteine is consumed by DAO, less is available to form D-luciferin).

    • Calculate the percent inhibition based on the increase in luminescence in the presence of the inhibitor compared to the vehicle control.

    • Determine the IC50 value as previously described.

Troubleshooting

IssuePossible CauseSolution
High background signal Autofluorescence of test compoundsRun a parallel assay without the enzyme or substrate to measure and subtract the background fluorescence.
Contaminated reagentsPrepare fresh reagents and use high-purity water.
Low signal or no activity Inactive enzymeEnsure proper storage and handling of the DAO enzyme. Test the enzyme activity with a known positive control.
Incorrect buffer pHVerify the pH of all buffers. The optimal pH for DAO is typically around 8.5.[5]
High well-to-well variability Pipetting errorsUse calibrated pipettes and ensure proper mixing in each well.
Inconsistent temperatureUse a temperature-controlled plate reader or incubator.
Precipitation of test compounds Low solubility of the compound in the assay bufferDecrease the final concentration of the compound or use a co-solvent like DMSO (typically ≤1% final concentration).

References

Application Notes and Protocols for Screening 1,2,4-Triazine Derivatives for Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the screening of 1,2,4-triazine derivatives for their potential anticancer activity. This document outlines the methodologies for assessing cytotoxicity, induction of apoptosis, and effects on cell cycle progression. Additionally, it summarizes the activity of selected 1,2,4-triazine derivatives and illustrates key signaling pathways implicated in their mechanism of action.

Introduction to 1,2,4-Triazine Derivatives in Oncology

The 1,2,4-triazine scaffold is a privileged heterocyclic structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including potent anticancer effects.[1][2] These compounds have been shown to target various hallmarks of cancer, such as uncontrolled proliferation, evasion of apoptosis, and aberrant signaling pathways.[3][4] The versatility of the 1,2,4-triazine ring allows for diverse substitutions, leading to the generation of large compound libraries for screening and the development of targeted cancer therapeutics.[1][2]

Experimental Screening Workflow

A systematic approach is crucial for the efficient screening and evaluation of 1,2,4-triazine derivatives. The general workflow involves a primary cytotoxicity screen to identify active compounds, followed by secondary assays to elucidate their mechanisms of action.

experimental_workflow General Experimental Workflow for In Vitro Anticancer Screening cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_mechanistic Phase 3: Mechanistic Studies cluster_data Phase 4: Data Analysis & Interpretation cell_culture Cancer Cell Line Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep 1,2,4-Triazine Derivative Stock Solution Preparation treatment Treatment with Derivatives compound_prep->treatment cell_seeding->treatment mtt_assay Cytotoxicity Assessment (MTT Assay) treatment->mtt_assay ic50_determination IC50 Value Determination mtt_assay->ic50_determination apoptosis_assay Apoptosis Analysis (Annexin V/PI Staining) ic50_determination->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) ic50_determination->cell_cycle_assay hit_selection Hit Compound Selection ic50_determination->hit_selection data_analysis Data Compilation and Statistical Analysis apoptosis_assay->data_analysis cell_cycle_assay->data_analysis pathway_analysis Signaling Pathway Analysis (e.g., Western Blot) pathway_analysis->data_analysis data_analysis->hit_selection hit_selection->pathway_analysis PI3K_AKT_mTOR_pathway Inhibition of the PI3K/AKT/mTOR Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Triazine 1,2,4-Triazine Derivatives Triazine->mTORC1 inhibit Wnt_pathway Modulation of the Wnt/β-catenin Pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_nucleus DestructionComplex_off Destruction Complex (APC, Axin, GSK3β) beta_catenin_off β-catenin DestructionComplex_off->beta_catenin_off phosphorylates Proteasome Proteasome beta_catenin_off->Proteasome degraded by Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Wnt->Frizzled DestructionComplex_on Destruction Complex (Inactive) Frizzled->DestructionComplex_on inhibits beta_catenin_on β-catenin (stabilized) Nucleus Nucleus beta_catenin_on->Nucleus translocates to TCF_LEF TCF/LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes activates beta_catenin_nucleus β-catenin beta_catenin_nucleus->TCF_LEF binds to Triazine_wnt 1,2,4-Triazine Derivatives Triazine_wnt->beta_catenin_on may inhibit stabilization

References

Application Notes and Protocols for 4-Methyl-2H-triazine-3,5-dione and its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: Direct medicinal chemistry applications of 4-Methyl-2H-triazine-3,5-dione are not extensively documented in publicly available literature. However, the structurally similar class of 2-substituted-6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives has been well-researched, particularly as potent inhibitors of D-amino acid oxidase (DAAO). These compounds serve as a valuable case study for the potential applications of the 4-Methyl-2H-triazine-3,5-dione scaffold. This document will focus on this well-characterized analog series.

Introduction: The 1,2,4-Triazine-3,5-dione Scaffold in Drug Discovery

The 1,2,4-triazine-3,5-dione core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this scaffold have been investigated for their potential as anticancer, antiviral, and enzyme inhibitory agents. A notable application of this structural class is the inhibition of D-amino acid oxidase (DAAO), a flavoenzyme that degrades D-amino acids.

Featured Application: D-Amino Acid Oxidase (DAAO) Inhibition

Background: D-amino acid oxidase (DAAO) is a key enzyme in the metabolic pathway of D-amino acids, such as D-serine. D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system, playing a vital role in synaptic plasticity and memory.[1] Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia.[2] By inhibiting DAAO, the levels of D-serine can be elevated, which in turn enhances NMDA receptor activity.[1] This makes DAAO inhibitors a promising therapeutic strategy for neurological and psychiatric disorders.[3]

Mechanism of Action: 2-substituted-6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives act as inhibitors of DAAO. By binding to the active site of the enzyme, they prevent the oxidative deamination of D-serine.[1] This leads to an increase in the concentration of D-serine in the brain, thereby potentiating NMDA receptor function.[3]

DAAO_Inhibition_Pathway cluster_0 DAAO Inhibition & NMDA Receptor Modulation DAAO_Inhibitor 6-Hydroxy-1,2,4-triazine -3,5(2H,4H)-dione Derivative DAAO D-Amino Acid Oxidase (DAAO) DAAO_Inhibitor->DAAO Inhibition Increased_D_Serine Increased D-Serine Levels D_Serine D-Serine D_Serine->DAAO Metabolism NMDA_Receptor NMDA Receptor Enhanced_NMDAR_Activity Enhanced NMDA Receptor Activity NMDA_Receptor->Enhanced_NMDAR_Activity Increased_D_Serine->NMDA_Receptor Co-agonism

Mechanism of DAAO Inhibition.

Quantitative Data: In Vitro DAAO Inhibitory Activity

A series of 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives have been synthesized and evaluated for their inhibitory potency against DAAO. The half-maximal inhibitory concentration (IC50) values for selected compounds are summarized below.[4][5]

Compound IDR-Group (Substitution at N-2)IC50 (nM)
11a Methyl2800
11e Phenethyl70
11h Naphthalen-1-ylmethyl50
11k 4-Fluorobenzyl160
11l 4-Chlorobenzyl120
11m 4-Bromobenzyl110
11n 4-(Trifluoromethyl)benzyl140
11o 4-Methoxybenzyl270
11p 4-Phenoxybenzyl90
11q Biphenyl-4-ylmethyl70

Experimental Protocols

General Synthesis of 2-Substituted-6-hydroxy-1,2,4-triazine-3,5(2H,4H)-diones

The synthesis of this class of compounds typically starts from 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione.[5]

Synthesis_Workflow Start 6-Bromo-1,2,4-triazine -3,5(2H,4H)-dione Step1 Alkylation (R-X, BSA, Acetonitrile) Start->Step1 Intermediate1 2-Substituted-6-bromo -1,2,4-triazine-3,5(2H,4H)-dione Step1->Intermediate1 Step2 Benzyloxy Substitution (Benzyl alcohol, K2CO3) Intermediate1->Step2 Intermediate2 2-Substituted-6-benzyloxy -1,2,4-triazine-3,5(2H,4H)-dione Step2->Intermediate2 Step3 De-benzylation (H2, Pd/C or BBr3) Intermediate2->Step3 Final_Product 2-Substituted-6-hydroxy -1,2,4-triazine-3,5(2H,4H)-dione Step3->Final_Product

General Synthesis Workflow.

Protocol:

  • Alkylation of the 2-position: 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione is treated with an appropriate alkyl halide (R-X) in the presence of a silylating agent like bis(trimethylsilyl)acetamide (BSA) in a solvent such as acetonitrile.[5]

  • Substitution of the 6-bromo group: The resulting 2-substituted-6-bromo derivative is then reacted with benzyl alcohol in the presence of a base like potassium carbonate to yield the 6-benzyloxy intermediate.[5]

  • Deprotection: The final 6-hydroxy compound is obtained by removing the benzyl protecting group, typically through catalytic hydrogenation (H2, Pd/C) or by using a strong acid like boron tribromide (BBr3).[5]

In Vitro DAAO Inhibition Assay

This protocol describes a common method to determine the IC50 values of test compounds against human DAAO (hDAAO). The assay measures the production of hydrogen peroxide (H₂O₂) as a byproduct of the DAAO-catalyzed oxidation of D-serine.[6][7]

Materials:

  • Recombinant human DAAO (hDAAO)

  • D-serine (substrate)

  • Flavin adenine dinucleotide (FAD)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Sodium phosphate buffer (50 mM, pH 7.4)

  • Test compounds (dissolved in DMSO)

  • 96-well microplates

Procedure:

  • Preparation of Reagents:

    • Prepare a reaction buffer containing 50 mM sodium phosphate, pH 7.4, and 4 µM FAD.[6]

    • Create serial dilutions of the test compounds in the reaction buffer. Ensure the final DMSO concentration is consistent and low (e.g., <1%).

    • Prepare a solution of hDAAO in the reaction buffer (e.g., 0.01 mg/mL).[7]

    • Prepare a working solution of the substrate (D-serine), Amplex® Red, and HRP in the reaction buffer.

  • Assay Protocol:

    • In a 96-well plate, add the hDAAO solution to wells containing the different concentrations of the test compounds.[6]

    • Include control wells with no inhibitor (100% activity) and no enzyme (background).

    • Pre-incubate the plate at room temperature for a defined period (e.g., 30 minutes).[7]

    • Initiate the reaction by adding the D-serine/Amplex® Red/HRP working solution to all wells.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., ~540 nm excitation and ~590 nm emission for Amplex® Red) at multiple time points or at a fixed endpoint.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve (e.g., four-parameter logistic equation) to determine the IC50 value.

Concluding Remarks

The 1,2,4-triazine-3,5-dione scaffold, as exemplified by the 2-substituted-6-hydroxy derivatives, represents a promising starting point for the design of potent and selective enzyme inhibitors. The detailed protocols and structure-activity relationship data provided herein offer a solid foundation for researchers interested in exploring the medicinal chemistry potential of this and related heterocyclic systems, including the titular 4-Methyl-2H-triazine-3,5-dione. Further investigation into this compound class could lead to the development of novel therapeutics for a range of diseases.

References

Application Notes and Protocols: Synthesis and Evaluation of 1,2,4-Triazine Derivatives as Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, and acute neurological events like ischemic stroke, represent a significant and growing global health burden. A common pathological thread in these conditions is the progressive loss of neuronal structure and function. The 1,2,4-triazine scaffold has emerged as a promising heterocyclic core for the development of novel neuroprotective agents.[1][2] Derivatives of 1,2,4-triazine have demonstrated a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory effects, which are crucial for combating the complex pathologies of neurodegeneration.[1][3][4] This document provides detailed protocols for the synthesis of representative 1,2,4-triazine derivatives and their evaluation as neuroprotective agents in relevant in vitro and in vivo models.

Data Presentation

Table 1: In Vitro Neuroprotective and Enzyme Inhibitory Activities of Representative 1,2,4-Triazine Derivatives
Compound IDAssayCell Line / EnzymeResultReference
8e H₂O₂-induced apoptosisPC12EC₅₀ = 14 µM[5]
8e Aβ-induced toxicitySH-SY5Y40% increase in cell viability[5]
7c BACE1 Inhibition-IC₅₀ = 8.55 ± 3.37 µM[6]
7d BACE1 Inhibition-IC₅₀ = 11.42 ± 2.01 µM[6]
7d Antioxidant Activity-IC₅₀ = 44.42 ± 7.33 µM[6]
C AChE Inhibition-IC₅₀ = 0.065 µM[7]
D AChE Inhibition-IC₅₀ = 0.092 µM[7]
4a BACE1 Inhibition-IC₅₀ = 11.09 µM[7]
4h BACE1 Inhibition-IC₅₀ = 14.25 µM[7]

Experimental Protocols

Protocol 1: General Synthesis of 5,6-diaryl-1,2,4-triazine-3-thiol Derivatives

This protocol describes the synthesis of 5,6-diaryl-1,2,4-triazine-3-thiol, a common precursor for various neuroprotective 1,2,4-triazine derivatives.[1]

Materials:

  • Aromatic 1,2-diketone (e.g., benzil)

  • Thiosemicarbazide

  • Ethanol

  • Water

  • Microwave synthesizer

  • Reflux apparatus

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Rotary evaporator

Procedure:

  • In a microwave-safe vessel, combine the aromatic 1,2-diketone (1 mmol) and thiosemicarbazide (1.2 mmol).

  • Add a mixture of ethanol and water as the solvent.

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture at a suitable temperature and power for the time required to complete the reaction (monitor by TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the 5,6-diaryl-1,2,4-triazine-3-thiol derivative.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: In Vitro Neuroprotection Assay Against H₂O₂-Induced Toxicity in PC12 Cells

This protocol details the procedure to assess the neuroprotective effects of 1,2,4-triazine derivatives against oxidative stress-induced cell death.[8][9][10]

Materials:

  • PC12 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Penicillin-Streptomycin solution

  • Hydrogen peroxide (H₂O₂)

  • Test 1,2,4-triazine derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture PC12 cells in DMEM supplemented with 10% HS, 5% FBS, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the PC12 cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the 1,2,4-triazine derivatives for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Induction of Oxidative Stress: After pre-treatment, expose the cells to a final concentration of H₂O₂ (e.g., 250 µM) for 24 hours to induce cytotoxicity.[8] A control group without H₂O₂ should be included.

  • Cell Viability Assessment (MTT Assay):

    • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate the plate for 2-4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control group (untreated with H₂O₂). Determine the EC₅₀ value of the test compounds.

Protocol 3: BACE1 Inhibition Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET) assay to screen for BACE1 inhibitors.[11][12][13]

Materials:

  • Recombinant human BACE1 enzyme

  • BACE1 FRET peptide substrate

  • BACE1 assay buffer

  • Test 1,2,4-triazine derivatives

  • Known BACE1 inhibitor (positive control)

  • 96-well black plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the BACE1 enzyme, FRET substrate, and test compounds in BACE1 assay buffer.

  • Assay Setup: In a 96-well black plate, add the following to each well:

    • BACE1 assay buffer

    • Test compound at various concentrations (or vehicle for control)

    • BACE1 FRET peptide substrate

  • Initiate Reaction: Add the BACE1 enzyme solution to each well to start the reaction.

  • Fluorescence Measurement: Immediately begin reading the fluorescence intensity at the appropriate excitation and emission wavelengths for the FRET pair in kinetic mode for a set period (e.g., 60 minutes) at room temperature.

  • Data Analysis: Calculate the rate of substrate cleavage from the change in fluorescence over time. Determine the percentage of BACE1 inhibition for each concentration of the test compound and calculate the IC₅₀ value.

Protocol 4: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol details the colorimetric assay for measuring AChE inhibitory activity.[14][15][16]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test 1,2,4-triazine derivatives

  • Known AChE inhibitor (e.g., donepezil) as a positive control

  • 96-well clear, flat-bottom microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, DTNB, and test compounds in phosphate buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • DTNB solution

    • Test compound at various concentrations (or vehicle for control)

    • AChE enzyme solution

  • Pre-incubation: Mix gently and incubate the plate for 10-15 minutes at room temperature.

  • Initiate Reaction: Add the ATCI substrate solution to each well to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm in kinetic mode for a set period (e.g., 5-10 minutes).

  • Data Analysis: Calculate the rate of the reaction from the change in absorbance over time. Determine the percentage of AChE inhibition for each concentration of the test compound and calculate the IC₅₀ value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

BACE1_Pathway cluster_membrane Cell Membrane APP Amyloid Precursor Protein (APP) C99 C99 fragment APP->C99 Cleavage BACE1 BACE1 (β-secretase) BACE1->APP gamma_secretase γ-secretase gamma_secretase->C99 Ab Amyloid-β (Aβ) (Neurotoxic) sAPPb sAPPβ C99->Ab Cleavage Plaques Amyloid Plaques Ab->Plaques Triazine 1,2,4-Triazine Derivative Triazine->BACE1 Inhibition

Caption: BACE1 signaling pathway in Alzheimer's disease and its inhibition by 1,2,4-triazine derivatives.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Keap1 Keap1 Keap1_Nrf2->Keap1 Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binding Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1_Nrf2 Triazine 1,2,4-Triazine Derivative Triazine->Keap1_Nrf2

Caption: Nrf2-mediated antioxidant signaling pathway and its activation by 1,2,4-triazine derivatives.

Synthesis_Workflow start Start reactants 1,2-Diketone + Thiosemicarbazide start->reactants reaction Microwave-assisted Cyclocondensation reactants->reaction purification Purification (Column Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization final_product 1,2,4-Triazine Derivative characterization->final_product end End final_product->end

Caption: Experimental workflow for the synthesis of 1,2,4-triazine derivatives.

Evaluation_Workflow start Start: 1,2,4-Triazine Derivative in_vitro In Vitro Assays start->in_vitro neuroprotection_assay Neuroprotection Assay (e.g., H₂O₂ toxicity) in_vitro->neuroprotection_assay enzyme_inhibition Enzyme Inhibition (e.g., BACE1, AChE) in_vitro->enzyme_inhibition data_analysis Data Analysis (EC₅₀, IC₅₀, etc.) neuroprotection_assay->data_analysis enzyme_inhibition->data_analysis in_vivo In Vivo Models (e.g., MCAO in rats) behavioral_tests Behavioral Tests in_vivo->behavioral_tests histopathology Histopathological Analysis in_vivo->histopathology conclusion Conclusion on Neuroprotective Potential behavioral_tests->conclusion histopathology->conclusion data_analysis->in_vivo

Caption: Workflow for the biological evaluation of 1,2,4-triazine derivatives as neuroprotective agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Methyl-2H-triazine-3,5-dione Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of 4-Methyl-2H-triazine-3,5-dione. The information is presented in a user-friendly question-and-answer format, addressing specific challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-Methyl-2H-triazine-3,5-dione?

A1: The most prevalent and well-established synthetic pathway for 4-Methyl-2H-triazine-3,5-dione, also known as 4-methyl-6-azauracil, involves a two-step process. The first step is the synthesis of the core heterocyclic structure, 1,2,4-triazine-3,5(2H,4H)-dione (6-azauracil), through the cyclocondensation of an α-keto acid with semicarbazide. The second step is the regioselective methylation of the 1,2,4-triazine-3,5(2H,4H)-dione at the N4 position.

Q2: Which α-keto acid is the preferred starting material for the synthesis of the 1,2,4-triazine-3,5-dione core?

A2: Glyoxylic acid is the typical α-keto acid used as a starting material. Its reaction with semicarbazide leads to the formation of a semicarbazone intermediate, which then undergoes cyclization to yield the 1,2,4-triazine-3,5-dione ring.

Q3: How can I improve the yield of the initial cyclocondensation reaction?

A3: Optimizing the cyclocondensation reaction involves controlling several factors. Key parameters include reaction temperature, pH, and the efficient removal of water formed during the reaction. Using a dehydrating agent or a Dean-Stark apparatus can drive the equilibrium towards the product, thereby increasing the yield.

Q4: What are the main challenges in the methylation step to produce 4-Methyl-2H-triazine-3,5-dione?

A4: The primary challenge in the methylation of 1,2,4-triazine-3,5(2H,4H)-dione is achieving high regioselectivity. The triazine ring has multiple nitrogen atoms that can be methylated (N1, N2, and N4). To obtain a high yield of the desired N4-methylated product, it is crucial to select the appropriate methylating agent and reaction conditions that favor methylation at the N4 position.

Q5: What methylating agents are recommended for selective N4-methylation?

A5: While various methylating agents can be used, reagents like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a suitable base are commonly employed. The choice of base and solvent can significantly influence the regioselectivity of the methylation reaction.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of 4-Methyl-2H-triazine-3,5-dione.

Problem 1: Low Yield of 1,2,4-Triazine-3,5(2H,4H)-dione (6-Azauracil)
Potential Cause Troubleshooting Solution
Incomplete Semicarbazone Formation Ensure equimolar amounts of the α-keto acid and semicarbazide are used. Monitor the reaction by TLC to confirm the consumption of starting materials. Adjusting the pH to slightly acidic conditions (pH 4-5) can catalyze the formation of the semicarbazone.
Inefficient Cyclization The cyclization step is often acid or base-catalyzed and requires heating. Ensure the reaction temperature is optimal (typically refluxing in a suitable solvent). The removal of water is critical; consider using a Dean-Stark trap or adding a dehydrating agent.
Side Reactions Overheating or prolonged reaction times can lead to decomposition or the formation of side products. Monitor the reaction progress and stop it once the product formation plateaus.
Product Precipitation Issues The product may precipitate out of the reaction mixture. Ensure adequate stirring to maintain a homogenous mixture. If the product is insoluble, this can be advantageous for purification by filtration.
Problem 2: Poor Regioselectivity in the N-Methylation Step
Potential Cause Troubleshooting Solution
Formation of Multiple Methylated Isomers (N1, N2, and N4) The regioselectivity of methylation is highly dependent on the reaction conditions. The choice of base is critical. A milder base, such as potassium carbonate (K₂CO₃), often favors N4-methylation. The solvent also plays a crucial role; polar aprotic solvents like DMF or DMSO are commonly used.
Over-methylation (Dimethylation) Use of a stoichiometric amount of the methylating agent is crucial to avoid multiple methylations. Adding the methylating agent dropwise at a controlled temperature can also help prevent over-methylation.
Low Conversion If the reaction does not go to completion, ensure the base is strong enough to deprotonate the triazine ring and that the reaction is run for a sufficient amount of time. Monitoring by TLC or LC-MS is recommended.

Experimental Protocols

Protocol 1: Synthesis of 1,2,4-Triazine-3,5(2H,4H)-dione (6-Azauracil)

This protocol describes a general method for the synthesis of the 1,2,4-triazine-3,5-dione core structure.

Materials:

  • Glyoxylic acid monohydrate

  • Semicarbazide hydrochloride

  • Sodium acetate

  • Glacial acetic acid

Procedure:

  • Dissolve semicarbazide hydrochloride and sodium acetate in water.

  • Add a solution of glyoxylic acid monohydrate in water to the semicarbazide solution.

  • Heat the mixture to reflux in glacial acetic acid.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Quantitative Data Summary:

ParameterValue
Typical Yield 60-75%
Reaction Time 4-6 hours
Reaction Temperature 100-118 °C (Reflux)
Protocol 2: N4-Methylation of 1,2,4-Triazine-3,5(2H,4H)-dione

This protocol provides a general method for the selective methylation at the N4 position.

Materials:

  • 1,2,4-Triazine-3,5(2H,4H)-dione (6-Azauracil)

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Suspend 1,2,4-triazine-3,5(2H,4H)-dione and potassium carbonate in DMF.

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide dropwise to the suspension.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-water.

  • Collect the precipitated product by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4-Methyl-2H-triazine-3,5-dione.

Quantitative Data Summary:

ParameterValue
Typical Yield (N4-isomer) 50-65%
Reaction Time 12-24 hours
Reaction Temperature Room Temperature (20-25 °C)

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Synthesis of 1,2,4-Triazine-3,5-dione cluster_step2 Step 2: N4-Methylation a Glyoxylic Acid + Semicarbazide b Cyclocondensation (Reflux in Acetic Acid) a->b Reactants c 1,2,4-Triazine-3,5-dione (6-Azauracil) b->c Product d 1,2,4-Triazine-3,5-dione e Methylation (CH3I, K2CO3, DMF) d->e Starting Material f 4-Methyl-2H-triazine-3,5-dione e->f Final Product

Caption: A simplified workflow for the two-step synthesis of 4-Methyl-2H-triazine-3,5-dione.

Logical Relationship: Factors Affecting N-Methylation Regioselectivity

methylation_factors cluster_main N-Methylation of 1,2,4-Triazine-3,5-dione A 1,2,4-Triazine-3,5-dione E N4-Methyl Isomer (Desired Product) A->E F N1/N2-Methyl Isomers (Side Products) A->F B Methylating Agent (e.g., CH3I) B->E Influences B->F Influences C Base (e.g., K2CO3) C->E Strongly Influences Regioselectivity C->F Strongly Influences Regioselectivity D Solvent (e.g., DMF) D->E Influences D->F Influences

Caption: Key factors influencing the regioselectivity of the N-methylation reaction.

Signaling Pathway: 5-HT1A Receptor Activation

Derivatives of 4-Methyl-2H-triazine-3,5-dione have been identified as ligands for the 5-HT1A receptor. The following diagram illustrates the canonical signaling pathway activated by 5-HT1A receptor agonists.

GPC_5HT1A_Signaling cluster_membrane Cell Membrane receptor 5-HT1A Receptor g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts ligand Agonist Ligand (e.g., 4-Methyl-2H-triazine -3,5-dione derivative) ligand->receptor Binds to atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates cellular_response Downstream Cellular Response (e.g., Neuronal Hyperpolarization) pka->cellular_response Leads to

Caption: The 5-HT1A receptor signaling pathway, a target for 4-Methyl-2H-triazine-3,5-dione derivatives.

identifying side products in 4-Methyl-2H-triazine-3,5-dione synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-2H-triazine-3,5-dione.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of 4-Methyl-2H-triazine-3,5-dione, focusing on the identification and mitigation of side products. A common synthetic route involves the cyclization of the semicarbazone of pyruvic acid, followed by methylation.

Issue 1: Low Yield of the Desired Product

Low yields can be attributed to several factors, including incomplete reactions, degradation of the product, or the formation of significant side products.

  • Possible Cause: Incomplete formation of the initial semicarbazone intermediate.

  • Recommendation: Ensure the reaction pH is optimal for semicarbazone formation (typically mildly acidic). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of starting materials.

  • Possible Cause: Inefficient cyclization to the triazinedione ring.

  • Recommendation: The cyclization step often requires heating. Ensure the reaction temperature is maintained at the specified level. The choice of solvent can also influence the reaction rate and yield.

  • Possible Cause: Formation of multiple methylation products.

  • Recommendation: The methylation of the triazinedione ring can occur at different positions (N-2, N-4, O-3, O-5). The use of a specific methylating agent and careful control of reaction conditions (temperature, base) can improve selectivity for the desired N-4 methylation.

Issue 2: Presence of Unexpected Peaks in Chromatographic Analysis (HPLC, GC)

The presence of unexpected peaks indicates the formation of impurities or side products. The following table summarizes potential side products, their likely causes, and methods for their identification.

Potential Side Product Chemical Structure Likely Cause Identification Method
2-Methyl-2H-triazine-3,5-dioneIsomer of the desired productNon-selective methylationHPLC-MS, 1H NMR, 13C NMR
2,4-Dimethyl-2H-triazine-3,5-dioneOver-methylationExcess methylating agent or prolonged reaction timeHPLC-MS, 1H NMR
Pyruvic acid semicarbazoneUnreacted intermediateIncomplete cyclizationHPLC-MS, comparison with a standard
6-Methyl-1,2,4-triazine-3,5-dioneUnmethylated precursorIncomplete methylationHPLC-MS, comparison with a standard

Issue 3: Difficulty in Purifying the Final Product

Co-elution of side products with the desired compound can complicate purification by column chromatography.

  • Recommendation: If isomers are present, consider using a different stationary phase or solvent system in your chromatography protocol to improve separation. Preparative HPLC can be an effective method for separating closely related isomers. Recrystallization from a suitable solvent system may also be effective in removing minor impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-Methyl-2H-triazine-3,5-dione?

A common and plausible route involves a two-step process:

  • Semicarbazone Formation: Reaction of pyruvic acid with semicarbazide to form pyruvic acid semicarbazone.

  • Cyclization and Methylation: The semicarbazone is then cyclized, typically under heating, to form 6-methyl-1,2,4-triazine-3,5-dione. Subsequent methylation at the N-4 position yields the final product.

Q2: What are the critical parameters to control during the methylation step to ensure selectivity for the N-4 position?

The selectivity of methylation is influenced by the choice of methylating agent, the base used, the solvent, and the reaction temperature. For example, using a milder methylating agent and a hindered base may favor methylation at a specific nitrogen. It is crucial to perform small-scale optimization experiments to determine the ideal conditions for your specific setup.

Q3: How can I confirm the correct isomeric structure of my product?

A combination of analytical techniques is recommended for unambiguous structure elucidation:

  • 1H NMR: The chemical shift and integration of the N-methyl peak will be characteristic of the specific isomer.

  • 13C NMR: The chemical shifts of the carbonyl carbons and the carbon bearing the methyl group can help differentiate between isomers.

  • HMBC/HSQC (2D NMR): These experiments can establish correlations between the methyl protons and the carbons in the triazine ring, providing definitive evidence of the substitution pattern.

  • Mass Spectrometry (MS): While MS will give the same molecular weight for isomers, fragmentation patterns might differ and can provide clues to the structure.

Q4: Are there any known degradation pathways for 4-Methyl-2H-triazine-3,5-dione under storage?

Triazinedione rings can be susceptible to hydrolysis under strongly acidic or basic conditions, which could lead to ring-opening. It is recommended to store the compound in a cool, dry, and neutral environment.

Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-2H-triazine-3,5-dione (Representative)

  • Step 1: Synthesis of 6-Methyl-1,2,4-triazine-3,5(2H,4H)-dione.

    • To a solution of pyruvic acid (1.0 eq) in ethanol, add semicarbazide hydrochloride (1.0 eq) and sodium acetate (1.1 eq).

    • Stir the mixture at room temperature for 2 hours.

    • Heat the reaction mixture to reflux for 4 hours to effect cyclization.

    • Cool the reaction mixture and collect the precipitated solid by filtration. Wash with cold ethanol and dry under vacuum.

  • Step 2: Synthesis of 4-Methyl-2H-triazine-3,5-dione.

    • Suspend the 6-methyl-1,2,4-triazine-3,5(2H,4H)-dione (1.0 eq) in a suitable solvent such as DMF.

    • Add a base, for example, potassium carbonate (1.2 eq).

    • Add a methylating agent, such as methyl iodide (1.1 eq), dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: HPLC-MS Method for Side Product Identification

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Detection (MS): Electrospray ionization (ESI) in positive and negative ion modes. Scan from m/z 50 to 500.

Visualizations

Synthesis_Pathway PyruvicAcid Pyruvic Acid Intermediate Pyruvic Acid Semicarbazone PyruvicAcid->Intermediate Semicarbazide Semicarbazide Semicarbazide->Intermediate Precursor 6-Methyl-1,2,4-triazine- 3,5(2H,4H)-dione Intermediate->Precursor  Cyclization (Heat) Product 4-Methyl-2H-triazine- 3,5-dione Precursor->Product MethylatingAgent Methylating Agent (e.g., CH3I) / Base MethylatingAgent->Product Methylation

Caption: Synthesis pathway for 4-Methyl-2H-triazine-3,5-dione.

Side_Reaction_Pathway Precursor 6-Methyl-1,2,4-triazine- 3,5(2H,4H)-dione SideProduct 2,4-Dimethyl-2H-triazine- 3,5-dione Precursor->SideProduct Over-methylation (N2, N4) Product 4-Methyl-2H-triazine- 3,5-dione Precursor->Product Methylation (N4) MethylatingAgent Excess Methylating Agent MethylatingAgent->SideProduct

Caption: Potential over-methylation side reaction.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation CrudeProduct Crude Reaction Mixture Dilution Dilute in Mobile Phase CrudeProduct->Dilution Filtration Filter (0.45 µm) Dilution->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC MS Mass Spectrometry (ESI+/-) HPLC->MS DataAnalysis Identify Peaks by Retention Time & m/z MS->DataAnalysis StructureElucidation Confirm Structure (NMR, MS/MS) DataAnalysis->StructureElucidation

Caption: Workflow for side product identification by HPLC-MS.

Technical Support Center: Enhancing Assay Performance with 4-Methyl-2H-triazine-3,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing 4-Methyl-2H-triazine-3,5-dione to improve the performance of various assays. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is 4-Methyl-2H-triazine-3,5-dione and how can it potentially improve my assay?

4-Methyl-2H-triazine-3,5-dione is a small heterocyclic organic compound. While its primary applications are often found in medicinal chemistry as a scaffold for various inhibitors, small molecules with similar structures can sometimes act as assay additives to enhance performance. Potential benefits, which require empirical validation for each specific assay, may include reducing non-specific background signals, enhancing signal intensity, and improving the overall signal-to-noise ratio.

Q2: In which types of assays could 4-Methyl-2H-triazine-3,5-dione be beneficial?

The utility of 4-Methyl-2H-triazine-3,5-dione as an assay enhancer is not universally established and must be determined on a case-by-case basis. However, it could potentially be investigated in various assay formats, including:

  • Enzyme-Linked Immunosorbent Assays (ELISAs): To potentially reduce background noise and increase signal specificity.

  • Fluorescence-Based Assays: To potentially decrease background fluorescence or enhance the quantum yield of specific fluorophores, though careful spectral analysis is required to rule out interference.

  • Cell-Based Assays: To potentially modulate cellular autofluorescence or improve the signal window of reporter gene assays.

Q3: What are the initial steps to assess if 4-Methyl-2H-triazine-3,5-dione is suitable for my assay?

A step-wise approach is recommended:

  • Solubility and Stability Testing: Ensure the compound is soluble and stable in your assay buffer at the desired concentrations.

  • Control Experiments: Run control experiments with the compound alone (without the analyte or with a null sample) to check for any intrinsic signal (e.g., absorbance or fluorescence) or interference with the detection system.

  • Dose-Response Curve: Test a range of concentrations of 4-Methyl-2H-triazine-3,5-dione in your assay with both positive and negative controls to identify an optimal working concentration.

  • Signal-to-Noise Ratio Analysis: Quantitatively assess the impact of the compound on the signal-to-noise ratio to determine if it provides a net benefit.

Troubleshooting Guide

This guide provides solutions to common problems that may arise when attempting to use 4-Methyl-2H-triazine-3,5-dione as an assay performance enhancer.

Problem Potential Cause Suggested Solution
Increased Background Signal The compound itself may be contributing to the signal (e.g., autofluorescence, absorbance).Run a control with only the compound and buffer to measure its intrinsic signal. Subtract this background from your experimental wells. Consider using a different detection wavelength if possible.
The compound is reacting with a component of the assay buffer or detection reagent.Test the compatibility of the compound with each individual assay component.
Decreased Signal Intensity The compound may be quenching the signal (e.g., fluorescence quenching).Perform a spectral scan of your fluorophore in the presence and absence of the compound to check for quenching effects.
The compound is inhibiting the enzyme or binding protein in your assay.Run a counter-screen to test the direct effect of the compound on the biological components of your assay.
High Well-to-Well Variability The compound is precipitating out of solution at the concentration used.Visually inspect the wells for precipitation. Test a lower concentration range or try a different co-solvent (ensure co-solvent compatibility with your assay).
Inconsistent pipetting of the compound.Prepare a master mix containing the compound to ensure uniform distribution across wells.
No Effect on Assay Performance The compound does not have a beneficial effect on your specific assay system.Not all additives will work for every assay. It is important to empirically test and validate the utility of any new component.
The concentration range tested was not optimal.Test a broader range of concentrations, including both lower and higher concentrations than initially tried.

Quantitative Data Summary

The following table presents hypothetical data illustrating the potential impact of 4-Methyl-2H-triazine-3,5-dione on key assay performance metrics. Note: This data is for illustrative purposes only and must be experimentally verified for your specific assay.

Concentration of 4-Methyl-2H-triazine-3,5-dione (µM) Average Signal (Positive Control) Average Background (Negative Control) Signal-to-Background Ratio Signal-to-Noise Ratio
0 (Control)10002005.010
111001806.115
1012501508.325
5011502504.612
1009004002.35

Experimental Protocols

Protocol: Screening for Assay Enhancement by 4-Methyl-2H-triazine-3,5-dione

This protocol outlines a general procedure to evaluate the potential of 4-Methyl-2H-triazine-3,5-dione to improve the performance of a generic biochemical assay.

  • Preparation of Compound Stock Solution:

    • Prepare a 10 mM stock solution of 4-Methyl-2H-triazine-3,5-dione in a suitable solvent (e.g., DMSO).

    • Ensure the final concentration of the solvent in the assay does not exceed a level that affects assay performance (typically <1%).

  • Assay Plate Setup:

    • Design a plate layout that includes:

      • Positive controls (with analyte) across a range of compound concentrations.

      • Negative controls (without analyte) across the same range of compound concentrations.

      • Compound-only controls (no analyte or key assay reagents) to measure intrinsic signal.

      • A no-compound control (vehicle only).

  • Compound Addition:

    • Prepare serial dilutions of the 4-Methyl-2H-triazine-3,5-dione stock solution in assay buffer to achieve the desired final concentrations.

    • Add the diluted compound or vehicle to the appropriate wells of the assay plate.

  • Assay Procedure:

    • Follow your standard assay protocol for the addition of samples, reagents, and incubation steps.

  • Data Acquisition:

    • Measure the assay signal using the appropriate detection method (e.g., absorbance, fluorescence, luminescence).

  • Data Analysis:

    • Subtract the average signal from the compound-only controls from all experimental wells.

    • Calculate the average signal for the positive and negative controls at each compound concentration.

    • Determine the signal-to-background ratio (Signalpositive / Signalnegative) and the signal-to-noise ratio ( (Signalpositive - Signalnegative) / SDnegative ) for each concentration.

    • Plot the signal-to-noise ratio as a function of the compound concentration to identify the optimal concentration for assay enhancement.

Visualizations

Caption: Troubleshooting workflow for using a small molecule assay enhancer.

Hypothetical_Signaling_Pathway cluster_0 Signal Transduction cluster_1 Reporter System cluster_2 Potential Point of Enhancement Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Reporter Reporter Gene (e.g., Luciferase) TF->Reporter Signal Detectable Signal Reporter->Signal Enhancer 4-Methyl-2H-triazine-3,5-dione Enhancer->Reporter Background Reduction Enhancer->Signal Signal Amplification

Caption: Hypothetical mechanism of assay enhancement in a reporter gene assay.

Technical Support Center: Overcoming Poor Bioavailability of 1,2,4-Triazine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor bioavailability often encountered with 1,2,4-triazine inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor oral bioavailability of 1,2,4-triazine inhibitors?

A1: The poor oral bioavailability of 1,2,4-triazine inhibitors, like many other small molecule drugs, typically stems from a combination of two main factors:

  • Poor Aqueous Solubility: Many 1,2,4-triazine derivatives are lipophilic and have low solubility in the aqueous environment of the gastrointestinal (GI) tract. This limits the concentration of the drug available for absorption.

  • Low Intestinal Permeability: The drug may not efficiently cross the intestinal epithelial barrier to enter the bloodstream. This can be due to the molecule's physicochemical properties or because it is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug back into the intestinal lumen.

  • Extensive First-Pass Metabolism: The inhibitor may be significantly metabolized by enzymes in the gut wall or liver before it reaches systemic circulation.

Q2: What are the initial steps to diagnose the cause of poor bioavailability for my 1,2,4-triazine inhibitor?

A2: A systematic approach is crucial. Start with a thorough characterization of your compound's physicochemical and in vitro properties:

  • Aqueous Solubility: Determine the equilibrium solubility in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).

  • Permeability: Conduct a Caco-2 permeability assay to assess the potential for intestinal absorption and to identify if the compound is a substrate for efflux transporters.

  • Metabolic Stability: Evaluate the compound's stability in liver microsomes and S9 fractions to determine its intrinsic clearance.

The results from these initial assessments will help pinpoint the primary barrier to oral absorption—whether it's dissolution-limited, permeability-limited, or due to high first-pass metabolism.

Q3: What are the most common formulation strategies to improve the bioavailability of poorly soluble 1,2,4-triazine inhibitors?

A3: Several formulation strategies can be employed to enhance the bioavailability of these compounds:

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug particles, leading to a faster dissolution rate.

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate compared to the crystalline form.

  • Lipid-Based Formulations: Encapsulating the drug in lipid-based systems, such as self-emulsifying drug delivery systems (SEDDS), can improve solubilization in the GI tract and enhance absorption.

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their solubility and dissolution.

Troubleshooting Guides

Issue 1: Low Aqueous Solubility

Symptoms:

  • The compound precipitates out of solution during in vitro assays.

  • Low and variable exposure is observed in preclinical in vivo studies.

  • The calculated LogP is high, indicating high lipophilicity.

Troubleshooting Steps:

StrategyPrincipleAdvantagesDisadvantages
Particle Size Reduction (Micronization/Nanonization) Increases the surface area-to-volume ratio, enhancing the dissolution rate according to the Noyes-Whitney equation.Simple and widely applicable for crystalline compounds.May not be sufficient for extremely insoluble compounds; potential for particle agglomeration.
Amorphous Solid Dispersion (ASD) The drug is molecularly dispersed in a hydrophilic polymer, preventing crystallization and maintaining a supersaturated state in vivo.Can lead to significant increases in solubility and bioavailability.The amorphous form is thermodynamically unstable and can recrystallize over time; requires careful polymer selection.
Salt Formation For ionizable compounds, forming a salt can dramatically increase aqueous solubility and dissolution rate.A well-established and effective method.Not applicable to neutral compounds; the salt may have different stability or hygroscopicity profiles.
Co-solvents Using a mixture of water and a water-miscible organic solvent to increase the solubility of a lipophilic compound.Useful for preclinical parenteral formulations to assess intrinsic pharmacokinetic properties.Toxicity of co-solvents can be a concern for in vivo studies.
Issue 2: Poor Intestinal Permeability

Symptoms:

  • Low apparent permeability coefficient (Papp) in the apical to basolateral (A->B) direction in a Caco-2 assay.

  • High efflux ratio (Papp B->A / Papp A->B > 2) in a Caco-2 assay, suggesting the involvement of efflux transporters like P-gp.

Troubleshooting Steps:

StrategyPrincipleConsiderations
Prodrug Approach A bioreversible derivative of the drug is designed to have improved permeability. The prodrug is then converted to the active drug in the body.Requires careful design to ensure efficient conversion to the active form and to avoid introducing new toxicities.
Co-administration with Permeation Enhancers Certain excipients can transiently open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport.The effect can be non-specific and may increase the absorption of other substances; potential for GI tract irritation.
Inhibition of Efflux Pumps Co-administering the inhibitor with a known inhibitor of efflux pumps (e.g., verapamil for P-gp) can increase its net absorption.This can lead to drug-drug interactions and is often used as a tool to diagnose efflux rather than a long-term formulation strategy.
Lipid-Based Formulations These formulations can sometimes bypass or reduce the interaction of the drug with efflux transporters.The mechanism is not always fully understood and can be formulation-dependent.

Quantitative Data Summary

The following table summarizes representative data on the bioavailability enhancement of triazine-based inhibitors from preclinical studies. Note that the effectiveness of each strategy is highly compound-dependent.

Compound ClassStrategy EmployedBioavailability (F%) ImprovementReference
Pyrrolo[2,1-f][1][2][3]triazine ALK InhibitorStructural ModificationAchieved oral bioavailability of 38% in mice.[4]
1,2,4-Triazole Tankyrase InhibitorStructural ModificationImproved Caco-2 permeability and oral bioavailability in mice (specific values not detailed).[5]
Indazole Substituted Morpholino-Triazine PI3K InhibitorStructural ModificationAchieved excellent oral bioavailability with an AUC of 5.2 µM at a 3 mpk dose in mice.[6]

Experimental Protocols

Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
  • Materials: 1,2,4-triazine inhibitor, a suitable polymer carrier (e.g., PVP K30, Soluplus®), and a volatile organic solvent in which both the drug and polymer are soluble (e.g., methanol, acetone).

  • Procedure: a. Dissolve the 1,2,4-triazine inhibitor and the polymer carrier in the organic solvent at a predetermined ratio (e.g., 1:3 drug to polymer). b. Ensure complete dissolution to form a clear solution. c. Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C). d. A thin film will form on the wall of the flask. e. Further dry the film in a vacuum oven to remove any residual solvent. f. Scrape the solid dispersion from the flask and mill it into a fine powder.

  • Characterization: a. Confirm the amorphous state of the drug in the dispersion using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD). b. Assess the dissolution rate of the solid dispersion compared to the pure crystalline drug in a relevant buffer (e.g., simulated intestinal fluid).

Caco-2 Permeability Assay
  • Cell Culture: a. Culture Caco-2 cells on semi-permeable filter supports in transwell plates until a confluent monolayer is formed (typically 18-22 days). b. Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Measurement (Apical to Basolateral - A->B): a. Equilibrate the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) on both the apical and basolateral sides. b. Remove the buffer from the apical side and replace it with the dosing solution containing the 1,2,4-triazine inhibitor at a known concentration. c. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (receiver) compartment. d. Replace the volume of the removed sample with fresh transport buffer.

  • Permeability Measurement (Basolateral to Apical - B->A for Efflux): a. Follow the same procedure as above, but add the dosing solution to the basolateral compartment and sample from the apical compartment.

  • Sample Analysis: a. Analyze the concentration of the 1,2,4-triazine inhibitor in the collected samples using a suitable analytical method, such as LC-MS/MS.

  • Data Calculation: a. Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter membrane, and C0 is the initial concentration in the donor compartment. b. Calculate the efflux ratio: Efflux Ratio = Papp (B->A) / Papp (A->B). An efflux ratio greater than 2 suggests that the compound is a substrate of an efflux transporter.

Visualizations

Signaling Pathways

Many 1,2,4-triazine derivatives are developed as kinase inhibitors. Below are diagrams of two key signaling pathways often targeted by these compounds.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Triazine_PI3K 1,2,4-Triazine Inhibitor Triazine_PI3K->PI3K Triazine_mTOR 1,2,4-Triazine Inhibitor Triazine_mTOR->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway, a frequent target for 1,2,4-triazine kinase inhibitors.

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Downstream Gene Expression, Cell Proliferation, Differentiation TranscriptionFactors->Downstream Triazine_MEK 1,2,4-Triazine Inhibitor Triazine_MEK->MEK

Caption: The MAPK/ERK signaling pathway, another key cascade targeted by 1,2,4-triazine inhibitors.

Experimental Workflows

Troubleshooting_Workflow Start Poor Bioavailability of 1,2,4-Triazine Inhibitor Solubility Assess Aqueous Solubility (SGF, SIF) Start->Solubility Permeability Assess Permeability (Caco-2 Assay) Solubility->Permeability Solubility OK Solubility_Strategies Implement Solubility Enhancement Strategies: - Particle Size Reduction - Solid Dispersion - Salt Formation Solubility->Solubility_Strategies Poor Solubility Metabolism Assess Metabolic Stability (Microsomes, S9) Permeability->Metabolism Permeability OK Permeability_Strategies Implement Permeability Enhancement Strategies: - Prodrug Approach - Inhibit Efflux Pumps Permeability->Permeability_Strategies Poor Permeability Metabolism_Strategies Structural Modification to Block Metabolic Sites Metabolism->Metabolism_Strategies High Metabolism

Caption: A decision-making workflow for troubleshooting poor bioavailability of 1,2,4-triazine inhibitors.

References

troubleshooting low potency in 4-Methyl-2H-triazine-3,5-dione analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Methyl-2H-triazine-3,5-dione analogs. The information provided is intended to help troubleshoot experiments where low potency of synthesized analogs is observed.

Troubleshooting Guide: Low Potency

This guide addresses specific issues that may lead to lower-than-expected biological potency in your 4-Methyl-2H-triazine-3,5-dione analogs.

Question: My 4-Methyl-2H-triazine-3,5-dione analog shows significantly lower potency than expected. What are the potential causes?

Answer:

Low biological potency can stem from several factors, ranging from the structural characteristics of the analog itself to issues in the synthetic and experimental procedures. Below are common causes and troubleshooting steps.

1. Structural Modifications Inconsistent with Known Structure-Activity Relationships (SAR)

The potency of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives as D-amino acid oxidase (DAAO) inhibitors is highly dependent on the nature of the substituent at the 2-position.[1][2]

  • Issue: Introduction of bulky or conformationally restricted groups near the triazine core can be detrimental to activity. For instance, a branched methyl group at the linker between a phenyl group and the triazine core can lead to a notable decrease in potency.[1]

  • Troubleshooting:

    • Review the Structure-Activity Relationship (SAR) data for this class of compounds (see Table 1).

    • Consider synthesizing analogs with linear alkyl or arylalkyl substituents at the 2-position, as these have shown promising activity. Phenethyl and naphthalen-1-ylmethyl substituents, for example, have demonstrated high potency.[1]

    • Avoid introducing bulky groups directly adjacent to the linker connecting an aromatic moiety to the triazine ring.

2. Issues with Compound Purity and Characterization

The presence of impurities or an incorrectly identified final compound can lead to misleadingly low potency.

  • Issue: Incomplete reaction or side reactions during synthesis can result in a mixture of compounds. For example, in the synthesis of 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-diones, incomplete alkylation or debenzylation can lead to the presence of starting materials or protected intermediates in the final product.[2]

  • Troubleshooting:

    • Ensure rigorous purification of your final compound, for example, by using column chromatography or recrystallization.

    • Confirm the structure and purity of your analog using multiple analytical techniques, such as ¹H NMR, ¹³C NMR, and LC-MS.

    • Pay close attention to the removal of protecting groups. For instance, in the case of a benzyl protecting group, ensure complete removal by catalytic hydrogenation or treatment with BBr₃.[2]

3. Problems with the Biological Assay

The design and execution of the biological assay are critical for obtaining accurate potency measurements.

  • Issue: Incorrect assay conditions, such as buffer pH, enzyme concentration, or substrate concentration, can significantly impact the measured activity of your compound.

  • Troubleshooting:

    • Ensure that the assay is performed under optimized conditions for the target enzyme (e.g., D-amino acid oxidase). Refer to established protocols for guidance (see "Experimental Protocols" section).

    • Include appropriate positive and negative controls in your assay to validate the experiment. A known potent inhibitor of the target should be used as a positive control.

    • If possible, use a secondary or orthogonal assay to confirm the results obtained from the primary screen.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features for high potency in 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione based DAAO inhibitors?

A1: Based on current literature, potent DAAO inhibition is favored by:

  • An unsubstituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione core.

  • A substituent at the 2-position that can access a secondary binding site in the enzyme.

  • A linker of appropriate length and flexibility connecting an aromatic ring system to the triazine core. Two-unit chains like -CH₂CH₂- and -CH₂S- have been shown to be effective.[3]

  • Terminal aromatic groups, such as phenyl or naphthyl, are well-tolerated and can enhance potency.[1]

Q2: Are there any known "inactive" or very low potency analogs that I should be aware of?

A2: Yes. For example, the introduction of a branched methyl group at the linker connecting a phenyl group to the 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione core resulted in a significant drop in potency.[1] Additionally, some compounds with heterocyclic rings as the terminal substituent did not show improved potency over their aromatic counterparts.[1]

Q3: My synthesis is not proceeding as expected. What are some common pitfalls?

A3: Common synthetic challenges include:

  • Alkylation of the triazine core: The alkylation of 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione at the 2-position requires careful control of reaction conditions to avoid side products. The use of a silylating agent like bis(trimethylsilyl)acetamide (BSA) can facilitate this reaction.[2]

  • Removal of protecting groups: Incomplete deprotection can lead to a mixture of the desired product and the protected intermediate. The choice of deprotection conditions should be compatible with the rest of the molecule.

  • Purification: The polarity of some triazine dione derivatives can make purification by column chromatography challenging. A careful selection of the mobile phase is crucial.

Data Presentation

Table 1: Structure-Activity Relationship of 2-Substituted 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as DAAO Inhibitors [1]

Compound IDR-Group (Substituent at 2-position)IC₅₀ (nM)
11aMethyl2800
11ePhenethyl70
11hNaphthalen-1-ylmethyl50
19aThiophen-2-ylmethyl130
19e1-Phenylethyl (branched linker)>10000
26(4-hydroxyphenyl)methyl>10000

Experimental Protocols

1. General Synthesis of 2-Substituted 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-diones [2]

This protocol describes a general method for the synthesis of the title compounds, starting from 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione.

  • Step 1: Alkylation of the 2-position. To a solution of 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione in acetonitrile, bis(trimethylsilyl)acetamide (BSA) is added, and the mixture is stirred at room temperature. The corresponding alkyl halide (e.g., benzyl bromide) is then added, and the reaction mixture is heated. After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

  • Step 2: Substitution of the 6-bromo group. The 2-substituted-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione is dissolved in benzyl alcohol, and potassium carbonate is added. The mixture is heated, and after completion of the reaction, the solvent is removed, and the residue is purified.

  • Step 3: Deprotection. The resulting 6-(benzyloxy) derivative is dissolved in an appropriate solvent (e.g., methanol or dichloromethane), and the benzyl group is removed either by catalytic hydrogenation (H₂, Pd/C) or by treatment with boron tribromide (BBr₃). The final product is then purified.

2. In Vitro D-Amino Acid Oxidase (DAAO) Inhibition Assay [1]

This assay is used to determine the inhibitory potency (IC₅₀) of the synthesized compounds against human DAAO.

  • Materials: Recombinant human DAAO, D-serine (substrate), horseradish peroxidase (HRP), Amplex Red reagent, assay buffer (e.g., phosphate buffer, pH 7.4).

  • Procedure:

    • A solution of the test compound in DMSO is prepared and serially diluted.

    • In a 96-well plate, the test compound, DAAO, HRP, and Amplex Red reagent are added to the assay buffer.

    • The reaction is initiated by the addition of D-serine.

    • The fluorescence is monitored over time using a plate reader (excitation ~530-560 nm, emission ~590 nm).

    • The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

    • The percent inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control (DMSO alone).

    • IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Mandatory Visualization

Troubleshooting_Workflow cluster_synthesis Synthesis & Purification cluster_testing Biological Testing cluster_troubleshooting Troubleshooting Start Synthesize Analog Purify Purify Compound Start->Purify Characterize Characterize (NMR, MS) Purify->Characterize Assay Perform Biological Assay Characterize->Assay Analyze Analyze Potency Data Assay->Analyze LowPotency Low Potency Observed? Analyze->LowPotency CheckPurity Check Purity & Structure LowPotency->CheckPurity Yes ReviewSAR Review SAR LowPotency->ReviewSAR Yes CheckAssay Verify Assay Conditions LowPotency->CheckAssay Yes end Successful Analog LowPotency->end No (Potent) ReSynthesize Re-synthesize / Re-purify CheckPurity->ReSynthesize Redesign Redesign Analog ReviewSAR->Redesign OptimizeAssay Optimize Assay CheckAssay->OptimizeAssay Redesign->Start ReSynthesize->Characterize OptimizeAssay->Assay

Caption: Troubleshooting workflow for low potency in synthesized analogs.

SAR_Diagram cluster_substituents Substituents at 2-Position TriazineCore 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Core Pharmacophore Potent Potent Substituents - Phenethyl - Naphthalen-1-ylmethyl TriazineCore:f1->Potent Favors Potency LessPotent Low Potency Substituents - Branched Alkyl Linkers - Certain Heterocycles TriazineCore:f1->LessPotent Reduces Potency

Caption: Key structural features influencing the potency of analogs.

References

Technical Support Center: Enhancing Metabolic Stability of DAAO Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of metabolically stable D-amino acid oxidase (DAAO) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is metabolic stability and why is it critical for DAAO inhibitors?

A1: Metabolic stability refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.[1] For DAAO inhibitors, which are being developed for central nervous system (CNS) disorders like schizophrenia, high metabolic stability is crucial.[2][3] A stable compound maintains its therapeutic concentration for a longer duration, potentially leading to improved bioavailability, a longer half-life, and less frequent dosing.[4] Poor stability can result in rapid clearance from the body, insufficient target engagement, and the formation of potentially toxic metabolites.[4]

Q2: What are the common metabolic liabilities or "hot spots" in DAAO inhibitors?

A2: While specific metabolic hot spots are structure-dependent, common liabilities in heterocyclic compounds like many DAAO inhibitors include:

  • Aromatic Hydroxylation: Unsubstituted or electron-rich aromatic and heteroaromatic rings are prone to oxidation by cytochrome P450 (CYP) enzymes.[5][6] For instance, in indole-containing structures, the 5 and 6 positions of the phenyl ring are common sites of metabolism.[6]

  • Oxidation of Saturated Heterocycles: The carbon atoms adjacent to a heteroatom (e.g., nitrogen in a piperidine or pyrrolidine ring) are susceptible to oxidation.[7]

  • N-dealkylation: Alkyl groups attached to nitrogen atoms are common sites for oxidative metabolism.[6]

  • Glucuronidation: Functional groups like hydroxyls and carboxylic acids can undergo Phase II conjugation reactions, such as glucuronidation, leading to rapid excretion.[8][9]

Q3: What are the primary strategies to improve the metabolic stability of a DAAO inhibitor?

A3: Key strategies involve identifying and modifying metabolic hot spots through structural modifications:

  • Blocking Metabolic Sites: Introducing sterically hindering groups or electron-withdrawing groups at or near the site of metabolism can prevent recognition and binding by metabolic enzymes. Fluorine is commonly used for this purpose.[4][7]

  • Bioisosteric Replacement: Replacing a metabolically labile functional group with a bioisostere (a group with similar physical and chemical properties) can improve stability while retaining biological activity.[10] For example, a carboxylic acid, which can be prone to glucuronidation, might be replaced with a tetrazole or an N-acylsulfonamide.[9][11]

  • Deuterium Substitution: Replacing a hydrogen atom with its heavier isotope, deuterium, at a site of metabolism can slow down the rate of bond cleavage by metabolic enzymes due to the kinetic isotope effect. This can lead to a longer half-life.[4]

  • Structural Rearrangement: Altering the overall scaffold, for instance by changing ring sizes (e.g., from piperidine to azetidine) or shifting substituent positions, can modify the compound's interaction with metabolic enzymes and improve stability.[7][12]

Q4: How does fluorination impact the metabolic stability of DAAO inhibitors?

A4: The introduction of fluorine can significantly enhance metabolic stability in several ways:

  • Blocking Oxidation: The carbon-fluorine bond is very strong and resistant to cleavage by CYP enzymes. Placing a fluorine atom at a metabolically vulnerable position (a "metabolic hot spot") can effectively block oxidation at that site.[4]

  • Altering Electronics: Fluorine is highly electronegative and can reduce the electron density of an adjacent aromatic ring, making it less susceptible to oxidative metabolism.[5]

  • Modulating pKa: Strategic placement of fluorine can alter the pKa of nearby basic nitrogen atoms, which can influence interactions with enzymes and transporters.

However, it's important to note that fluorination can also have unintended effects on potency, selectivity, and physicochemical properties, which must be carefully evaluated.[13]

Q5: When should I consider using deuteration to improve metabolic stability?

A5: Deuteration is a useful strategy when a specific C-H bond cleavage is identified as the rate-limiting step in the metabolism of your DAAO inhibitor. This approach is most effective when the metabolic hot spot is known. The primary advantage of deuteration is that it is a very subtle structural modification that is less likely to alter the compound's pharmacological properties compared to introducing larger functional groups.[4] It can increase the biological half-life and reduce the formation of unwanted metabolites.[14]

Troubleshooting Guides

Guide 1: Low Metabolic Stability in Microsomal Assays
Observed Problem Potential Cause Troubleshooting Steps & Solutions
Rapid disappearance of the parent compound (short half-life) The compound has one or more significant metabolic "hot spots" and is rapidly metabolized by Phase I (e.g., CYP450) enzymes.1. Identify Metabolites: Perform metabolite identification studies using LC-MS/MS to pinpoint the sites of metabolism. 2. Block Metabolism: Introduce fluorine or a small alkyl group at the identified hot spot to sterically or electronically block the metabolic reaction.[7] 3. Bioisosteric Replacement: If a specific functional group (e.g., an electron-rich heterocycle) is the liability, replace it with a more metabolically stable bioisostere (e.g., an electron-deficient heterocycle).[5]
High intrinsic clearance (CLint) despite some stability The compound is a high-affinity substrate for one or more highly active metabolic enzymes.1. Reaction Phenotyping: Determine which specific CYP450 isozymes are responsible for the metabolism using recombinant enzymes or specific chemical inhibitors. 2. Structural Modification: Modify the structure to reduce its affinity for the identified enzyme(s) without losing potency at DAAO. This could involve changing steric or electronic properties.
Inconsistent results between experiments Variability in the activity of the liver microsome batches.1. Use a Single Batch: For comparative studies within a project, use a single, well-characterized batch of pooled liver microsomes.[1] 2. Include Controls: Always run positive control compounds with known metabolic profiles (e.g., high, medium, and low clearance) to ensure the assay is performing as expected. 3. Check Reagents: Ensure the NADPH regenerating system is freshly prepared and active.
Guide 2: Issues in Hepatocyte Stability Assays
Observed Problem Potential Cause Troubleshooting Steps & Solutions
Low recovery of the compound at time zero 1. Poor solubility: The compound is precipitating in the incubation medium. 2. Nonspecific binding: The compound is binding to the plasticware or cellular debris. 3. Rapid metabolism: The compound is being metabolized extremely quickly, even before the first time point.1. Solubility: Check the solubility of the compound in the assay buffer. If needed, adjust the final DMSO concentration (typically should not exceed 0.1-1%). 2. Binding: Use low-binding plates. Include a control incubation without hepatocytes to assess binding to the apparatus. 3. Rapid Metabolism: Take an earlier time point (e.g., 1 or 2 minutes) to capture the initial concentration more accurately.
No significant disappearance of a compound known to be unstable (low clearance) 1. Poor cell viability: The hepatocytes are not metabolically active. 2. Low cell permeability: The compound is not entering the cells to be metabolized. 3. Metabolism by non-CYP enzymes not active in the assay conditions. 1. Cell Viability: Always check the viability of the hepatocytes (e.g., using trypan blue) before and after the experiment. Ensure proper thawing and handling techniques.[15] 2. Permeability: Assess the permeability of the compound through other assays (e.g., PAMPA). 3. Cofactors: Ensure that appropriate cofactors for Phase II enzymes (if relevant) are included and active.
High variability between replicate wells 1. Uneven cell plating: Inconsistent number of viable cells per well. 2. Compound precipitation: Inconsistent precipitation across wells. 3. Pipetting errors. 1. Cell Plating: Ensure the hepatocyte suspension is homogenous before and during plating. Visually inspect wells for even cell distribution. 2. Solubility: Re-evaluate the compound's solubility at the tested concentration. 3. Technique: Use calibrated pipettes and careful pipetting techniques.

Data Presentation

Table 1: Impact of Structural Modifications on Metabolic Stability of DAAO Inhibitors

This table presents examples of how specific structural changes can affect the metabolic stability of DAAO inhibitors, as measured by the percentage of the compound remaining after incubation with liver microsomes.

Scaffold/Compound Structural Modification Metabolism Type % Remaining (60 min) Reference
Kojic Acid Derivative (1)α-hydroxycarbonyl bioisostereGlucuronidation< 1%[8]
4-Hydroxypyridazin-3(2H)-one (2b)Phenethyl group at secondary siteGlucuronidation~40%[8]
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione (3)Increased tPSA of bioisostereGlucuronidation> 99%[8]
5-Hydroxy-1,2,4-triazin-6(1H)-one (6b)Novel bioisostereGlucuronidation> 99%[8]
5-Hydroxy-1,2,4-triazin-6(1H)-one (6m)Novel bioisostereGlucuronidation> 99%[8]

Data is illustrative and sourced from studies on mouse liver microsomes in the presence of UDPGA.

Table 2: Pharmacokinetic Parameters of Selected DAAO Inhibitors

This table provides a comparison of key pharmacokinetic parameters for different DAAO inhibitors.

Compound Species Clearance Oral Bioavailability (F%) Half-life (t½) Reference
3-Hydroxyquinolin-2(1H)-oneRatModerate (46 mg/min/kg)0.9%Not Reported[16]
ASO57278RatLow41%7.2 h (oral)[16]
Sodium BenzoateHumanRapidRapidly absorbed~0.3 h[17]

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a DAAO inhibitor by measuring its rate of disappearance when incubated with liver microsomes.

Materials:

  • Test DAAO inhibitor

  • Pooled liver microsomes (human, rat, or mouse)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Positive control compounds (high, medium, and low clearance)

  • Negative control (vehicle, e.g., DMSO)

  • Ice-cold acetonitrile with an internal standard

  • 96-well plates

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw the liver microsomes on ice. Prepare the NADPH regenerating system in phosphate buffer. Prepare working solutions of the test compound and controls in buffer. The final DMSO concentration should be low (<0.5%).

  • Pre-incubation: Add the liver microsome suspension to the wells of a 96-well plate containing the phosphate buffer. Add the test compound or control to the wells. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a volume of ice-cold acetonitrile containing an internal standard. The 0-minute time point is typically taken immediately after adding the NADPH solution.

  • Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.[18][19]

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression line gives the elimination rate constant (k).

  • Calculate the half-life (t½) = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).[18]

Protocol 2: Hepatocyte Stability Assay

Objective: To assess the metabolic stability of a DAAO inhibitor in a more physiologically relevant system that includes both Phase I and Phase II enzymes.

Materials:

  • Test DAAO inhibitor

  • Cryopreserved, plateable hepatocytes (human, rat, or mouse)

  • Hepatocyte plating and incubation media

  • Collagen-coated 96-well plates

  • Positive and negative controls

  • Ice-cold acetonitrile with an internal standard

  • Humidified incubator (37°C, 5% CO₂)

  • LC-MS/MS system

Procedure:

  • Cell Thawing and Plating: Thaw the cryopreserved hepatocytes according to the supplier's protocol.[15] Determine cell viability and density. Plate the hepatocytes in collagen-coated 96-well plates and allow them to attach for several hours in a humidified incubator.

  • Compound Preparation: Prepare a stock solution of the test DAAO inhibitor and controls in a suitable solvent (e.g., DMSO). Dilute the stock solution in pre-warmed incubation medium to the final desired concentration.

  • Incubation: After the hepatocytes have formed a monolayer, replace the plating medium with the incubation medium containing the test compound or control.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), terminate the reaction in the respective wells by adding ice-cold acetonitrile with an internal standard.

  • Sample Processing: Scrape the wells to detach the cells, then centrifuge the plate to pellet cell debris and precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis of the parent compound concentration by LC-MS/MS.[20][21]

Data Analysis:

  • The data analysis is similar to the microsomal stability assay. Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound. The CLint is typically expressed as µL/min/10⁶ cells.

Mandatory Visualization

Metabolic_Pathway cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism DAAO_Inhibitor DAAO Inhibitor (Parent Drug) Oxidized_Metabolite Oxidized Metabolite (e.g., Hydroxylated) DAAO_Inhibitor->Oxidized_Metabolite CYP450 Enzymes (e.g., CYP3A4, 2D6) Excretion Excretion DAAO_Inhibitor->Excretion Unchanged Drug Conjugated_Metabolite Conjugated Metabolite (e.g., Glucuronide) Oxidized_Metabolite->Conjugated_Metabolite UGTs, SULTs Conjugated_Metabolite->Excretion

Caption: General metabolic pathway for a DAAO inhibitor.

Experimental_Workflow cluster_Strategy Strategy to Improve Stability cluster_Screening Metabolic Stability Screening Cascade A Initial DAAO Inhibitor (Poor Stability) B Identify Metabolic Hot Spot (Metabolite ID) A->B C Structural Modification (e.g., Fluorination, Deuteration) B->C D Synthesize Analogs C->D E Microsomal Stability Assay (High Throughput) D->E Test Analogs F Hepatocyte Stability Assay (Confirmatory) E->F G In Vivo PK Study (Rodent) F->G G->A Select Candidate (Improved Stability)

Caption: Workflow for improving and screening metabolic stability.

Troubleshooting_Logic Start Poor In Vitro Metabolic Stability PhaseI Rapid Loss in Microsomes (+NADPH)? Start->PhaseI PhaseII Rapid Loss in Hepatocytes/S9 (+UDPGA)? PhaseI->PhaseII No MetID Perform Metabolite ID (LC-MS/MS) PhaseI->MetID Yes PhaseII->Start No (Re-evaluate other issues, e.g., chemical instability) ReplaceConj Replace Conjugation Site (Bioisostere) PhaseII->ReplaceConj Yes BlockOx Block Oxidative Site (F, D, steric hindrance) MetID->BlockOx

References

Technical Support Center: Addressing Solubility Challenges of 1,2,4-Triazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility issues commonly encountered with 1,2,4-triazine compounds.

Frequently Asked Questions (FAQs)

Q1: Why do many 1,2,4-triazine derivatives exhibit poor aqueous solubility?

A1: The poor aqueous solubility of many 1,2,4-triazine derivatives often stems from their molecular structure. These compounds are part of a class of azaheterocycles that can have rigid, planar structures and lipophilic substituents, which contribute to high crystal lattice energy and low affinity for water.[1][2] The extent of solubility is influenced by the nature and position of substituents on the triazine ring.

Q2: What are the initial steps I should take to assess the solubility of my 1,2,4-triazine compound?

A2: A preliminary solubility assessment should be conducted in a range of aqueous and organic solvents. This will help in understanding the physicochemical properties of your compound. A typical starting panel of solvents includes water, phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), ethanol, and methanol. This initial screening will guide the selection of an appropriate solubilization strategy.

Q3: Can I improve the solubility of my 1,2,4-triazine compound by altering the pH?

A3: Yes, if your 1,2,4-triazine derivative possesses ionizable functional groups (e.g., acidic or basic moieties), altering the pH of the solution can significantly enhance its solubility.[3] For weakly basic compounds, lowering the pH will lead to protonation and the formation of a more soluble salt.[3] Conversely, for weakly acidic compounds, increasing the pH will result in deprotonation and enhanced solubility.[3] It is crucial to determine the pKa of your compound to effectively utilize this strategy.

Q4: What are co-solvents and how can they help in solubilizing 1,2,4-triazine compounds?

A4: Co-solvents are organic solvents that are miscible with water and are used to increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous environment.[4] Commonly used co-solvents in formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[4] They are particularly useful for preparing stock solutions and in early-stage in vitro experiments.

Troubleshooting Guides

Issue 1: My 1,2,4-triazine compound precipitates out of solution during my in vitro assay.

Question: What is causing the precipitation and how can I prevent it?

Answer: Precipitation during an in vitro assay is a common issue for poorly soluble compounds when the final concentration in the aqueous assay buffer exceeds the compound's thermodynamic solubility. This often happens when a concentrated stock solution (usually in DMSO) is diluted into the aqueous buffer.

Troubleshooting Steps:

  • Reduce the Final Concentration: If experimentally feasible, lower the final concentration of the compound in the assay.

  • Optimize the Co-solvent Concentration: Ensure the final concentration of the organic co-solvent (e.g., DMSO) is as high as the assay can tolerate without affecting the biological system (typically ≤1%).

  • Use Solubilizing Excipients: Consider the inclusion of non-ionic surfactants like Tween® 80 or Pluronic® F-68 in your assay buffer.[5] These can form micelles that encapsulate the hydrophobic compound and increase its apparent solubility.[6]

  • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose.

Issue 2: I am unable to achieve a high enough concentration of my 1,2,4-triazine compound for in vivo studies.

Question: What formulation strategies can I employ to enhance the in vivo exposure of my compound?

Answer: Achieving adequate in vivo exposure for poorly soluble 1,2,4-triazine compounds often requires advanced formulation strategies beyond simple aqueous solutions.

Troubleshooting Steps:

  • Salt Formation: If your compound has an ionizable center, forming a salt with a suitable counter-ion can dramatically increase its solubility and dissolution rate.[7]

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area, which can lead to a faster dissolution rate. Techniques like micronization and nanosuspension can be employed.[4]

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at the molecular level.[5] This can lead to the formation of an amorphous state of the drug, which has a higher apparent solubility and dissolution rate compared to the crystalline form.[3]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be highly effective. These formulations form fine oil-in-water emulsions in the gastrointestinal tract, which facilitates drug absorption.

Data Presentation

Table 1: Overview of Common Solubilization Techniques for 1,2,4-Triazine Compounds

TechniquePrincipleAdvantagesDisadvantages
pH Adjustment Ionization of acidic or basic groups to form more soluble salts.[3]Simple and cost-effective.Only applicable to ionizable compounds; risk of precipitation upon pH change.
Co-solvents Reducing the polarity of the solvent to increase solute-solvent interactions.[4]Easy to prepare; suitable for early-stage experiments.[4]Potential for in vivo toxicity and precipitation upon dilution.[7]
Surfactants Formation of micelles that encapsulate hydrophobic compounds.[6]Significant increase in apparent solubility.Can interfere with biological assays; potential for toxicity.[7]
Cyclodextrins Formation of inclusion complexes with the drug molecule.[6]High solubilization capacity; can improve stability.Can be expensive; potential for nephrotoxicity with some cyclodextrins.
Solid Dispersions Dispersing the drug in a hydrophilic carrier, often in an amorphous state.[5]Enhanced dissolution rate and bioavailability.[5]Can be physically unstable (recrystallization); manufacturing can be complex.
Particle Size Reduction Increasing the surface area to enhance the dissolution rate.[8]Broadly applicable; can be combined with other techniques.Does not increase equilibrium solubility; can be energy-intensive.[4]

Experimental Protocols

Protocol 1: Screening for Optimal Solubilizing Excipients
  • Preparation of Stock Solution: Prepare a concentrated stock solution of the 1,2,4-triazine compound in a suitable organic solvent (e.g., 10 mM in DMSO).

  • Preparation of Excipient Solutions: Prepare a series of aqueous solutions containing different solubilizing excipients at various concentrations (e.g., 1-10% HP-β-CD, 0.1-1% Tween® 80).

  • Solubility Measurement: Add an excess amount of the 1,2,4-triazine compound to each excipient solution and to a control aqueous buffer.

  • Equilibration: Shake the samples at a constant temperature for 24-48 hours to reach equilibrium.

  • Separation and Quantification: Centrifuge the samples to pellet the undissolved solid. Collect the supernatant, dilute it appropriately, and quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: Compare the solubility of the compound in the different excipient solutions to identify the most effective solubilizing agent and its optimal concentration.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
  • Solubilization: Dissolve the 1,2,4-triazine compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) or a poloxamer) in a common volatile organic solvent (e.g., methanol or a mixture of dichloromethane and methanol).

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will result in a thin film of the solid dispersion on the wall of the flask.

  • Drying: Further dry the solid dispersion under vacuum to remove any residual solvent.

  • Characterization: Scrape the solid dispersion from the flask and characterize it for its physical state (amorphous or crystalline) using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

  • Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure crystalline drug.

Mandatory Visualization

experimental_workflow cluster_problem Problem Identification cluster_screening Initial Screening cluster_strategy Strategy Selection cluster_invitro_solutions In Vitro Solutions cluster_invivo_solutions In Vivo Formulations cluster_evaluation Evaluation problem Poorly Soluble 1,2,4-Triazine Compound solubility_assessment Solubility Assessment (Aqueous & Organic Solvents) problem->solubility_assessment physchem Physicochemical Characterization (pKa, logP) solubility_assessment->physchem invitro In Vitro Assays physchem->invitro invivo In Vivo Studies physchem->invivo ph_adjust pH Adjustment invitro->ph_adjust cosolvents Co-solvents invitro->cosolvents surfactants Surfactants invitro->surfactants cyclodextrins Cyclodextrins invitro->cyclodextrins salt_form Salt Formation invivo->salt_form particle_size Particle Size Reduction invivo->particle_size solid_disp Solid Dispersions invivo->solid_disp lipid_based Lipid-Based Systems invivo->lipid_based dissolution Dissolution Testing ph_adjust->dissolution cosolvents->dissolution surfactants->dissolution cyclodextrins->dissolution salt_form->dissolution particle_size->dissolution solid_disp->dissolution lipid_based->dissolution stability Physical & Chemical Stability dissolution->stability bioavailability Bioavailability Studies stability->bioavailability

Caption: Workflow for addressing solubility issues of 1,2,4-triazine compounds.

GPR84_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus gpr84 GPR84 gi Gi/o gpr84->gi Activates ac Adenylyl Cyclase (AC) gi->ac Inhibits camp cAMP ac->camp Produces pka Protein Kinase A (PKA) camp->pka Activates creb CREB pka->creb Phosphorylates gene_expression Gene Expression (Inflammation) creb->gene_expression Regulates triazine 1,2,4-Triazine Antagonist triazine->gpr84 Inhibits ligand Endogenous Ligand ligand->gpr84 Activates

Caption: GPR84 signaling pathway and the inhibitory action of 1,2,4-triazine antagonists.

References

minimizing side reactions in the synthesis of triazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of triazine derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of triazine derivatives, offering potential causes and solutions in a structured format.

Issue 1: Low Yield of the Desired Triazine Derivative

Symptoms: The isolated yield of the target product is significantly lower than expected.

Potential Cause Troubleshooting Steps Citation
Incomplete Reaction - Reaction Time: Extend the reaction time and monitor progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
- Temperature: A modest increase in temperature may be necessary, especially for subsequent substitutions on the triazine ring.[2][3]
- Weak Nucleophile: If using a weak nucleophile, more forcing conditions such as higher temperatures, a stronger base, or longer reaction times may be required.[3]
Hydrolysis of Starting Material or Product - Anhydrous Conditions: Ensure all solvents and reagents are dry to prevent hydrolysis of sensitive starting materials like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) or the final product.[2]
- pH Control: Maintain neutral or near-neutral pH during the reaction and work-up to avoid acid or base-catalyzed hydrolysis.[2]
Product Decomposition - Temperature Control: Some triazine derivatives can be thermally unstable. Avoid excessive heating during solvent evaporation by using a rotary evaporator at reduced pressure and moderate temperatures.[2]
- Storage: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) at low temperatures to prevent degradation.[2]
Inefficient Work-up and Purification - Extraction: Optimize the liquid-liquid extraction process, including the choice of solvent and the number of extractions, to maximize the recovery of the product.[1]
- Purification Method: For challenging separations, consider semi-preparative High-Performance Liquid Chromatography (HPLC) for higher purity.[4]
Issue 2: Formation of Multiple Products (Side Reactions)

Symptoms: TLC or LC-MS analysis of the crude reaction mixture shows multiple spots or peaks in addition to the desired product.

Side Reaction Minimization Strategies Citation
Over-substitution - Temperature Control: Stepwise nucleophilic substitution on cyanuric chloride is primarily controlled by temperature. The first substitution is typically performed at 0 °C, the second at room temperature, and the third may require heating.[3][5]
- Stoichiometry: Use a controlled amount of the nucleophile (e.g., 1 equivalent for mono-substitution).[3]
Hydrolysis - Anhydrous Conditions: Use dry solvents and reagents. Cyanuric chloride is particularly sensitive to hydrolysis, which can form cyanuric acid.[2][3]
Formation of Regioisomers - Symmetrical Reagents: When possible, use symmetrical starting materials to avoid the formation of isomers.[6]
- Reaction Conditions: Systematically vary solvent polarity and temperature, as these factors can influence regioselectivity.[6]
- Steric Hindrance: Introduce bulky substituents on one of the reactants to sterically hinder the approach to one reaction site.[6]
Ring Opening - Nucleophile Choice: Use a less aggressive nucleophile if ring-opening is observed.[2]
- Temperature: Lowering the reaction temperature can disfavor the ring-opening pathway.[2]

Frequently Asked Questions (FAQs)

Q1: How can I selectively achieve mono-, di-, or tri-substitution on 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride)?

Selective substitution is primarily achieved by controlling the reaction temperature. The reactivity of the chlorine atoms decreases with each successive substitution. A general guideline is:

  • Mono-substitution: 0 °C

  • Di-substitution: Room temperature

  • Tri-substitution: Elevated temperatures (reflux)[3][5]

Q2: What is the general order of reactivity for different nucleophiles with cyanuric chloride?

The order of reactivity can be influenced by reaction conditions, but a general trend observed at 0°C with a base like N,N-diisopropylethylamine (DIPEA) is: alcohols > thiols > amines .[3] To synthesize O,N-substituted s-triazines, it is recommended to introduce the oxygen-containing nucleophile first.[3][7]

Q3: My triazine derivative appears to be unstable during purification. What can I do?

Product instability can be due to the inherent properties of the compound or the purification conditions.

  • Mild Conditions: Use mild acidic or basic conditions during work-up and purification. A neutral work-up followed by silica gel chromatography is a common approach.[2]

  • Temperature Control: Avoid excessive heat during solvent removal. Some triazine derivatives can decompose at higher temperatures.[2]

  • Proper Storage: Store the final product under an inert atmosphere and at a low temperature.[2]

Q4: I am observing a mixture of regioisomers. How can I separate them?

Separating regioisomers can be challenging due to their similar physical properties.

  • Semi-Preparative HPLC: This is a highly effective method for separating isomers with small differences in polarity.[2][4]

  • Fractional Crystallization: This technique can be attempted if the isomers have different solubilities in a specific solvent system.[4]

  • Column Chromatography: Standard column chromatography may be successful if there is a sufficient difference in the polarity of the isomers.[6]

Q5: What are some "greener" synthesis methods for triazine derivatives?

Microwave-assisted and ultrasound-assisted synthesis methods offer more environmentally friendly alternatives to conventional heating.[5][8] These methods can significantly reduce reaction times and may allow for the use of less hazardous solvents, such as water.[5][8] For instance, a sonochemical method has been shown to be significantly "greener" than classical synthesis.[8]

Data Summary

Table 1: Comparison of Reaction Conditions for Triazine Synthesis

MethodCatalyst/BaseSolventTemperature (°C)TimeYield (%)Citation
Microwave-assistedNa₂CO₃, TBABDMF1502.5 min54-87[5]
Ultrasound-assistedNa₂CO₃, TBABWaterRoom Temp.30-35 min~84[5]
Conventional--Reflux5-6 h~69[5]
Microwave-assisted-Toluene140-up to 71[9][10]
Sonochemical-Water-5 min>75[8]

Experimental Protocols

Protocol 1: General Procedure for Mono-substitution of Cyanuric Chloride
  • Dissolve 2,4,6-trichloro-1,3,5-triazine (1 equivalent) in a suitable solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM)) in a round-bottom flask equipped with a magnetic stirrer.[3][5]

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate flask, dissolve the desired nucleophile (1 equivalent) and a base (e.g., DIPEA or Na₂CO₃, 1 equivalent) in the same solvent.[3][5]

  • Add the nucleophile/base solution dropwise to the stirring cyanuric chloride solution at 0 °C over 15-20 minutes.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction with water and perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).[4]

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by column chromatography on silica gel or recrystallization.[4]

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.

  • Column Packing: Pour the slurry into the column and allow it to pack, ensuring there are no air bubbles or cracks.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of solvent and load it onto the top of the column. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder.[4]

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[4]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[4]

Visualizations

Troubleshooting_Workflow start Low Yield or Multiple Products Observed check_temp Is reaction temperature optimized for selective substitution? start->check_temp check_water Are anhydrous conditions being used? check_temp->check_water Yes adjust_temp Adjust temperature: - 0°C for mono-substitution - RT for di-substitution - Heat for tri-substitution check_temp->adjust_temp No check_reagents Are starting materials symmetrical? check_water->check_reagents Yes use_dry Use dry solvents and reagents. Handle cyanuric chloride under inert atmosphere. check_water->use_dry No modify_reagents Consider using symmetrical reagents or introduce steric bulk to favor one regioisomer. check_reagents->modify_reagents No purify Purify mixture using: - Semi-prep HPLC - Fractional Crystallization - Column Chromatography check_reagents->purify Yes (if isomers still form) adjust_temp->start Re-evaluate use_dry->start Re-evaluate modify_reagents->start Re-evaluate

Caption: Troubleshooting workflow for common issues in triazine synthesis.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification reagents 1. Prepare Reagent Solutions (Cyanuric Chloride, Nucleophile, Base) reaction 2. Controlled Addition at Specific Temperature (e.g., 0°C) reagents->reaction monitoring 3. Monitor Reaction (TLC, LC-MS) reaction->monitoring workup 4. Quench and Extract monitoring->workup purification 5. Purify Crude Product (Column Chromatography) workup->purification analysis 6. Characterize Pure Product (NMR, MS) purification->analysis

References

Technical Support Center: Enhancing the Purity of 4-Methyl-2H-triazine-3,5-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 4-Methyl-2H-triazine-3,5-dione.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 4-Methyl-2H-triazine-3,5-dione?

A common approach for the synthesis of N-alkylated triazine-diones involves the alkylation of a suitable triazine precursor. For 4-Methyl-2H-triazine-3,5-dione, a plausible route is the methylation of 1,2,4-triazine-3,5(2H,4H)-dione (also known as 6-azauracil). This can be achieved using a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.

Q2: What are the potential impurities I might encounter during the synthesis of 4-Methyl-2H-triazine-3,5-dione?

During the synthesis of 4-Methyl-2H-triazine-3,5-dione via methylation of 6-azauracil, several impurities can form. These may include:

  • Unreacted 6-azauracil: Incomplete methylation will leave the starting material in your crude product.

  • Regioisomers: Methylation can potentially occur at different nitrogen or oxygen atoms of the triazine ring, leading to the formation of isomers such as 2-methyl-1,2,4-triazine-3,5(2H,4H)-dione.

  • Over-methylated products: Multiple methyl groups may be added to the triazine ring, resulting in di- or tri-methylated species.

  • Hydrolyzed products: Depending on the reaction and workup conditions, the triazine ring could be susceptible to hydrolysis.

Q3: What are the recommended methods for purifying crude 4-Methyl-2H-triazine-3,5-dione?

The primary methods for purifying 4-Methyl-2H-triazine-3,5-dione are recrystallization and column chromatography (including semi-preparative HPLC). The choice of method depends on the impurity profile and the desired final purity. For instance, a study on a similar compound, a triazine derivative with glutamine, showed a significant purity increase from 56.31% to 98.01% using semi-preparative LC.[1]

Q4: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

Yes, methylating agents like methyl iodide and dimethyl sulfate are toxic and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of 4-Methyl-2H-triazine-3,5-dione.

Problem 1: Low Yield of the Desired Product
Possible Cause Troubleshooting Step
Incomplete reaction - Monitor the reaction progress using TLC or LC-MS to ensure it has gone to completion.- Increase the reaction time or temperature if necessary.- Ensure the base used is sufficiently strong and dry.
Suboptimal reaction conditions - Optimize the stoichiometry of the reagents. An excess of the methylating agent might lead to over-methylation.- Experiment with different solvents to improve solubility and reaction kinetics.
Product loss during workup - Ensure the pH is appropriately adjusted during extraction to minimize the solubility of the product in the aqueous phase.- Use a minimal amount of solvent for washing the final product to prevent significant loss.
Problem 2: Presence of Multiple Spots on TLC/Peaks in LC-MS Indicating Impurities
Possible Cause Troubleshooting Step
Formation of regioisomers - Modify the reaction conditions to favor methylation at the N4 position. This could involve the use of protecting groups or exploring different base/solvent combinations.- Employ a high-resolution purification technique like semi-preparative HPLC for efficient separation of isomers.
Unreacted starting material - Ensure the methylating agent is added in a slight excess.- Consider a second methylation step if a significant amount of starting material remains.
Over-methylation - Carefully control the stoichiometry of the methylating agent.- Add the methylating agent dropwise at a lower temperature to control the reaction rate.
Problem 3: Difficulty in Purifying the Product by Recrystallization
Possible Cause Troubleshooting Step
Inappropriate solvent system - Perform a systematic solvent screen to find a suitable solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for related compounds include ethanol, methanol, and ethyl acetate.[2]
Oiling out instead of crystallization - Ensure the hot solution is not supersaturated before cooling.- Try cooling the solution more slowly.- Add a seed crystal to induce crystallization.- Use a co-solvent system.
High level of impurities - Pre-purify the crude product using flash column chromatography to remove the bulk of the impurities before attempting recrystallization.

Data Presentation

Table 1: Purity Enhancement of a Related Triazine Derivative via Semi-Preparative LC

Product IDDescriptionInitial Purity (%)Final Purity (%)Mobile Phase
Product 1Triazine derivative with tyrosine31.3298.24100 mM NH4HCO3 : Methanol (75:25)
Product 2Triazine derivative with glutamine56.3198.01100 mM NH4HCO3 : Methanol (92.5:7.5)
Data adapted from a study on the purification of newly-synthesized triazine derivatives, demonstrating the effectiveness of semi-preparative LC for achieving high purity.[1]

Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-2H-triazine-3,5-dione (Illustrative)

This is a generalized protocol based on the synthesis of related N-alkylated triazine-diones. Optimization may be required.

  • Preparation: To a solution of 1,2,4-triazine-3,5(2H,4H)-dione (1.0 eq) in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base (e.g., K2CO3, 1.2 eq).

  • Methylation: Cool the mixture to 0 °C and add methyl iodide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Identify a suitable solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexane).

  • Dissolution: Dissolve the crude product in the minimum amount of hot solvent.

  • Decolorization (Optional): Add activated charcoal to the hot solution to remove colored impurities and hot filter.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 3: Semi-Preparative HPLC Purification

The following is a general guideline and should be optimized for the specific compound and impurity profile.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like formic acid or ammonium bicarbonate to improve peak shape.

  • Detection: UV detection at a wavelength where the compound has strong absorbance.

  • Injection: Dissolve the crude sample in a suitable solvent and inject onto the column.

  • Fraction Collection: Collect fractions corresponding to the product peak.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Precursor 1,2,4-Triazine-3,5-dione Start->Precursor Reaction Methylation (Methyl Iodide, Base) Precursor->Reaction Crude_Product Crude 4-Methyl-2H-triazine-3,5-dione Reaction->Crude_Product Purification_Choice Purity Requirement? Crude_Product->Purification_Choice Recrystallization Recrystallization Purification_Choice->Recrystallization Moderate Column_Chromatography Column Chromatography (e.g., HPLC) Purification_Choice->Column_Chromatography High Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: General workflow for the synthesis and purification of 4-Methyl-2H-triazine-3,5-dione.

Troubleshooting_Logic Start Impure Product Identify_Impurity Identify Impurity Type (TLC, LC-MS, NMR) Start->Identify_Impurity Unreacted_SM Unreacted Starting Material Identify_Impurity->Unreacted_SM Isomers Regioisomers Identify_Impurity->Isomers Over_Methylation Over-methylated Product Identify_Impurity->Over_Methylation Optimize_Reaction Optimize Reaction Conditions (Stoichiometry, Time) Unreacted_SM->Optimize_Reaction Optimize_Purification Optimize Purification (Recrystallization, HPLC) Isomers->Optimize_Purification Over_Methylation->Optimize_Reaction

Caption: Troubleshooting logic for addressing common impurities in the synthesis.

References

Validation & Comparative

A Comparative Analysis of D-Amino Acid Oxidase (DAAO) Inhibitors: Featuring Triazine-3,5-dione Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Comparison of DAAO Inhibitors

The inhibitory potency of various compounds against human DAAO is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher potency.

Compound ClassSpecific InhibitorIC50 (nM)Reference
Triazine-dione Derivatives 6-hydroxy-2-(naphthalen-1-ylmethyl)-1,2,4-triazine-3,5(2H,4H)-dione50[1][2]
6-hydroxy-2-phenethyl-1,2,4-triazine-3,5(2H,4H)-dione70[1][2]
6-hydroxy-2-methyl-1,2,4-triazine-3,5(2H,4H)-dione2800[1][2]
Quinolinone Derivatives 3-hydroxyquinolin-2-(1H)-one4[3]
Pyrrole Carboxylic Acids Fused pyrrole carboxylic acid analog145[3]
Benzoisoxazole Derivatives 5-chloro-benzo[d]isoxazol-3-ol (CBIO)188[3]
Pyrazole Carboxylic Acids 5-methylpyrazole-3-carboxylic acid (ASO57278)900[3]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the process of inhibitor evaluation, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.

DAAO_Inhibition_Pathway Signaling Pathway of DAAO Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_astrocyte Astrocyte Glutamate Glutamate Glutamate_cleft Glutamate Glutamate->Glutamate_cleft Release DSerine_cleft D-Serine NMDA_Receptor NMDA Receptor DSerine_cleft->NMDA_Receptor Co-agonist Binds Glutamate_cleft->NMDA_Receptor Binds Ca_Influx Ca²+ Influx (Neuronal Activation) NMDA_Receptor->Ca_Influx Activation LSerine L-Serine SerineRacemase Serine Racemase LSerine->SerineRacemase Substrate DSerine_astrocyte D-Serine SerineRacemase->DSerine_astrocyte Conversion DSerine_astrocyte->DSerine_cleft Release DAAO DAAO DSerine_astrocyte->DAAO Degradation DAAO_Inhibitor DAAO Inhibitor (e.g., Triazine-dione) DAAO_Inhibitor->DAAO Inhibition

DAAO inhibition increases synaptic D-serine, enhancing NMDA receptor activation.

DAAO_Inhibitor_Screening_Workflow Experimental Workflow for DAAO Inhibitor Evaluation Compound_Library Compound Library (e.g., Triazine-diones) Primary_Screening Primary Screening (HTS DAAO Assay) Compound_Library->Primary_Screening Hit_Compounds Hit Compounds Primary_Screening->Hit_Compounds Dose_Response Dose-Response & IC50 Determination Hit_Compounds->Dose_Response Potent_Inhibitors Potent Inhibitors Dose_Response->Potent_Inhibitors Selectivity_Assays Selectivity Assays (vs. other enzymes) Potent_Inhibitors->Selectivity_Assays Lead_Compounds Lead Compounds Selectivity_Assays->Lead_Compounds In_Vivo_Studies In Vivo Studies (PK/PD, Efficacy) Lead_Compounds->In_Vivo_Studies Preclinical_Candidate Preclinical Candidate In_Vivo_Studies->Preclinical_Candidate

A stepwise process for identifying and validating novel DAAO inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of DAAO inhibitors.

In Vitro DAAO Inhibition Assay (IC50 Determination)

This assay quantifies the potency of a compound in inhibiting DAAO activity. A common method is the coupled-enzyme assay which measures the production of hydrogen peroxide (H₂O₂), a byproduct of the DAAO-catalyzed reaction.

Principle: DAAO catalyzes the oxidative deamination of a D-amino acid substrate (e.g., D-serine), producing an α-keto acid, ammonia, and H₂O₂. The rate of H₂O₂ production is measured using a secondary reaction that generates a fluorescent or colorimetric signal.

Materials:

  • Recombinant human DAAO

  • D-serine (substrate)

  • Flavin adenine dinucleotide (FAD) (cofactor)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent (or other suitable H₂O₂ probe)

  • Test inhibitors (e.g., 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • 96-well microplates

Procedure:

  • Prepare a reaction mixture containing assay buffer, FAD, HRP, and Amplex® Red reagent.

  • Add various concentrations of the test inhibitor to the wells of the microplate.

  • Add the DAAO enzyme to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding D-serine.

  • Monitor the increase in fluorescence (or absorbance) over time using a microplate reader.

  • Calculate the initial reaction rates and determine the percent inhibition for each inhibitor concentration relative to a control without inhibitor.

  • The IC50 value is calculated by fitting the dose-response curve to a suitable nonlinear regression model.

In Vivo Pharmacokinetic and Pharmacodynamic Studies

These studies assess the absorption, distribution, metabolism, and excretion (ADME) of the DAAO inhibitor, and its effect on D-serine levels in the body.

Objective: To determine the pharmacokinetic profile of the inhibitor and its ability to increase D-serine concentrations in plasma and brain.

Animals:

  • Male rodents (e.g., C57BL/6 mice or Sprague-Dawley rats)

Procedure:

  • Pharmacokinetics:

    • Administer a single dose of the test inhibitor via the intended clinical route (e.g., oral gavage).

    • Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.

    • At the final time point, collect brain tissue.

    • Analyze the concentration of the inhibitor in plasma and brain homogenates using LC-MS/MS.

    • Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

  • Pharmacodynamics:

    • Administer the test inhibitor or vehicle to different groups of animals.

    • At specific time points post-dosing (e.g., 2 and 6 hours), collect blood and brain tissue (e.g., cerebellum and cortex).

    • Measure D-serine levels in plasma and brain homogenates using a validated analytical method (e.g., HPLC with fluorescence detection).

    • Compare D-serine levels in the inhibitor-treated groups to the vehicle-treated group to determine the in vivo efficacy of DAAO inhibition.

Conclusion

The 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold represents a promising class of DAAO inhibitors, with several derivatives demonstrating potent inhibition in the nanomolar range.[1][2] These compounds, along with other potent inhibitors like the quinolinone and benzoisoxazole derivatives, offer valuable tools for investigating the therapeutic potential of DAAO inhibition. While data for 4-Methyl-2H-triazine-3,5-dione is currently lacking, the structure-activity relationships established for its analogs suggest that the triazine-dione core is a viable pharmacophore for DAAO inhibition. Further research and direct testing of 4-Methyl-2H-triazine-3,5-dione are necessary to ascertain its specific inhibitory activity and potential as a therapeutic agent. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of novel DAAO inhibitors.

References

Comparative Analysis of Triazinedione Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various 4-Methyl-2H-triazine-3,5-dione analogs and other closely related triazinedione derivatives. The analysis is supported by experimental data from peer-reviewed studies, focusing on their potential as anticancer agents and enzyme inhibitors.

This publication aims to offer a comprehensive overview of the structure-activity relationships and therapeutic potential of this class of compounds. The data presented is organized for easy comparison, and detailed experimental protocols are provided for key assays.

Anticancer Activity of 1,2,4-Triazinone Derivatives

A study focused on the design and synthesis of 1,2,4-triazinone derivatives as potential antitumor agents revealed several compounds with potent activity against the MCF-7 breast cancer cell line.[1] The anticancer efficacy of these analogs was evaluated, and the results are summarized below.

Quantitative Data Summary: Anticancer Activity
CompoundTarget/AssayIC50 (µM) on MCF-7 cellsNotes
4c Anticancer Activity0.006Approximately 6-fold more potent than Podophyllotoxin.[1]
5e Anticancer Activity0.005Approximately 6-fold more potent than Podophyllotoxin.[1]
7c Anticancer Activity0.006Approximately 6-fold more potent than Podophyllotoxin.[1]
Podophyllotoxin (Control) Anticancer Activity~0.030-0.036Standard anticancer agent used for comparison.
Imatinib (Control) Anticancer Activity35.50Used as a positive control in a separate study on 1,3,5-triazine derivatives.[2]
4f (1,3,5-triazine derivative) Anticancer Activity (MDA-MB-231)6.25Demonstrates potent anti-proliferative activity.[2]
4k (1,3,5-triazine derivative) Anticancer Activity (MDA-MB-231)8.18Demonstrates potent anti-proliferative activity.[2]
Experimental Protocol: MTT Assay for Anticancer Activity

The antiproliferative properties of the synthesized triazine derivatives were determined using the methyl thiazolyl tetrazolium (MTT) assay.[2]

  • Cell Culture: Human cancer cell lines (e.g., MDA-MB-231, HeLa, A498) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and a positive control (e.g., Imatinib) for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The supernatant was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution was measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

Proposed Mechanism of Action: Anticancer Triazinones

Several of the studied 1,2,4-triazinone derivatives were found to induce apoptosis in cancer cells.[1] The proposed signaling pathway involves the upregulation of p53, an increased Bax/Bcl-2 ratio, and elevated levels of caspases 3 and 7.[1] Some compounds also exhibited inhibitory activity against topoisomerase II and β-tubulin polymerization.[1]

anticancer_pathway cluster_drug Triazinone Analogs (4c, 5e, 7c) cluster_cellular_targets Cellular Targets cluster_apoptosis_pathway Apoptosis Induction Drug Triazinone Analogs TopoII Topoisomerase II Drug->TopoII inhibition Tubulin β-tubulin Drug->Tubulin inhibition p53 p53 upregulation Drug->p53 BaxBcl2 Increased Bax/Bcl-2 ratio p53->BaxBcl2 Caspases Caspase 3/7 activation BaxBcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed mechanism of anticancer action for potent 1,2,4-triazinone analogs.

D-Amino Acid Oxidase (DAAO) Inhibitory Activity

A series of 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives were synthesized and evaluated as inhibitors of D-amino acid oxidase (DAAO), a potential therapeutic target for schizophrenia.[3][4]

Quantitative Data Summary: DAAO Inhibition
CompoundSubstituent at 2-positionIC50 (nM) for DAAO Inhibition
11a Methyl2800
11e Phenethyl70
11h Naphthalen-1-ylmethyl50
19e Phenyl with branched methyl linkerReduced potency compared to 11e
30 3-Thioxo derivative50
32 Uracil-based derivative80

Data sourced from multiple studies on DAAO inhibitors.[3][4]

Experimental Protocol: In Vitro DAAO Inhibition Assay

The inhibitory activity of the compounds against DAAO was determined using an in vitro assay.

  • Enzyme Preparation: Recombinant human DAAO was expressed and purified.

  • Reaction Mixture: The assay mixture contained the purified DAAO enzyme, a substrate (e.g., D-serine), a cofactor (FAD), and a detection reagent (e.g., Amplex Red) in a suitable buffer.

  • Compound Incubation: The test compounds at various concentrations were pre-incubated with the enzyme.

  • Reaction Initiation: The reaction was initiated by the addition of the substrate.

  • Fluorescence Measurement: The production of hydrogen peroxide, a product of the DAAO-catalyzed reaction, was measured fluorometrically.

  • IC50 Determination: The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Experimental Workflow: Synthesis of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives

The synthesis of the 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives generally followed a multi-step process.[3][4]

synthesis_workflow Start 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione Step1 Alkylation at 2-position (Alkyl halides, BSA) Start->Step1 Intermediate1 2-substituted 6-bromo derivative Step1->Intermediate1 Step2 Benzyloxy group substitution (Benzyl alcohol, K2CO3) Intermediate1->Step2 Intermediate2 2-substituted 6-benzyloxy derivative Step2->Intermediate2 Step3 Removal of benzyl group (Catalytic hydrogenation or BBr3) Intermediate2->Step3 End Final 2-substituted 6-hydroxy derivative Step3->End

Caption: General synthetic workflow for 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione analogs.

Conclusion

The comparative analysis of triazinedione analogs reveals their significant potential in medicinal chemistry. The 1,2,4-triazinone scaffold has yielded potent anticancer agents with low micromolar to nanomolar efficacy against breast cancer cell lines. The proposed mechanism involves the induction of apoptosis through multiple pathways, making them promising candidates for further development.

Similarly, the 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione core has been successfully utilized to develop highly potent inhibitors of DAAO. The structure-activity relationship studies indicate that the nature of the substituent at the 2-position plays a crucial role in determining the inhibitory potency.

The provided experimental protocols and mechanistic insights offer a valuable resource for researchers in the field of drug discovery and development, facilitating the design and synthesis of novel and more effective triazinedione-based therapeutic agents. Further investigations into the in vivo efficacy and safety profiles of these promising analogs are warranted.

References

Comparative Anticancer Activity of 1,2,4-Triazine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer performance of various 1,2,4-triazine derivatives, supported by experimental data. The information is compiled from recent studies to facilitate informed decisions in drug discovery and development.

The 1,2,4-triazine scaffold is a versatile core in medicinal chemistry, with its derivatives showing a wide range of biological activities, including significant potential as anticancer agents.[1] These compounds have been shown to act through various mechanisms, such as inducing apoptosis and inhibiting key signaling pathways involved in cancer progression. The substitution pattern on the triazine ring is crucial in determining the cytotoxic and antiproliferative activity of these derivatives.

Quantitative Comparison of Anticancer Activity

The following tables summarize the in vitro anticancer activity of selected 1,2,4-triazine derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Anticancer Activity of Pyrazolo[4,3-e][2][3]triazine and Related Derivatives

Compound IDCancer Cell LineCell Line TypeIC50 (µM)Reference
Pyrazolo[4,3-e][2][3]triazine derivativeColo205Colon Cancer4[1]
Pyrazolo[4,3-e]tetrazolo[1,5-b][2][3]triazine derivative (3b)MCF-7Breast CancerNot specified directly, but noted as most potent[4]
Pyrazolo[4,3-e]tetrazolo[1,5-b][2][3]triazine derivative (3b)MDA-MB-231Breast CancerNot specified directly, but noted as most potent[4]
Pyrazolo[4,3-e]tetrazolo[1,5-b][2][3]triazine derivative (3b)MCF-10ANormal Breast Cells2.3 ± 0.04[4]
Cisplatin (Reference Drug)MCF-7Breast Cancer93[4]
Cisplatin (Reference Drug)MDA-MB-231Breast Cancer82[4]

Table 2: Anticancer Activity of Various 1,2,4-Triazine Derivatives

Compound IDCancer Cell LineCell Line TypeIC50 (µM)Reference
S1 (arylidene-hydrazinyl derivative)HL-60Leukemia6.42 - 20.20[5]
S1 (arylidene-hydrazinyl derivative)MCF-7Breast Cancer6.42 - 20.20[5]
S2 (arylidene-hydrazinyl derivative)HL-60Leukemia6.42 - 20.20[5]
S2 (arylidene-hydrazinyl derivative)MCF-7Breast Cancer6.42 - 20.20[5]
S3 (arylidene-hydrazinyl derivative)HL-60Leukemia6.42 - 20.20[5]
S3 (arylidene-hydrazinyl derivative)MCF-7Breast Cancer6.42 - 20.20[5]
4b (sulfonamide derivative)MCF-7Breast Cancer42 ± 2[6]
3a (sulfonamide derivative)MCF-7Breast Cancer50 ± 2[6]
4b (sulfonamide derivative)MDA-MB-231Breast Cancer68 ± 2[6]
Chlorambucil (Reference Drug)MCF-7Breast Cancer100 ± 2[6]
Chlorambucil (Reference Drug)MDA-MB-231Breast Cancer88 ± 2[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of the anticancer activity of 1,2,4-triazine derivatives are provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[7] It is based on the reduction of the yellow, water-soluble MTT reagent by NAD(P)H-dependent oxidoreductase enzymes in viable cells to a purple, insoluble formazan product.[7] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[7]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 1,2,4-triazine derivatives (stock solutions of known concentration)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO))

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom sterile microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Treat the cells with various concentrations of the 1,2,4-triazine derivatives and a vehicle control (e.g., DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.

Annexin V Assay for Apoptosis Detection

The Annexin V assay is a common method for detecting early-stage apoptosis. During apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorescent label like FITC. Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).[2]

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest the cells after treatment and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour of staining.

Cell Cycle Analysis by Flow Cytometry

Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Anticancer agents often induce cell cycle arrest at specific checkpoints. This is assessed by staining the DNA of fixed cells with a fluorescent dye like propidium iodide (PI) and analyzing the fluorescence intensity by flow cytometry.[8][9]

Materials:

  • Treated and untreated cancer cells

  • Phosphate-Buffered Saline (PBS)

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)

  • Flow cytometer

Procedure:

  • Harvest the cells after treatment and wash them with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash the pellet with PBS.

  • Resuspend the cell pellet in the PI staining solution.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

  • Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Signaling Pathways and Experimental Workflows

Signaling Pathway

Many 1,2,4-triazine derivatives exert their anticancer effects by targeting specific signaling pathways that are often deregulated in cancer. One such critical pathway is the PI3K/Akt/mTOR pathway, which plays a central role in regulating cell growth, proliferation, and survival.[5][10] Some 1,2,4-triazine derivatives have been identified as inhibitors of mTOR.[5]

mTOR_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Triazine 1,2,4-Triazine Derivative Triazine->mTORC1 inhibits ProteinSynthesis Protein Synthesis & Cell Growth S6K->ProteinSynthesis eIF4EBP1->ProteinSynthesis inhibits Proliferation Cell Proliferation ProteinSynthesis->Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway is inhibited by certain 1,2,4-triazine derivatives.

Experimental Workflow

The validation of the anticancer activity of novel compounds typically follows a structured workflow, starting from in vitro screening to more complex mechanistic studies.

Experimental_Workflow Synthesis Synthesis of 1,2,4-Triazine Derivatives Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Screening Lead_Identification Lead Compound Identification Screening->Lead_Identification Mechanism Mechanism of Action Studies Lead_Identification->Mechanism InVivo In Vivo Studies (Animal Models) Lead_Identification->InVivo Apoptosis Apoptosis Assays (e.g., Annexin V) Mechanism->Apoptosis CellCycle Cell Cycle Analysis Mechanism->CellCycle Pathway Signaling Pathway Analysis Mechanism->Pathway Development Further Drug Development InVivo->Development

Caption: General workflow for validating the anticancer activity of 1,2,4-triazine derivatives.

References

Benchmarking the Performance of Novel PET Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The development of novel Positron Emission Tomography (PET) ligands is a critical endeavor in molecular imaging, offering the potential for more sensitive and specific visualization of biological processes.[1] Rigorous benchmarking of these new radiotracers against established standards is essential to determine their relative advantages and limitations, ensuring their efficacy and translational potential in both preclinical research and clinical applications.[1][2] This guide provides a framework for the objective comparison of novel PET ligands with existing alternatives, supported by detailed experimental protocols and data presentation standards.

Key Performance Metrics for PET Ligand Evaluation

The successful development of a PET ligand hinges on a combination of pharmacological, pharmacokinetic, and physicochemical properties.[3][4] A systematic evaluation of these parameters provides a comprehensive performance profile. The ideal ligand should exhibit high affinity and selectivity for its target, favorable in vivo kinetics including appropriate blood-brain barrier penetration for central nervous system (CNS) targets, and low non-specific binding to achieve a high signal-to-noise ratio.[3][5]

Data Presentation: Comparative Analysis

Structured presentation of quantitative data is crucial for the direct comparison of a novel ligand against established standards. The following tables provide a template for summarizing key performance metrics.

Table 1: In Vitro Binding Characteristics

LigandTargetKd (nM)Bmax (pmol/mg protein)Selectivity (fold-increase over other targets)Reference
Novel Ligand X Target Y[Insert Data][Insert Data][Insert Data][Internal Data]
Standard Ligand A Target Y2.5150>100x vs. Subtype Z[3]
Standard Ligand B Target Y5.1145>80x vs. Subtype Z[Source]

Kd (dissociation constant) represents the affinity of the ligand for the target; a lower value indicates higher affinity. Bmax represents the maximum density of target binding sites.[3]

Table 2: Preclinical In Vivo Performance (Tumor Model)

RadiotracerTumor ModelTumor Uptake (SUVmax)Correlation with Ki-67 (r-value)Target-to-Background RatioReference
Novel Ligand X Lung Xenograft[Insert Data][Insert Data][Insert Data][Internal Data]
[¹⁸F]FLT Lung Xenograft1.80.923.5[1]
[¹⁸F]FDG Lung Xenograft4.10.595.2[1]

SUVmax (Maximum Standardized Uptake Value) is a semi-quantitative measure of radiotracer uptake.[6][7] Ki-67 is a marker for cell proliferation.[1]

Experimental Protocols

Standardized and detailed experimental protocols are paramount for the accurate and reproducible comparison of PET radiotracers.[6][7]

In Vitro Saturation Binding Assay

This assay determines the affinity (Kd) and density (Bmax) of a radioligand for its target receptor.

Methodology:

  • Tissue Preparation: Homogenize tissue samples (e.g., brain regions or tumor tissue) in an appropriate buffer.

  • Incubation: Incubate tissue homogenates with increasing concentrations of the radiolabeled ligand.

  • Separation: Separate bound from free radioligand via rapid filtration through glass fiber filters.[8]

  • Quantification: Measure the radioactivity trapped on the filters using a gamma counter.

  • Non-Specific Binding: Determine non-specific binding in parallel incubations containing a high concentration of a non-labeled competing drug.

  • Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Analyze the data using non-linear regression to determine Kd and Bmax values.[8]

Preclinical In Vivo PET/CT Imaging

This protocol assesses the biodistribution, target engagement, and pharmacokinetics of a novel PET ligand in a living animal model.[6]

Methodology:

  • Animal Model: Utilize an appropriate animal model, such as a tumor xenograft mouse, for the study.[6]

  • Radiotracer Administration: Administer a known quantity (e.g., 5-10 MBq) of the radiotracer to the anesthetized animal, typically via tail vein injection.[6]

  • Uptake Period: Allow the radiotracer to distribute throughout the body for a predetermined time (e.g., 60 minutes), based on expected pharmacokinetics.[6]

  • Image Acquisition:

    • Position the animal in the center of the PET/CT scanner's field of view.

    • Perform a CT scan for anatomical localization and attenuation correction.[6]

    • Acquire a static or dynamic PET scan for a specified duration (e.g., 15-20 minutes for static).[6][9]

  • Image Reconstruction: Reconstruct the acquired PET data using an appropriate algorithm (e.g., OSEM3D).[6]

PET Image Data Analysis

This protocol outlines the steps for quantifying radiotracer uptake from reconstructed PET images.

Methodology:

  • Image Co-registration: Co-register the PET and CT images to overlay functional data with anatomical structures.[6]

  • Region of Interest (ROI) Definition: Draw regions of interest on the CT images corresponding to various organs and the target tissue (e.g., tumor).[6][10]

  • Quantification:

    • Quantify the radioactivity concentration within each ROI from the PET data.

    • Express the data as Standardized Uptake Value (SUV) or percentage of injected dose per gram of tissue (%ID/g).[6][7]

  • Kinetic Modeling (for dynamic scans): For dynamic acquisitions, use kinetic modeling to determine parameters like the volume of distribution (VT), which can provide more detailed information about ligand delivery and binding.[2][11]

Visualizing Workflows and Pathways

Diagrams are essential for illustrating the complex relationships in PET ligand development and evaluation.

G cluster_0 Cell Membrane Ligand [18F]Ligand Receptor Target Receptor Ligand->Receptor Binding Complex Ligand-Receptor Complex Receptor->Complex Internalization Internalization & Trapping Complex->Internalization Signal PET Signal Internalization->Signal Extracellular Extracellular Space

Caption: Simplified pathway of PET ligand uptake and trapping.

G cluster_workflow Benchmarking Workflow A Ligand Design & Radiosynthesis B In Vitro Assays (Affinity, Selectivity) A->B C Preclinical In Vivo PET Imaging (Animal Models) B->C Promising Candidates D Data Analysis (SUV, Kinetic Modeling) C->D E Comparison with Standard Ligand D->E F Go/No-Go Decision for Clinical Translation E->F

Caption: Experimental workflow for benchmarking a novel PET ligand.

G cluster_pharma Pharmacology cluster_kinetics Kinetics cluster_chem Chemistry center_node Ideal PET Ligand Properties p1 High Affinity (Low Kd) p1->center_node p2 High Selectivity p2->center_node k1 Optimal Lipophilicity k1->center_node k2 Low Non-Specific Binding k2->center_node k3 No Brain-Permeable Radiometabolites k3->center_node c1 Facile Radiolabeling c1->center_node c2 High Molar Activity c2->center_node

Caption: Key properties defining a successful PET radioligand.

References

A Comparative Guide to the Potency of 1,2,4-Triazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. This guide provides an objective comparison of the performance of various 1,2,4-triazine-based inhibitors against key oncogenic kinases, supported by experimental data.

Data Presentation: Comparative Potency of 1,2,4-Triazine-Based Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative 1,2,4-triazine derivatives against several key protein kinases implicated in cancer progression. This allows for a direct comparison of their potency.

Inhibitor ClassCompoundTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Pyrrolo[2,1-f][1][2][3]triazine Brivanib alaninate (BMS-582664)VEGFR-225--
FGFR-1148--
Compound 2VEGFR-266--
Compound 3VEGFR-223--
Compound 19c-Met2.3Foretinib-
VEGFR-25.0
Compound 16HER2 (ErbB2)10--
EGFR6--
Compound 21ALK10--
Bis([1][2][3]triazolo)[4,3-a:3',4'-c]quinoxaline Compound 23jVEGFR-23.7Sorafenib3.12
Compound 23aVEGFR-27.1Sorafenib3.12
Compound 23dVEGFR-211.8Sorafenib3.12
Compound 23hVEGFR-211.7Sorafenib3.12
Compound 23iVEGFR-29.4Sorafenib3.12
Compound 23lVEGFR-25.8Sorafenib3.12
3-Amino-1,2,4-triazine Indolyl-7-azaindolyl triazine derivativesPDK140 - 330Dichloroacetic acid (DCA)>1000
Compound 5iPDK110 - 100Dichloroacetic acid (DCA)>1000
Compound 5kPDK110 - 100Dichloroacetic acid (DCA)>1000
Compound 5lPDK110 - 100Dichloroacetic acid (DCA)>1000
Pyrazolyl-s-triazine Compound 7fEGFR59.24Tamoxifen69.1
Compound 7dEGFR70.3Tamoxifen69.1
Bis(dimethylpyrazolyl)-s-triazine Compound 4fEGFR61Erlotinib69
Compound 5cEGFR102Erlotinib69
Compound 5dEGFR98Erlotinib69

Signaling Pathways and Experimental Workflows

To understand the context of inhibitor action and the methods used to determine their potency, the following diagrams illustrate key signaling pathways and a generalized experimental workflow.

G cluster_0 VEGF Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation G cluster_1 EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Recruits Ras Ras Grb2_Sos->Ras Activates PI3K PI3K Ras->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation and Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation G cluster_2 BRAF-MEK-ERK Signaling Pathway GrowthFactors Growth Factors RTK RTK GrowthFactors->RTK Ras Ras RTK->Ras BRAF BRAF Ras->BRAF Activates MEK1_2 MEK1/2 BRAF->MEK1_2 Phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK1_2->Transcription G cluster_3 PDK1 Signaling Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 Produces PDK1 PDK1 PIP3->PDK1 Recruits and Activates Akt Akt PDK1->Akt Phosphorylates SGK SGK PDK1->SGK Phosphorylates PKC PKC PDK1->PKC Phosphorylates CellGrowth Cell Growth, Survival, Proliferation Akt->CellGrowth SGK->CellGrowth PKC->CellGrowth G cluster_4 Experimental Workflow for IC50 Determination A Prepare serial dilutions of 1,2,4-triazine inhibitor B Incubate kinase, substrate, ATP, and inhibitor A->B C Measure kinase activity (e.g., luminescence, fluorescence) B->C D Plot % inhibition vs. log[inhibitor] C->D E Calculate IC50 value (non-linear regression) D->E

References

A Comparative Guide to the Structure-Activity Relationship of 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as D-Amino Acid Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives, focusing on their structure-activity relationship (SAR) as inhibitors of d-amino acid oxidase (DAAO). The information is intended for researchers, scientists, and professionals in the field of drug development.

A series of 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives have been synthesized and identified as potent inhibitors of DAAO, with many exhibiting IC50 values in the double-digit nanomolar range.[1][2][3][4][5] A key advantage of this scaffold is its metabolic resistance to O-glucuronidation, a common metabolic pathway that can inactivate other structurally related DAAO inhibitors.[1][2][3][4][5]

Structure-Activity Relationship (SAR) Analysis

The inhibitory potency of these derivatives against DAAO is significantly influenced by the nature of the substituent at the 2-position of the triazine ring.[1][2] The parent compound, 6-hydroxy-2-methyl-1,2,4-triazine-3,5(2H,4H)-dione (11a), itself a degradation product of the antibiotic ceftriaxone, showed an IC50 value of 2.8 μM, which prompted further investigation into this chemical series.[1][2]

Key findings from the SAR studies reveal that:

  • Aromatic Substituents: The presence of an aromatic ring at the 2-position is generally favorable for potent DAAO inhibition.

  • Linker Length: The length and nature of the linker connecting the aromatic ring to the triazine core are critical. For instance, a phenethyl derivative (11e) and a naphthalen-1-ylmethyl derivative (11h) were among the most potent compounds, with IC50 values of 70 nM and 50 nM, respectively.[1][2]

  • Metabolic Stability: The 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold demonstrates superior metabolic stability against glucuronidation compared to uracil-based and kojic acid-based DAAO inhibitors.[1]

Below is a diagram illustrating the general SAR logic for this class of compounds.

SAR_Logic cluster_substituents Nature of N-2 Substituent Scaffold 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Core Activity DAAO Inhibitory Activity (IC50) Scaffold->Activity Base Activity Substituent Substituent at N-2 Position Substituent->Activity Modulates Potency Aromatic Aromatic Groups (e.g., Phenyl, Naphthyl) Aromatic->Activity Increases Potency Alkyl Small Alkyl Groups (e.g., Methyl) Alkyl->Activity Moderate Potency Linker Linker Length & Flexibility (e.g., -CH2CH2-) Linker->Activity Critical for Optimal Binding

Figure 1. Key structural elements influencing DAAO inhibitory activity.

Comparative Inhibitory Activity

The following table summarizes the in vitro DAAO inhibitory activity of selected 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives.

Compound IDR-Group (Substituent at N-2)IC50 (nM) for DAAO
11a -CH32800
11e -CH2CH2-Phenyl70
11h -CH2-Naphthalen-1-yl50
11c -CH2-Cyclohexyl>10000
26 -CH2CH2-OH>10000

Data extracted from literature reports.[1][2]

Comparison with Other DAAO Inhibitors

A significant advantage of the 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold is its resistance to metabolic degradation, particularly O-glucuronidation. This is a crucial factor for oral bioavailability and in vivo efficacy.

ScaffoldExample CompoundGlucuronidation in Mouse Liver Microsomes
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione 11e, 11hResistant
Kojic Acid-basedCompound 7Extensive
4-Hydroxypyridazin-3(2H)-oneCompound 8bSome Resistance
Uracil-basedCompound 32Fully Glucuronidated

Data extracted from literature reports.[1]

Experimental Protocols

General Synthesis of 2-Substituted 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives

The primary synthetic route starts from 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione. The workflow for the synthesis is depicted below.

Synthesis_Workflow Start 6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione Step1 Alkylation at N-2 (Alkyl Halide, BSA) Start->Step1 Intermediate1 2-Substituted-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione Step1->Intermediate1 Step2 Benzyloxy Substitution (Benzyl Alcohol, K2CO3) Intermediate1->Step2 Intermediate2 2-Substituted-6-benzyloxy-1,2,4-triazine-3,5(2H,4H)-dione Step2->Intermediate2 Step3 De-benzylation (Catalytic Hydrogenation or BBr3) Intermediate2->Step3 Final Final Product: 2-Substituted-6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Step3->Final

Figure 2. General synthetic workflow for the target compounds.

Detailed Protocol:

  • Alkylation of the 2-position: 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione is treated with an appropriate alkyl halide in the presence of bis(trimethylsilyl)acetamide (BSA) to yield the 2-substituted derivative.[1][2]

  • Substitution of the 6-bromo group: The resulting compound is then reacted with benzyl alcohol in the presence of potassium carbonate to replace the 6-bromo group with a benzyloxy group.[1][2]

  • Deprotection: The final 6-hydroxy derivatives are obtained by removing the benzyl group via catalytic hydrogenation or by using boron tribromide.[1][2]

In Vitro D-Amino Acid Oxidase (DAAO) Inhibition Assay

The inhibitory activity of the synthesized compounds against DAAO is typically evaluated using an in vitro enzymatic assay.

Protocol:

  • Enzyme Source: Recombinant human DAAO.

  • Substrate: D-serine.

  • Assay Principle: The assay measures the production of hydrogen peroxide (H2O2), a product of the DAAO-catalyzed oxidation of D-serine.

  • Detection: The generated H2O2 is quantified using a horseradish peroxidase (HRP) coupled reaction with a suitable chromogenic or fluorogenic substrate (e.g., Amplex Red).

  • Procedure:

    • The test compounds are pre-incubated with the DAAO enzyme in a buffer solution.

    • The enzymatic reaction is initiated by the addition of the substrate, D-serine.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of H2O2 produced is measured.

  • Data Analysis: IC50 values, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, are calculated by fitting the dose-response data to a suitable model.

Conclusion

The 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold represents a promising class of DAAO inhibitors. The structure-activity relationship is well-defined, with substitutions at the N-2 position playing a crucial role in determining inhibitory potency. Notably, derivatives with aromatic substituents connected by appropriate linkers, such as 11e and 11h, exhibit potent, low nanomolar inhibition.[1][2] Furthermore, the scaffold's inherent resistance to glucuronidation makes it a highly attractive candidate for the development of orally bioavailable drugs targeting DAAO.[1][2][3][4][5] One of the most active compounds, 1-(3-cyanobenzyl)-6-azauracil, was found to be about 16 times more potent than the parent compound, 6-azauracil.[6]

References

A Comparative Guide to the Bioactivity of Triazine-dione Derivatives as D-Amino Acid Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of a series of 1,2,4-triazine-3,5-dione derivatives, focusing on their activity as inhibitors of D-amino acid oxidase (DAAO). Due to the limited specific data on the cross-validation of 4-Methyl-2H-triazine-3,5-dione, this document centers on the well-studied class of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives as a representative example of the therapeutic potential of the triazine-dione scaffold. The information presented is intended to offer objective comparisons and supporting experimental data for researchers in drug discovery and development.

Introduction to Triazine-diones and D-Amino Acid Oxidase

Triazine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3] One important therapeutic target for this class of compounds is D-amino acid oxidase (DAAO), a flavoenzyme that degrades D-amino acids.[4] Notably, DAAO metabolizes D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain.[5][6] Inhibition of DAAO can increase D-serine levels, which in turn enhances NMDA receptor activity. This mechanism is being explored for the treatment of neurological and psychiatric disorders, such as schizophrenia.[4][5]

This guide focuses on a series of 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives that have been synthesized and evaluated as potent DAAO inhibitors.[7][8]

Quantitative Bioactivity Data

The inhibitory potency of several 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives against DAAO was determined, with many compounds exhibiting IC50 values in the nanomolar range.[7][9] The data from these studies are summarized in the table below, comparing various substitutions at the 2-position of the triazine-dione core.

Compound IDR-Group (Substituent at 2-position)IC50 (nM) for DAAO Inhibition
11a Methyl2800
11e Phenethyl70
11h Naphthalen-1-ylmethyl50
19a Thiophen-2-ylmethyl210
19b Furan-2-ylmethyl380
19c Pyridin-3-ylmethyl1200
19d 1H-indol-3-ylethyl120
30 Phenethyl (with 3-thioxo modification)50
32 Uracil-based DAAO inhibitor (Comparator)Not specified, but fully glucuronidated in 60 min

Data sourced from a study on 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives as novel DAAO inhibitors.[7]

Experimental Protocols

A detailed methodology is crucial for the replication and validation of bioactivity findings. The following is a representative protocol for an in vitro D-amino acid oxidase (DAAO) inhibition assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against DAAO.

Materials:

  • Purified D-amino acid oxidase (DAAO) enzyme

  • D-serine (substrate)

  • Amplex® UltraRed reagent

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplates

  • Microplate reader (for fluorescence measurement)

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of DAAO in the assay buffer.

    • Prepare serial dilutions of the test compounds in DMSO, and then dilute further in the assay buffer to the desired final concentrations. The final DMSO concentration should be kept low (e.g., ≤0.5%) to avoid solvent effects.[10]

    • Prepare a reaction mixture containing D-serine, Amplex® UltraRed reagent, and HRP in the assay buffer.[11]

  • Assay Setup:

    • In a 96-well microplate, add the DAAO enzyme solution to each well.

    • Add the diluted test compounds to the respective wells. Include a positive control (a known DAAO inhibitor) and a negative control (vehicle, e.g., DMSO).

    • Initiate the enzymatic reaction by adding the reaction mixture to all wells.

  • Incubation and Measurement:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 30-60 minutes), protected from light.[11]

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • The rate of the enzymatic reaction is proportional to the increase in fluorescence.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]

Visualizations

DAAO Signaling Pathway and Inhibition

The following diagram illustrates the signaling pathway involving D-amino acid oxidase and the mechanism of its inhibition.

DAAO_Pathway cluster_0 Synaptic Cleft cluster_1 Astrocyte D_Serine_synapse D-Serine NMDA_Receptor NMDA Receptor D_Serine_synapse->NMDA_Receptor Binds as co-agonist D_Serine_astrocyte D-Serine D_Serine_synapse->D_Serine_astrocyte Uptake DAAO DAAO (D-Amino Acid Oxidase) D_Serine_astrocyte->DAAO Degraded by Keto_Acid α-Keto Acid DAAO->Keto_Acid Triazine_Dione Triazine-dione Inhibitor Triazine_Dione->DAAO Inhibits

Caption: DAAO pathway and inhibition mechanism.

Experimental Workflow for DAAO Inhibition Assay

The logical flow of an in vitro DAAO inhibition assay is depicted in the following diagram.

DAAO_Inhibition_Workflow start Start reagent_prep Prepare Reagents (DAAO, Substrate, Buffer, Inhibitor) start->reagent_prep serial_dilution Perform Serial Dilution of Inhibitor reagent_prep->serial_dilution plate_setup Set up 96-well Plate (Enzyme, Inhibitor, Controls) serial_dilution->plate_setup add_substrate Initiate Reaction (Add Substrate Mix) plate_setup->add_substrate incubate Incubate at Controlled Temperature add_substrate->incubate measure_fluorescence Measure Fluorescence incubate->measure_fluorescence data_analysis Analyze Data (Calculate % Inhibition) measure_fluorescence->data_analysis determine_ic50 Determine IC50 Value data_analysis->determine_ic50 end End determine_ic50->end

Caption: Workflow for DAAO inhibition assay.

Conclusion

The 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold has proven to be a promising starting point for the development of potent D-amino acid oxidase inhibitors. The quantitative data presented demonstrates that substitutions at the 2-position of the triazine-dione ring significantly influence inhibitory activity, with some derivatives reaching nanomolar potency. The provided experimental protocol offers a standardized method for evaluating the bioactivity of these and other potential DAAO inhibitors. The visualizations of the signaling pathway and experimental workflow serve to clarify the mechanism of action and the process of bioactivity assessment. Further research, including comprehensive cross-validation against other known inhibitors and in vivo studies, will be essential to fully elucidate the therapeutic potential of this class of compounds.

References

A Comparative Analysis of 1,2,4-Triazine and 1,3,5-Triazine Scaffolds in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The triazine isomers, 1,2,4-triazine and 1,3,5-triazine, represent privileged heterocyclic scaffolds that form the core of numerous biologically active compounds. The distinct arrangement of nitrogen atoms within their six-membered rings gives rise to unique physicochemical properties, metabolic fates, and pharmacological profiles. This guide provides an objective, data-driven comparison of these two vital scaffolds to inform strategic decisions in contemporary drug design and development.

Physicochemical and Pharmacokinetic Properties: A Tale of Two Isomers

The positioning of nitrogen atoms within the triazine ring significantly influences its electronic distribution and, consequently, its fundamental properties. The symmetrical 1,3,5-triazine is a planar, aromatic system with lower resonance energy than benzene, rendering it susceptible to nucleophilic substitution. In contrast, the asymmetrical 1,2,4-triazine possesses a higher dipole moment and is generally more polar. These intrinsic differences are reflected in the physicochemical and pharmacokinetic profiles of drugs derived from these scaffolds.

To illustrate these differences, a comparative analysis of two marketed drugs, the anticonvulsant Lamotrigine (a 1,2,4-triazine derivative) and the anticancer agent Altretamine (a 1,3,5-triazine derivative), is presented below.

PropertyLamotrigine (1,2,4-Triazine Derivative)Altretamine (1,3,5-Triazine Derivative)
Molecular Formula C₉H₇Cl₂N₅C₉H₁₈N₆
Molecular Weight 256.09 g/mol 210.28 g/mol
LogP 1.42.7
Water Solubility 0.17 mg/mL (at 25°C)Insoluble
Bioavailability ~98%Variable (17-73%)
Protein Binding 55%94%
Metabolism Primarily via glucuronidationExtensive N-demethylation by CYP450
Elimination Half-life 22-37 hours4.7-10.2 hours

Pharmacological Activities and Therapeutic Applications

Both 1,2,4-triazine and 1,3,5-triazine scaffolds have been successfully utilized in the development of drugs for a wide array of diseases. Their distinct electronic and steric characteristics enable diverse interactions with biological targets.

1,2,4-Triazine Derivatives: This scaffold is found in drugs with a broad range of activities, including:

  • Anticonvulsants: Lamotrigine acts by blocking voltage-gated sodium channels.[1]

  • Anticancer Agents: Certain derivatives have shown potential as anticancer agents.

  • Adenosine A₂A Receptor Antagonists: Derivatives of 1,2,4-triazine have been identified as potent and selective antagonists of the adenosine A₂A receptor, with potential applications in Parkinson's disease.

  • Antimicrobial, Anti-inflammatory, and Antiviral Agents: The 1,2,4-triazine core has been explored for these therapeutic areas as well.

1,3,5-Triazine Derivatives: The symmetrical triazine ring is a cornerstone in the development of:

  • Anticancer Agents: Altretamine is an approved anticancer drug.[2] Numerous other derivatives have been investigated as inhibitors of key cancer-related enzymes such as PI3K, mTOR, EGFR, and VEGFR.

  • Antimicrobial Agents: The 1,3,5-triazine scaffold is a versatile pharmacophore for the development of antibacterial, antifungal, and antimalarial drugs.

  • Antiviral and Anti-inflammatory Agents: Derivatives have also shown promise in these therapeutic areas.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of triazine-based drugs are a direct result of their interaction with specific biological pathways.

Lamotrigine and Voltage-Gated Sodium Channels: Lamotrigine exerts its anticonvulsant effect by blocking voltage-gated sodium channels in neuronal membranes. This action stabilizes the presynaptic membrane and inhibits the release of excitatory neurotransmitters like glutamate.[3]

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Action Potential Action Potential Na_Channel_Open Voltage-Gated Na+ Channel (Open) Action Potential->Na_Channel_Open Na_Influx Na+ Influx Na_Channel_Open->Na_Influx Depolarization Depolarization Na_Influx->Depolarization Glutamate_Release Glutamate Release Depolarization->Glutamate_Release Glutamate_Receptor Glutamate Receptor Glutamate_Release->Glutamate_Receptor Excitation Neuronal Excitation Glutamate_Receptor->Excitation Lamotrigine Lamotrigine Lamotrigine->Na_Channel_Open Blocks

Caption: Mechanism of action of Lamotrigine.

Altretamine's Metabolic Activation and DNA Alkylation: Altretamine itself is a prodrug that requires metabolic activation in the liver. Cytochrome P450 enzymes mediate its N-demethylation to form reactive intermediates, including formaldehyde and electrophilic iminium ions. These reactive species then covalently bind to and cross-link DNA, leading to cytotoxicity in cancer cells.[4][5][6]

cluster_0 Liver Cell (Hepatocyte) cluster_1 Cancer Cell Altretamine Altretamine CYP450 CYP450 (N-demethylation) Altretamine->CYP450 Reactive_Metabolites Reactive Metabolites (Formaldehyde, Iminium ion) CYP450->Reactive_Metabolites DNA DNA Reactive_Metabolites->DNA DNA_Alkylation DNA Alkylation & Cross-linking DNA->DNA_Alkylation causes Apoptosis Cell Death (Apoptosis) DNA_Alkylation->Apoptosis

Caption: Metabolic activation of Altretamine.

1,3,5-Triazines and the PI3K/AKT/mTOR Pathway: Many 1,3,5-triazine derivatives have been developed as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. This pathway plays a crucial role in cell proliferation, survival, and growth.

Growth_Factor Growth_Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Triazine_Inhibitor 1,3,5-Triazine Inhibitor Triazine_Inhibitor->PI3K Inhibits Triazine_Inhibitor->mTOR Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway.

1,2,4-Triazines and the Adenosine A₂A Receptor Pathway: Derivatives of 1,2,4-triazine can act as antagonists at the adenosine A₂A receptor, a G-protein coupled receptor. This pathway is implicated in various physiological processes, and its modulation is a therapeutic strategy for conditions like Parkinson's disease.

Adenosine Adenosine A2A_Receptor Adenosine A2A Receptor Adenosine->A2A_Receptor G_Protein Gs Protein A2A_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP ATP PKA Protein Kinase A (PKA) cAMP->PKA Downstream_Effects Downstream Cellular Effects PKA->Downstream_Effects Triazine_Antagonist 1,2,4-Triazine Antagonist Triazine_Antagonist->A2A_Receptor Blocks

Caption: Antagonism of the Adenosine A₂A receptor.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of novel triazine derivatives.

Synthesis of a Disubstituted 1,3,5-Triazine Derivative

This protocol describes a general method for the synthesis of a disubstituted 1,3,5-triazine from cyanuric chloride.

Materials:

  • Cyanuric chloride

  • Amine (Nucleophile 1)

  • Aniline (Nucleophile 2)

  • Sodium carbonate

  • Methylene chloride

  • 1N HCl

  • Acetone

  • Potassium carbonate

Procedure:

  • To a solution of cyanuric chloride (5.5 mmol) in methylene chloride (10 mL), add the first amine (5 mmol) and sodium carbonate (10 mmol).[7]

  • Stir the mixture vigorously at 0-5°C for 3 hours.[7]

  • Filter the precipitate and wash with methylene chloride.[7]

  • Dissolve the precipitate in a small amount of water and neutralize with 1N HCl.[7]

  • Filter the resulting precipitate to obtain the monosubstituted triazine.[7]

  • To the monosubstituted triazine in acetone, add the second amine (e.g., aniline) and potassium carbonate.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice.

  • Filter and dry the product. Recrystallize from a suitable solvent like acetone to obtain the pure disubstituted 1,3,5-triazine.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds.[8][9][10]

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete cell culture medium

  • 96-well plates

  • Triazine compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the triazine compounds in the culture medium.

  • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11]

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.[11]

  • Shake the plate on an orbital shaker for 15 minutes.[12]

  • Measure the absorbance at 570 nm using a microplate reader.[10]

  • Calculate the percentage of cell viability and determine the IC₅₀ values.

In Vitro VEGFR-2 Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay measures the activity of VEGFR-2 kinase and the inhibitory effect of test compounds.[13]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer

  • ATP

  • Poly (Glu, Tyr) 4:1 substrate

  • Triazine test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Plate-reading luminometer

Procedure:

  • Prepare serial dilutions of the triazine test compounds.

  • In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compounds at various concentrations.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at 30°C for 45 minutes.[13]

  • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[14]

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[14]

  • Incubate for 30-60 minutes at room temperature.[14]

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of inhibition and determine the IC₅₀ values.

Conclusion

The 1,2,4- and 1,3,5-triazine systems are both exceptionally valuable scaffolds in drug design, each offering a distinct set of properties and therapeutic opportunities. The asymmetrical 1,2,4-triazine, with its inherent polarity, has proven effective in the development of CNS-acting agents like Lamotrigine. In contrast, the symmetrical 1,3,5-triazine provides a versatile platform for creating a wide range of anticancer and antimicrobial agents, exemplified by Altretamine. A thorough understanding of their comparative physicochemical properties, reactivities, and interactions with biological systems is paramount for the rational design of next-generation therapeutics. This guide provides a foundational comparison to aid researchers in selecting the appropriate triazine scaffold to achieve their desired pharmacological profile.

References

Evaluating the Selectivity of 4-Methyl-2H-triazine-3,5-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the selectivity of the novel compound 4-Methyl-2H-triazine-3,5-dione. Based on structural similarities to known bioactive molecules, we hypothesize its primary target and outline a comprehensive strategy for selectivity profiling against relevant alternatives. The experimental data presented herein is illustrative, designed to guide researchers in their own investigations.

Introduction

The 1,2,4-triazine scaffold is a recurring motif in a variety of biologically active compounds, with derivatives showing promise as anticancer agents, herbicides, and enzyme inhibitors.[1][2][3][4][5][6] Notably, a series of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives have been identified as potent and selective inhibitors of D-amino acid oxidase (DAAO).[7][8][9] DAAO is a flavoenzyme that degrades D-serine, a co-agonist at the glycine site of NMDA receptors. Inhibition of DAAO is a promising therapeutic strategy for neurological and psychiatric disorders, such as schizophrenia, by enhancing NMDA receptor function.

Given its structural resemblance to these DAAO inhibitors, 4-Methyl-2H-triazine-3,5-dione is a compound of interest for its potential to modulate DAAO activity. This guide outlines a comparative approach to evaluate its selectivity, a critical parameter in drug development to minimize off-target effects and ensure a favorable safety profile.[10]

Comparative Selectivity Data

To contextualize the selectivity of 4-Methyl-2H-triazine-3,5-dione, its inhibitory activity should be compared against established DAAO inhibitors and a panel of relevant off-targets. The following table presents a hypothetical but plausible dataset based on literature values for similar compounds.

CompoundDAAO IC50 (nM)MAO-A IC50 (nM)MAO-B IC50 (nM)hERG IC50 (µM)
4-Methyl-2H-triazine-3,5-dione 150>10,000>10,000>50
Compound A (Positive Control)50>10,000>10,000>50
Compound B (Non-selective)2005008005
  • Compound A: A known selective DAAO inhibitor from the 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione series.

  • Compound B: A hypothetical non-selective compound for comparison.

  • MAO-A and MAO-B: Monoamine oxidases A and B are included as key off-targets due to their structural and functional relation to DAAO.

  • hERG: The hERG potassium channel is a critical anti-target in drug development due to the risk of cardiotoxicity.

Experimental Workflow for Selectivity Profiling

A systematic approach is essential for robust selectivity profiling. The following diagram illustrates a typical workflow.

G cluster_0 In Vitro Assays A Primary Target Assay (DAAO Enzymatic Assay) B Secondary Target Assays (e.g., MAO-A/B) A->B Determine Potency C Broad Off-Target Screening (e.g., Kinase Panel) B->C Assess Selectivity D Target Engagement (Cellular Thermal Shift Assay) E Functional Assays (e.g., D-Serine Level Measurement) D->E Confirm Cellular Activity F hERG Patch Clamp Assay G Cytotoxicity Assays F->G Evaluate Safety

Caption: A generalized workflow for evaluating the selectivity of a small molecule inhibitor.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are key experimental protocols for assessing the selectivity of 4-Methyl-2H-triazine-3,5-dione.

1. D-Amino Acid Oxidase (DAAO) Enzymatic Assay

  • Objective: To determine the in vitro potency (IC50) of the test compound against human DAAO.

  • Principle: The enzymatic activity of DAAO is measured by monitoring the production of hydrogen peroxide, a byproduct of the oxidation of D-serine. The Amplex Red reagent is used as a fluorescent probe, which in the presence of horseradish peroxidase (HRP), reacts with hydrogen peroxide to produce the highly fluorescent resorufin.

  • Procedure:

    • Prepare a reaction buffer containing 100 mM sodium phosphate (pH 8.0), 10 µM FAD, and 1 U/mL HRP.

    • Serially dilute 4-Methyl-2H-triazine-3,5-dione in DMSO and then in the reaction buffer.

    • Add 2 µL of the diluted compound to a 96-well black microplate.

    • Add 20 µL of recombinant human DAAO (50 ng/well) to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of a substrate solution containing 200 µM Amplex Red and 20 mM D-serine.

    • Monitor the increase in fluorescence (excitation 530 nm, emission 590 nm) over 30 minutes at 37°C using a microplate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm the engagement of 4-Methyl-2H-triazine-3,5-dione with DAAO in a cellular context.

  • Principle: The binding of a ligand to a protein can increase its thermal stability. CETSA measures the extent of protein denaturation at different temperatures in the presence and absence of the ligand.

  • Procedure:

    • Culture a human cell line endogenously expressing DAAO (e.g., U87-MG) to 80% confluency.

    • Treat the cells with either vehicle (DMSO) or 4-Methyl-2H-triazine-3,5-dione (at a concentration of 10x the IC50) for 1 hour at 37°C.

    • Harvest the cells, wash with PBS, and resuspend in a lysis buffer.

    • Aliquot the cell lysates into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes.

    • Cool the tubes on ice for 3 minutes and then centrifuge at 20,000 x g for 20 minutes to pellet the precipitated proteins.

    • Transfer the supernatant containing the soluble protein fraction to new tubes.

    • Analyze the amount of soluble DAAO at each temperature by Western blotting using a DAAO-specific antibody.

    • Generate a melting curve by plotting the amount of soluble DAAO as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

DAAO Signaling Pathway

Understanding the biological context of the target is essential for interpreting selectivity data. The following diagram illustrates the role of DAAO in modulating NMDA receptor signaling through its regulation of D-serine.

G cluster_0 Synaptic Cleft cluster_1 Astrocyte D_Serine D-Serine NMDA_R NMDA Receptor D_Serine->NMDA_R Co-agonist Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Activates Glutamate Glutamate Glutamate->NMDA_R Agonist DAAO DAAO D_Serine_in D-Serine DAAO->D_Serine_in Degrades Inhibitor 4-Methyl-2H-triazine-3,5-dione Inhibitor->DAAO Inhibits D_Serine_in->D_Serine Released into Synapse Keto_Acid α-Keto Acid D_Serine_in->Keto_Acid Oxidizes to Neuronal_Signaling Neuronal Signaling Ca_Influx->Neuronal_Signaling Leads to

Caption: The role of DAAO in regulating synaptic D-serine levels and NMDA receptor activity.

Conclusion

The evaluation of selectivity is a cornerstone of modern drug discovery. For 4-Methyl-2H-triazine-3,5-dione, a focused investigation into its activity against D-amino acid oxidase, coupled with a broad assessment of off-target interactions, is warranted based on its structural characteristics. The experimental framework provided in this guide offers a robust starting point for researchers to rigorously characterize the selectivity profile of this and other novel compounds, ultimately paving the way for the development of safer and more effective therapeutics.

References

Comparative In Vivo Efficacy of Triazine-dione Derivatives as D-Amino Acid Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A series of 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives have been identified as potent inhibitors of D-amino acid oxidase (DAAO), a key enzyme in the metabolism of D-amino acids like D-serine.[1][2] Inhibition of DAAO is a promising therapeutic strategy for conditions such as schizophrenia, where elevated levels of the N-methyl-D-aspartate (NMDA) receptor co-agonist D-serine may be beneficial.[3][4] This guide summarizes key experimental data and methodologies to evaluate the in vivo performance of these compounds compared to alternatives.

In Vitro Inhibitory Activity

The inhibitory potency of various 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives against DAAO was determined through in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate that substitutions at the 2-position significantly influence inhibitory activity.

CompoundIC50 (nM)[3][4]
6-hydroxy-2-(naphthalen-1-ylmethyl)-1,2,4-triazine-3,5(2H,4H)-dione (11h)50
6-hydroxy-2-phenethyl-1,2,4-triazine-3,5(2H,4H)-dione (11e)70
6-hydroxy-2-methyl-1,2,4-triazine-3,5(2H,4H)-dione (11a)2800
Ceftriaxone10000

In Vivo Pharmacokinetic and Efficacy Data

The in vivo efficacy of these compounds is primarily assessed by their ability to increase plasma levels of D-serine following oral administration in animal models, typically mice. This serves as a direct measure of DAAO inhibition in a physiological setting.

Treatment Group (in mice)D-serine Plasma Concentration (µM)Fold Increase vs. D-serine alone
D-serine (oral administration)Baseline-
D-serine + 6-hydroxy-2-(naphthalen-1-ylmethyl)-1,2,4-triazine-3,5(2H,4H)-dione (11h) (oral co-administration)Enhanced[1][2]Significant

Specific quantitative values for plasma concentrations were not detailed in the abstracts, but the enhancement was significant enough to demonstrate the pharmacoenhancing ability of the compound.

Experimental Protocols

In Vitro DAAO Inhibition Assay

The inhibitory activity of the triazine-dione derivatives against DAAO is typically measured using a spectrophotometric assay. The general procedure is as follows:

  • Enzyme and Substrate Preparation: Recombinant human DAAO is purified. D-serine is used as the substrate.

  • Reaction Mixture: The reaction buffer contains the DAAO enzyme, the test compound (at varying concentrations), and a colorimetric reagent such as Amplex Red, along with horseradish peroxidase.

  • Initiation and Measurement: The reaction is initiated by adding D-serine. The rate of hydrogen peroxide production, a byproduct of the DAAO-catalyzed reaction, is measured by the increase in fluorescence or absorbance of the colorimetric reagent over time.

  • IC50 Determination: The reaction rates are plotted against the inhibitor concentrations, and the IC50 value is calculated as the concentration of the inhibitor that reduces the enzyme activity by 50%.

In Vivo Assessment of D-serine Plasma Levels

The in vivo efficacy is evaluated by measuring the effect of the test compounds on the pharmacokinetics of orally administered D-serine in mice.

  • Animal Model: Male mice are typically used for these studies.

  • Dosing: A solution of D-serine is administered orally to the mice. In the treatment group, the test compound (e.g., compound 11h) is co-administered with the D-serine solution.

  • Blood Sampling: Blood samples are collected from the mice at various time points after administration (e.g., 0.5, 1, 2, 4, and 8 hours).

  • Plasma Analysis: The blood is centrifuged to separate the plasma. The concentration of D-serine in the plasma is then quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization.

  • Data Analysis: The plasma concentration-time profiles are plotted, and pharmacokinetic parameters are calculated to determine the effect of the inhibitor on D-serine levels.

Visualizing the Mechanism and Workflow

To better understand the underlying biological processes and experimental procedures, the following diagrams are provided.

DAAO_Inhibition_Pathway cluster_DAAO DAAO-Mediated Oxidation cluster_Inhibition Inhibition Pathway cluster_NMDA Synaptic Effect D-Serine D-Serine DAAO D-Amino Acid Oxidase (DAAO) D-Serine->DAAO Substrate Keto-Acid α-Keto Acid DAAO->Keto-Acid Metabolite H2O2 H₂O₂ DAAO->H2O2 Byproduct Increased_DSerine Increased Synaptic D-Serine Triazine_Dione 6-hydroxy-1,2,4-triazine- 3,5(2H,4H)-dione Derivative Triazine_Dione->DAAO Inhibits NMDA_Receptor NMDA Receptor Increased_DSerine->NMDA_Receptor Co-agonist

Caption: DAAO Inhibition and its Effect on the NMDA Receptor Pathway.

In_Vivo_Efficacy_Workflow start Start: In Vivo Efficacy Assessment dosing Oral Co-administration: D-serine + Triazine-dione Derivative (in Mice) start->dosing blood_sampling Serial Blood Sampling (Multiple Time Points) dosing->blood_sampling plasma_separation Centrifugation to Separate Plasma blood_sampling->plasma_separation hplc_analysis HPLC Analysis for D-serine Quantification plasma_separation->hplc_analysis data_analysis Pharmacokinetic Analysis: Compare Plasma D-serine Levels hplc_analysis->data_analysis end End: Efficacy Determined data_analysis->end

Caption: Experimental Workflow for In Vivo Efficacy Assessment.

References

A Comparative Guide to the Metabolic Stability of D-Amino Acid Oxidase (DAAO) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic stability of various D-amino acid oxidase (DAAO) inhibitors, a class of drugs with therapeutic potential for neurological disorders such as schizophrenia. By inhibiting DAAO, these compounds increase the levels of D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, thereby enhancing NMDA receptor function. Metabolic stability is a critical parameter in drug development, influencing a compound's pharmacokinetic profile and ultimately its efficacy and safety. This document summarizes key in vitro metabolic stability data, details the experimental protocols used to generate this data, and provides visualizations of the relevant biological pathways and experimental workflows.

Quantitative Comparison of Metabolic Stability

The following table summarizes the in vitro metabolic stability of several DAAO inhibitors in human liver microsomes (HLM). Key parameters include the in vitro half-life (t½), which is the time required for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), which represents the inherent ability of the liver to metabolize a drug. Lower t½ and higher CLint values indicate lower metabolic stability.

Compound Name/CodeClass/ScaffoldIn Vitro Half-life (t½, min) in HLMIn Vitro Intrinsic Clearance (CLint, µL/min/mg protein) in HLMReference
AS057278 5-methylpyrazole-3-carboxylic acidData not availableLow clearance reported in rats[1]
3-Hydroxyquinolin-2(1H)-one 3-Hydroxyquinolin-2(1H)-oneData not availableModerate clearance (46 mg/min/kg) in rats (in vivo)[1]
Compound 1 Kojic acid derivative<10 (in mouse liver microsomes with UDPGA)High (extensive glucuronidation)[2]
Compound 2b 4-hydroxypyridazin-3(2H)-oneSome degree of stability (in mouse liver microsomes with UDPGA)Moderate[2]
Compound 3 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione>60 (in mouse liver microsomes with UDPGA)Low (resistant to glucuronidation)[2]
Compound 6b 5-hydroxy-1,2,4-triazin-6(1H)-oneStable (in mouse liver microsomes with NADPH and UDPGA)Low (resistant to glucuronidation and CYP-dependent oxidation)[2]
Compound 6m 5-hydroxy-1,2,4-triazin-6(1H)-oneStable (in mouse liver microsomes with NADPH and UDPGA)Low (resistant to glucuronidation and CYP-dependent oxidation)[2]
Sodium Benzoate Benzoic acid derivativeNot applicable (rapidly metabolized and conjugated)High[3][4]
Luvadaxistat (TAK-831) N/AData not availableData not available[5]
5-chloro-benzo[d]isoxazol-3-ol (CBIO) Benzo[d]isoxazol-3-olData not availableData not available[5]

Note: The available data is from various sources and experimental conditions may differ. Direct comparison should be made with caution. Some data is from rodent liver microsomes as human-specific data was not available.

Experimental Protocols

Liver Microsomal Stability Assay

This assay is a standard in vitro method to assess the metabolic stability of a compound primarily by Phase I enzymes, such as cytochrome P450s (CYPs).[6][7][8]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of DAAO inhibitors in the presence of liver microsomes.

Materials:

  • Test DAAO inhibitor

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile or other quenching solvent

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of the test DAAO inhibitor and internal standard. Thaw the pooled human liver microsomes on ice. Prepare the NADPH regenerating system in phosphate buffer.

  • Incubation: Pre-warm the microsomal suspension and the test compound solution at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome-compound mixture.

  • Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately stop the reaction by adding the aliquot to a quenching solvent (e.g., cold acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent DAAO inhibitor using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining DAAO inhibitor against time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint = (0.693/t½) / (mg microsomal protein/mL)).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both Phase I and Phase II metabolic enzymes and cofactors.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of DAAO inhibitors in a system that more closely mimics the in vivo environment.

Materials:

  • Test DAAO inhibitor

  • Cryopreserved or fresh human hepatocytes

  • Hepatocyte culture medium

  • Acetonitrile or other quenching solvent

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Cell Preparation: Thaw and prepare a suspension of viable human hepatocytes in culture medium.

  • Incubation: Pre-warm the hepatocyte suspension and the test compound solution at 37°C in a CO2 incubator. Initiate the incubation by adding the test compound to the hepatocyte suspension.

  • Sampling: At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot of the cell suspension.

  • Quenching: Immediately stop the metabolic activity by adding the aliquot to a quenching solvent containing an internal standard.

  • Sample Processing: Homogenize or lyse the samples and then centrifuge to remove cell debris.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent DAAO inhibitor using a validated LC-MS/MS method.

  • Data Analysis: Similar to the microsomal stability assay, calculate the in vitro half-life and intrinsic clearance based on the rate of disappearance of the parent compound.

Visualizations

DAAO Signaling Pathway and Inhibition

DAAO_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_astrocyte Astrocyte Glutamate_vesicle Glutamate Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds DSerine D-Serine DSerine->NMDA_Receptor Co-agonist Binds DAAO DAAO DSerine->DAAO Metabolized by Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Opens Channel Signaling Downstream Signaling Ca_ion->Signaling Influx Activates Metabolites Inactive Metabolites DAAO->Metabolites Produces DAAO_Inhibitor DAAO Inhibitor DAAO_Inhibitor->DAAO Inhibits

Caption: DAAO inhibition increases synaptic D-serine, enhancing NMDA receptor activation.

Experimental Workflow for Metabolic Stability Assay

Metabolic_Stability_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A1 Prepare Test Compound Stock Solution B2 Initiate Reaction A1->B2 A2 Thaw Liver Microsomes or Hepatocytes A2->B2 A3 Prepare NADPH Regenerating System A3->B2 B1 Pre-warm Components to 37°C B1->B2 B3 Incubate at 37°C with Shaking B2->B3 C1 Withdraw Aliquots at Time Points B3->C1 C2 Quench Reaction with Cold Solvent & Internal Standard C1->C2 D1 Protein Precipitation (Centrifugation) C2->D1 D2 LC-MS/MS Analysis of Supernatant D1->D2 D3 Calculate t½ and CLint D2->D3

Caption: Workflow of an in vitro metabolic stability assay from preparation to data analysis.

References

Safety Operating Guide

Safe Disposal of 4-Methyl-2H-triazine-3,5-dione: A Guide for Laboratory Professionals

Safe Disposal of 4-Methyl-2H-[1][2][3]triazine-3,5-dione: A Guide for Laboratory Professionals

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is crucial to wear appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat.[4][5] All handling of 4-Methyl-2H-[1][2][3]triazine-3,5-dione and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[4][5]

Step-by-Step Disposal Protocol
  • Waste Identification and Segregation:

    • Treat all unused or contaminated 4-Methyl-2H-[1][2][3]triazine-3,5-dione as hazardous waste.[1]

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[2] It is best practice to segregate organic and inorganic chemical waste.[2]

    • Keep solid and liquid waste forms separate.[2]

  • Containerization:

    • Use a dedicated, properly labeled, and leak-proof container for the waste. The original container is often a suitable choice.[1]

    • Ensure the container material is compatible with the chemical.[1][2]

    • The container must be kept tightly sealed when not in use to prevent spills or the release of vapors.[6][7]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[8][9]

    • The label must include the full chemical name: "4-Methyl-2H-[1][2][3]triazine-3,5-dione". Avoid using abbreviations or chemical formulas.[9]

    • Indicate the approximate quantity of the waste.

    • Include the date of waste generation and the name and contact information of the responsible individual or laboratory.[9]

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[3][8]

    • The storage area should be away from heat sources, direct sunlight, and high-traffic areas.[6]

    • Ensure secondary containment, such as a spill tray, is in place.[2]

  • Disposal Request and Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to arrange for the collection and disposal of the hazardous waste.[1][9]

    • Do not attempt to dispose of the chemical down the drain or in the regular trash.[9][10]

    • Follow all institutional procedures for waste pickup requests.

Quantitative Data for Disposal Management

The following table summarizes key quantitative parameters for the management of hazardous chemical waste, based on general laboratory safety guidelines.

ParameterGuidelineSource
Maximum Satellite Accumulation Area (SAA) Volume55 gallons[3]
Maximum Acutely Toxic Waste in SAA1 quart (liquid) or 1 kilogram (solid)[3]
Container HeadspaceAllow for expansion; do not overfill.[2]
Empty Container RinsingTriple rinse with a suitable solvent.[1][11]
Experimental Workflow for Decontamination

For empty containers that held 4-Methyl-2H-[1][2][3]triazine-3,5-dione, a triple-rinse procedure is mandatory before the container can be considered for regular trash disposal.

  • Select a solvent capable of dissolving 4-Methyl-2H-[1][2][3]triazine-3,5-dione.

  • Add a small amount of the solvent to the empty container, ensuring all interior surfaces are wetted.

  • Securely cap and agitate the container.

  • Empty the rinsate into the designated hazardous waste container for 4-Methyl-2H-[1][2][3]triazine-3,5-dione.

  • Repeat this rinsing process two more times.

  • The collected rinsate is to be disposed of as hazardous waste.[1][11]

  • After the triple rinse, the container can be air-dried in a well-ventilated area.

  • Deface the original label on the container before disposing of it in the regular trash.[1]

Visualizing the Disposal Workflow

The following diagrams illustrate the logical steps and decision-making processes involved in the proper disposal of 4-Methyl-2H-[1][2][3]triazine-3,5-dione.

cluster_generationWaste Generationcluster_containmentContainment & Labelingcluster_storageInterim Storagecluster_disposalFinal DisposalstartUnused or Contaminated4-Methyl-2H-[1,2,4]triazine-3,5-dioneppeDon Appropriate PPE(Gloves, Goggles, Lab Coat)start->ppeFirst StepsegregateSegregate Waste(Solid vs. Liquid, No Mixing)ppe->segregatecontainerizePlace in a Compatible,Leak-Proof Containersegregate->containerizelabel_wasteLabel as 'Hazardous Waste'with Chemical Name, Date, and Contactcontainerize->label_wastestoreStore in DesignatedSatellite Accumulation Area (SAA)label_waste->storesecondary_containmentEnsure Secondary Containmentstore->secondary_containmentrequest_pickupContact EHS forWaste Pickup Requestsecondary_containment->request_pickupdisposalProfessional Disposal(Incineration or other approved method)request_pickup->disposal

Caption: Workflow for the proper disposal of 4-Methyl-2H-[1][2][3]triazine-3,5-dione waste.

startEmpty Container ofThis compoundtriple_rinsePerform Triple Rinse withAppropriate Solventstart->triple_rinsecollect_rinsateCollect all Rinsatetriple_rinse->collect_rinsateair_dryAir Dry the Containertriple_rinse->air_drydispose_rinsateDispose of Rinsate asHazardous Wastecollect_rinsate->dispose_rinsatedeface_labelDeface Original Labelair_dry->deface_labeldispose_containerDispose of Containerin Regular Trashdeface_label->dispose_container

Caption: Decision pathway for decontaminating and disposing of empty chemical containers.

Personal protective equipment for handling 4-Methyl-2H-[1,2,4]triazine-3,5-dione

Essential Safety and Handling Guide for 4-Methyl-2H-[1][2][3]triazine-3,5-dione

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Methyl-2H-[1][2]triazine-3,5-dione (CAS No. 1627-30-1) was publicly available at the time of this writing. The following information is compiled from data for structurally similar compounds and should be used as a preliminary guideline only. It is imperative to obtain the official SDS from your supplier and consult with a qualified safety professional before handling this chemical.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4-Methyl-2H-[1][2]triazine-3,5-dione.

Hazard Identification and Personal Protective Equipment (PPE)

Based on data for analogous compounds like 4-methyl-1,2,4-triazolidine-3,5-dione, this chemical should be handled as a hazardous substance.[3] The primary hazards are expected to be irritation to the skin, eyes, and respiratory system.[3]

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[4]To prevent eye contact which may cause serious irritation.
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber). A lab coat or other protective clothing should be worn to prevent skin contact.[4]To avoid skin irritation upon contact.[3]
Respiratory Protection Use only in a well-ventilated area. If dusts are generated or exposure limits are exceeded, a full-face respirator with an appropriate particulate filter is recommended.[4]To prevent respiratory tract irritation.[3]

Operational Plan: Handling and Storage

Safe handling and storage are crucial to minimize exposure and maintain the integrity of the compound.

2.1. Handling Protocol

  • Preparation: Ensure all necessary PPE is worn before handling. Work in a well-ventilated area, preferably a fume hood.

  • Dispensing: Avoid generating dust. Use appropriate tools for transferring the solid.

  • Spills: In case of a spill, avoid breathing dust.[4] Isolate the area. For small spills, carefully sweep up the solid material, place it in a sealed container for disposal.[2] Avoid creating dust clouds.

  • Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory.

2.2. Storage Protocol

  • Store in a tightly closed container.[4]

  • Keep in a cool, dry, and well-ventilated place.[2]

  • Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[2]

Disposal Plan

Dispose of 4-Methyl-2H-[1][2]triazine-3,5-dione and its containers in accordance with local, regional, and national regulations.

Table 2: Disposal Guidelines

Waste TypeDisposal Method
Unused Chemical Dispose of contents/container to an approved waste disposal plant.[2] Do not allow the product to enter drains.
Contaminated PPE Dispose of as hazardous waste in accordance with institutional and regulatory guidelines.

Experimental Workflow

The following diagram illustrates a general workflow for handling 4-Methyl-2H-[1][2]triazine-3,5-dione in a laboratory setting.

Workflow for Handling 4-Methyl-2H-[1,2,4]triazine-3,5-dionecluster_prepPreparationcluster_handlingHandlingcluster_cleanupCleanup & Disposalprep_ppeDon Appropriate PPEprep_setupSet up in Fume Hoodprep_ppe->prep_setuphandle_weighWeigh Compoundprep_setup->handle_weighProceed when readyhandle_preparePrepare Solution / Reactionhandle_weigh->handle_preparecleanup_deconDecontaminate Work Areahandle_prepare->cleanup_deconAfter experimentcleanup_wasteDispose of Wastecleanup_decon->cleanup_wastecleanup_ppeDoff PPEcleanup_waste->cleanup_ppe

Caption: General laboratory workflow for safe handling.

This information is intended to provide a foundation for safe laboratory practices. Always prioritize the specific guidance provided in the official Safety Data Sheet from your chemical supplier.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-2H-[1,2,4]triazine-3,5-dione
Reactant of Route 2
Reactant of Route 2
4-Methyl-2H-[1,2,4]triazine-3,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.